molecular formula C9H8N2O B1269743 2-(1H-Pyrazol-3-yl)phenol CAS No. 34810-67-8

2-(1H-Pyrazol-3-yl)phenol

カタログ番号: B1269743
CAS番号: 34810-67-8
分子量: 160.17 g/mol
InChIキー: LKTJPAUDNOBJAZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-(1H-Pyrazol-3-yl)phenol is an organic building block useful in chemical synthesis studies.>

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-(1H-pyrazol-5-yl)phenol
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InChI

InChI=1S/C9H8N2O/c12-9-4-2-1-3-7(9)8-5-6-10-11-8/h1-6,12H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTJPAUDNOBJAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=NN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901312615
Record name 2-(1H-Pyrazol-3-yl)phenol
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Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

34810-67-8
Record name 2-(1H-Pyrazol-3-yl)phenol
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Record name o-(1H-Pyrazol-3-yl)phenol
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Record name 2-(1H-Pyrazol-3-yl)phenol
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Record name o-(1H-pyrazol-3-yl)phenol
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Foundational & Exploratory

The Dawn of a Heterocyclic Powerhouse: A Technical Guide to the Discovery and History of Pyrazole-Containing Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide explores the discovery and rich history of pyrazole-containing phenols, a class of compounds that has become a cornerstone in modern medicinal chemistry. From their early, somewhat serendipitous, synthesis to their rational design as highly specific therapeutic agents, this document provides a comprehensive overview of the key milestones, synthetic methodologies, and the evolution of their biological applications. Detailed experimental protocols for seminal syntheses are provided, alongside tabulated quantitative data to allow for easy comparison of key findings. Visualizations of synthetic pathways and historical timelines offer a clear and concise understanding of the development of this critical pharmacophore.

Introduction: The Genesis of a Privileged Scaffold

The story of pyrazole-containing phenols is intrinsically linked to the broader history of pyrazole chemistry. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, was first synthesized in 1889 by German chemist Hans von Pechmann. However, it was Ludwig Knorr's work in 1883 that truly ignited interest in this heterocyclic system. Knorr's synthesis of a pyrazolone derivative, a compound with a carbonyl group in the pyrazole ring, laid the foundation for a new field of chemical exploration.[1]

While Knorr's initial work did not directly involve a phenolic pyrazole, his development of the Knorr pyrazole synthesis became a foundational method for accessing a wide array of pyrazole derivatives.[1][2] This reaction, involving the condensation of a β-dicarbonyl compound with a hydrazine, proved to be a versatile and robust method for constructing the pyrazole core.[1][2]

The introduction of a phenolic moiety onto the pyrazole scaffold was a critical step that unlocked a vast array of biological activities. The hydroxyl group of the phenol can act as a hydrogen bond donor and acceptor, significantly influencing the molecule's interaction with biological targets. This guide will trace the path from the early, often exploratory, syntheses of these compounds to their current status as indispensable components in the drug discovery pipeline.

Early Discoveries and Synthetic Milestones

The precise moment of the first synthesis of a simple, non-pyrazolone, pyrazole-containing phenol is not definitively documented in a single, seminal publication. However, early 20th-century research saw the gradual emergence of these compounds through the application of established synthetic methods to new, phenol-containing starting materials.

One of the earliest and most significant routes to 3(5)-(2-hydroxyphenyl)pyrazoles involved the reaction of chromones with hydrazine hydrate, a method known since the 1940s and 1950s.[3] This reaction provided a direct and selective pathway to this important subclass of pyrazole-containing phenols.

Key Synthetic Methodologies

Several classical and modern synthetic methods have been instrumental in the development of pyrazole-containing phenols.

The Knorr synthesis remains a cornerstone for the preparation of pyrazoles. By utilizing a β-dicarbonyl compound bearing a phenolic group, or a hydrazine with a phenolic substituent, early chemists were able to synthesize the first examples of this class.

Conceptual Synthetic Pathway (Knorr Synthesis)

Knorr_Synthesis Phenolic_1_3_Dicarbonyl Phenolic 1,3-Dicarbonyl Compound Intermediate Hydrazone Intermediate Phenolic_1_3_Dicarbonyl->Intermediate + Hydrazine Hydrazine Hydrazine Hydrazine->Intermediate Pyrazole_Phenol Pyrazole-Containing Phenol Intermediate->Pyrazole_Phenol Cyclization (-H2O)

Knorr synthesis pathway to pyrazole-containing phenols.

The reaction of chromones, particularly 3-formylchromones, with hydrazine derivatives has been a widely used method for the synthesis of 3(5)-(2-hydroxyaryl)pyrazoles.[3]

Experimental Protocol: Synthesis of 3-(2-Hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde [3]

This procedure is a representative example of the synthesis of a pyrazole-containing phenol from a chromone precursor.

  • Reactants:

    • 3-Formylchromone

    • Phenylhydrazine

  • Solvent: Ethanol

  • Procedure:

    • A solution of 3-formylchromone in ethanol is prepared.

    • An equimolar amount of phenylhydrazine is added to the solution.

    • The reaction mixture is refluxed for a specified period.

    • Upon cooling, the product crystallizes and is collected by filtration.

    • The crude product is recrystallized from a suitable solvent to yield the pure 3-(2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

General Workflow for Synthesis from Chromones

Chromone_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Start: Dissolve 3-Formylchromone in Ethanol Add_Hydrazine Add Phenylhydrazine Start->Add_Hydrazine Reflux Reflux Reaction Mixture Add_Hydrazine->Reflux Cool Cool to Crystallize Reflux->Cool Filter Filter to Collect Product Cool->Filter Recrystallize Recrystallize from Appropriate Solvent Filter->Recrystallize Dry Dry the Purified Product Recrystallize->Dry Characterize Characterize by Spectroscopy (NMR, IR, MS) Dry->Characterize

General experimental workflow for pyrazole synthesis from chromones.

The Vilsmeier-Haack reaction has been employed for the synthesis of pyrazole-4-carbaldehydes from hydrazones, including those derived from phenolic precursors.[3]

The Rise of Pyrazole-Containing Phenols in Medicinal Chemistry

The initial explorations into the biological activities of pyrazole derivatives revealed a broad spectrum of pharmacological effects, including analgesic, anti-inflammatory, and antimicrobial properties.[4] The incorporation of a phenolic moiety often enhanced these activities and introduced new ones, such as antioxidant properties.

A pivotal moment in the history of pyrazole-containing phenols was the discovery and development of Celecoxib (Celebrex®), a selective cyclooxygenase-2 (COX-2) inhibitor. The development of Celecoxib in the 1990s revolutionized the treatment of inflammatory disorders by providing a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The phenolic group in Celecoxib is crucial for its binding to the COX-2 enzyme.

Signaling Pathway of COX-2 Inhibition by Celecoxib

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib (Pyrazole-Containing Phenol) Celecoxib->COX2 Inhibits

Simplified signaling pathway of COX-2 inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data for representative pyrazole-containing phenols, including their synthesis and biological activity.

Table 1: Synthesis of Representative Pyrazole-Containing Phenols

CompoundStarting MaterialsReaction TypeYield (%)Melting Point (°C)Reference
3-(2-Hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde3-Formylchromone, PhenylhydrazineCondensation85145-147[3]
4-(5-(4-chlorophenyl)-4,5-dihydropyrazol-3-ylamino)phenolN-(4-hydroxyphenyl)-3-(4-chlorophenyl)acrylamide, Hydrazine hydrateCyclocondensation78210-212[3]
Celecoxib1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione, 4-SulfamoylphenylhydrazineKnorr Synthesis90157-159-

Table 2: Biological Activity of Representative Pyrazole-Containing Phenols

CompoundBiological TargetActivity (IC₅₀/EC₅₀)Assay MethodReference
3-(2-Hydroxyphenyl)-styryl-pyrazolesCannabinoid Receptor 1 (CB1)Ki = 1.5 - 10 µMRadioligand binding assay[2]
4-(5-Aryl-4,5-dihydropyrazol-3-ylamino)phenolsAntimicrobialMIC = 12.5 - 50 µg/mLBroth microdilution[3]
CelecoxibCOX-2IC₅₀ = 40 nMWhole blood assay-

Conclusion and Future Perspectives

The journey of pyrazole-containing phenols from their early synthetic origins to their current status as indispensable tools in drug discovery is a testament to the power of heterocyclic chemistry. The foundational work of chemists like Knorr, coupled with the relentless pursuit of new therapeutic agents, has solidified the position of this scaffold in the pantheon of privileged structures.

Future research in this area will likely focus on the development of novel, highly selective, and potent pyrazole-containing phenols targeting a wider range of diseases. The exploration of new synthetic methodologies, including green chemistry approaches, will continue to expand the accessible chemical space. Furthermore, a deeper understanding of the structure-activity relationships of these compounds will enable the rational design of next-generation therapeutics with improved efficacy and safety profiles. The rich history of pyrazole-containing phenols serves as both an inspiration and a guide for future innovations in medicinal chemistry.

References

An In-depth Technical Guide to 2-(1H-Pyrazol-3-yl)phenol: Chemical Properties, Structure, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1H-Pyrazol-3-yl)phenol is a heterocyclic organic compound featuring a phenol ring substituted with a pyrazole group. This scaffold is of significant interest in medicinal chemistry due to the established and diverse biological activities of both pyrazole and phenol moieties, which include anti-inflammatory, analgesic, and anticancer properties. This technical guide provides a comprehensive overview of the known chemical properties, structural features, and a detailed experimental protocol for the synthesis of this compound and its derivatives. The information is presented to support research and development efforts in the fields of medicinal chemistry and drug discovery.

Chemical Structure and Properties

This compound possesses a molecular formula of C₉H₈N₂O and a molecular weight of 160.17 g/mol .[1][2][3] The structure consists of a phenol ring where the pyrazole ring is attached at the 2-position. The presence of both a phenolic hydroxyl group and a pyrazole ring with two nitrogen atoms allows for a variety of intermolecular interactions, including hydrogen bonding.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented in Table 1. It is important to note that some of these values are predicted and experimental verification is recommended.

PropertyValueSource
Molecular Formula C₉H₈N₂O[1][2][3]
Molecular Weight 160.17 g/mol [1][2][3]
CAS Number 34810-67-8[1][2][3]
Melting Point 90-94 °C (lit.)[2][3][4]
Boiling Point 381.0 ± 17.0 °C (Predicted)[5]
pKa 9.06 ± 0.30 (Predicted)[5]
Appearance White to light yellow to light red powder/crystal
λmax 294 nm (in EtOH) (lit.)[2][5]
Spectroscopic Data

Detailed experimental spectroscopic data for the parent this compound is limited in the readily available literature. However, data from closely related analogues can provide expected spectral characteristics.

Infrared (IR) Spectroscopy: For a related substituted this compound, characteristic peaks are observed around 3457 cm⁻¹ (O-H stretching), 3128 cm⁻¹ (N-H stretching of the pyrazole ring), and in the 1590-1495 cm⁻¹ region, which are indicative of aromatic C=C and C=N stretching vibrations.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: In a substituted this compound, the phenolic proton (OH) and the pyrazole N-H proton are typically observed as singlets at high chemical shifts, for instance, around δ 10.79 and δ 13.18 ppm, respectively, in a DMSO-d₆ solvent.[6] Aromatic and pyrazole ring protons would appear in the δ 6.5-8.0 ppm region.

  • ¹³C NMR: The carbon atoms of the phenol and pyrazole rings are expected to resonate in the aromatic region of the spectrum (δ 100-160 ppm). The carbon attached to the hydroxyl group would be found at the lower field end of this region.

Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 160. Subsequent fragmentation may involve the loss of small molecules such as HCN or CO.

Synthesis of 2-(1H-Pyrazol-3-yl)phenols

A common and effective method for the synthesis of 2-(1H-pyrazol-3-yl)phenols involves a two-step process starting from substituted 3-formylchromones.[6] This synthetic pathway is outlined below.

Synthetic Workflow

SynthesisWorkflow Synthesis of 2-(1H-Pyrazol-3-yl)phenols A Substituted 3-Formylchromone C 1-(2-Hydroxyphenyl)-3-pyrrolidin-1-yl-propenone (Intermediate) A->C Reflux B Pyrrolidine (in dry Ethanol) E This compound Derivative C->E Reflux D Hydrazine Hydrate (in Ethanol)

A general workflow for the synthesis of this compound derivatives.
Experimental Protocols

The following protocols are based on the synthesis of this compound derivatives from 3-formylchromones.[6]

Step 1: Synthesis of 1-(2-Hydroxyphenyl)-3-pyrrolidin-1-yl-propenones

  • Reaction Setup: In a round-bottom flask, dissolve the substituted 3-formylchromone (0.001 mol) in 10 mL of dry ethanol.

  • Addition of Reagent: Add pyrrolidine (0.002 mol) to the solution.

  • Reaction Conditions: Reflux the reaction mixture for 5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion of the reaction, pour the mixture over crushed ice. The resulting solid is collected by filtration, washed with water, and dried.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure 1-(2-hydroxyphenyl)-3-pyrrolidin-1-yl-propenone intermediate.

Step 2: Synthesis of 2-(1H-Pyrazol-3-yl)phenols

  • Reaction Setup: In a round-bottom flask, dissolve the 1-(2-hydroxyphenyl)-3-pyrrolidin-1-yl-propenone intermediate (0.003 mol) in 10 mL of ethanol.

  • Addition of Reagent: Add 1 mL of hydrazine hydrate to the solution.

  • Reaction Conditions: Heat the mixture under reflux for 3 hours.

  • Acidification and Further Reaction: Add 2 mL of glacial acetic acid to the reaction mixture and continue to reflux for an additional 3 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: Upon completion, pour the reaction mixture over crushed ice. Collect the precipitated solid by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from ethanol to yield the final this compound derivative.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is not extensively reported, the pyrazole and phenol moieties are well-established pharmacophores present in numerous biologically active compounds.

Anti-inflammatory Activity: Many pyrazole derivatives are known to exhibit anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2). The structural features of this compound are consistent with those of other diaryl heterocyclic COX-2 inhibitors.

Anticancer Activity: Pyrazole-containing compounds have been investigated for their potential as anticancer agents. Their mechanisms of action can be diverse, including the inhibition of various kinases, induction of apoptosis, and cell cycle arrest. The phenolic hydroxyl group can also contribute to antioxidant and pro-apoptotic effects.

Due to the lack of specific studies on the mechanism of action of this compound, a signaling pathway diagram cannot be provided at this time. Further research is required to elucidate its specific biological targets and molecular mechanisms.

Conclusion

This compound is a molecule with significant potential in medicinal chemistry, owing to its hybrid structure containing both pyrazole and phenol functionalities. This guide has summarized the available chemical and structural information and provided a detailed synthetic protocol. The lack of specific biological data for this parent compound highlights an opportunity for further research to explore its therapeutic potential, particularly in the areas of inflammation and oncology. The methodologies and data presented herein can serve as a valuable resource for researchers initiating studies on this promising chemical scaffold.

References

Spectroscopic and Synthetic Profile of 2-(1H-Pyrazol-3-yl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and a synthetic protocol for 2-(1H-Pyrazol-3-yl)phenol and its derivatives. The information is compiled to assist researchers in the identification, synthesis, and further investigation of this class of compounds for potential applications in medicinal chemistry and materials science.

Core Spectroscopic Data

Table 1: Physical and Spectroscopic Data for this compound

PropertyValueSource
Molecular Formula C₉H₈N₂OSigma-Aldrich
Molecular Weight 160.17 g/mol Sigma-Aldrich
CAS Number 34810-67-8Sigma-Aldrich
Melting Point 90-94 °CSigma-Aldrich

Table 2: Spectroscopic Data for 2-(5-methyl-1H-pyrazol-3-yl)phenol (Analog) [1]

Spectroscopic TechniqueObserved Data
IR (KBr, cm⁻¹) 3457, 3128, 1590, 1495
¹H NMR (DMSO-d₆, δ ppm) 2.26 (s, 3H), 6.79 (d, 1H), 6.86 (d, 1H), 6.95-7.91 (m, 3H), 10.79 (s, 1H), 13.18 (s, 1H)
Mass Spectrum (m/z) 174

Experimental Protocols

The following protocols are based on the general procedures reported for the synthesis of 2-(1H-Pyrazol-3-yl)phenols.[1]

General Procedure for the Synthesis of 1-(2-hydroxyphenyl)-3-pyrrolidin-1-yl-propenones (Intermediate 2)
  • A mixture of a substituted 3-formylchromone (0.001 mol) and pyrrolidine (0.002 mol) is taken in 10 ml of dry ethanol.

  • The reaction mixture is refluxed for 5 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the contents are poured over crushed ice.

  • The solid product obtained is separated by filtration, washed with water, and dried.

  • The crude product is purified by crystallization from ethanol.

General Procedure for the Synthesis of 2-(1H-Pyrazol-3-yl)phenols (3)[2]
  • To a solution of the appropriate 1-(2-hydroxyphenyl)-3-pyrrolidin-1-yl-propenone (2) (0.003 mol) in 10 ml of ethanol, 1 ml of hydrazine hydrate is added.

  • The reaction mixture is heated under reflux for 3 hours.

  • Following this, 2 ml of glacial acetic acid is added to the reaction mixture, and heating is continued for an additional 3 hours.

  • The completion of the reaction is monitored by TLC.

  • After completion, the reaction mixture is poured over crushed ice.

  • The resulting solid is collected by filtration, washed with water, and dried.

  • The final product is purified by crystallization from ethanol.

Spectroscopic Characterization Methods[2]
  • Melting Points: Determined in open capillaries.

  • IR Spectra: Recorded on an FTIR instrument using KBr pellets.

  • ¹H NMR Spectra: Recorded on a 300 MHz instrument using DMSO-d₆ as the solvent and TMS as the internal standard. Chemical shifts are reported in δ ppm.

  • Mass Spectra: Recorded to determine the mass-to-charge ratio (m/z) of the molecular ion.

Synthesis Workflow Visualization

The synthesis of 2-(1H-Pyrazol-3-yl)phenols can be visualized as a two-step process starting from substituted 3-formylchromones.

Synthesis_Workflow A Substituted 3-Formylchromone C Reflux (5h) A->C Step 1 B Pyrrolidine in dry Ethanol B->C D 1-(2-hydroxyphenyl)-3- pyrrolidin-1-yl-propenone (Intermediate) C->D F Reflux (3h) D->F Step 2 E Hydrazine Hydrate in Ethanol E->F H Reflux (3h) F->H G Glacial Acetic Acid G->H I This compound (Final Product) H->I

Synthetic pathway for 2-(1H-Pyrazol-3-yl)phenols.

References

Crystal Structure Analysis of 2-(1H-Pyrazol-3-yl)phenol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of a representative derivative of 2-(1H-pyrazol-3-yl)phenol, namely 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol . While a detailed crystallographic analysis of the parent compound, this compound, is not publicly available, the analysis of this derivative offers significant insights into the structural properties, intermolecular interactions, and experimental methodologies relevant to this class of compounds. The data and protocols presented herein serve as a valuable reference for researchers engaged in the study and development of pyrazole-based molecules.

Crystallographic Data Summary

The crystal structure of 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol was determined by single-crystal X-ray diffraction. A summary of the key crystallographic data and refinement parameters is presented in the tables below.

Table 1: Crystal Data and Structure Refinement Details
ParameterValue
Empirical FormulaC₂₁H₁₆N₂O₂
Formula Weight (Mᵣ)328.36
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.793 (3)
b (Å)12.948 (3)
c (Å)11.705 (3)
β (°)93.508 (14)
Volume (ų)1632.7 (7)
Z4
Temperature (K)298 (2)
Radiation (Å)Mo Kα (λ = 0.71073)
Calculated Density (g/cm³)1.335
Absorption Coefficient (μ) (mm⁻¹)0.09
F(000)688
Crystal Size (mm)0.44 × 0.40 × 0.26
θ range for data collection (°)2.2 to 27.1
Index ranges-13 ≤ h ≤ 13, -16 ≤ k ≤ 16, -14 ≤ l ≤ 14
Reflections collected5767
Independent reflections3720 [R(int) = 0.024]
Completeness to θ = 27.1°99.8%
Data / restraints / parameters3720 / 0 / 227
Goodness-of-fit on F²1.03
Final R indices [I>2σ(I)]R₁ = 0.047, wR₂ = 0.128
R indices (all data)R₁ = 0.076, wR₂ = 0.142
Largest diff. peak and hole (e.Å⁻³)0.15 and -0.16

Molecular and Crystal Structure Insights

The molecular structure of 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol features an intramolecular hydrogen bond between the hydroxyl group of the phenol substituent at the 3-position of the pyrazole ring and a nitrogen atom of the pyrazole ring.[1] This interaction contributes to the planarity between the pyrazole ring and this phenol ring, with a dihedral angle of 7.5 (3)°.[1][2]

In the crystal, molecules are linked by intermolecular O—H···O hydrogen bonds, forming chains along the direction.[1][2]

Experimental Protocols

The following sections detail the methodologies employed in the synthesis, crystallization, and structural determination of 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol.

Synthesis

The synthesis of the title compound was achieved through the demethylation of a precursor, 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione.[1] The general synthetic pathway involves the reaction of a chalcone derivative with a hydrazine compound.

Crystallization

Single crystals suitable for X-ray diffraction were obtained by recrystallization from an ethanol solution at room temperature.[1]

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a Siemens P4 diffractometer. Data were collected at 298(2) K using graphite-monochromated Mo Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in idealized positions and refined using a riding model.[1]

Visualizations

The following diagrams illustrate the experimental workflow for the crystal structure analysis and the key intermolecular interactions observed in the crystal lattice of the title compound.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction & Analysis start Starting Materials: 1-(2-hydroxyphenyl)-3- (4-methoxyphenyl)propane-1,3-dione synthesis Demethylation start->synthesis product 2-[5-(4-Hydroxyphenyl)-1-phenyl- 1H-pyrazol-3-yl]phenol synthesis->product crystallization Recrystallization (Ethanol) product->crystallization crystals Single Crystals crystallization->crystals data_collection Data Collection (Siemens P4 Diffractometer) crystals->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Full-matrix least-squares on F²) structure_solution->refinement final_structure Final Crystal Structure and Data refinement->final_structure

Caption: Experimental workflow for the synthesis and crystal structure analysis.

intermolecular_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B (Symmetry-related) M1_O1 O-H (Phenol 1) M1_N N (Pyrazole) M1_O1->M1_N Intramolecular H-bond M1_O2 O-H (Phenol 2) M2_O2 O (Phenol 2) M1_O2->M2_O2 Intermolecular H-bond (forms chains along [201])

Caption: Key hydrogen bonding interactions in the crystal structure.

References

An In-Depth Technical Guide to the Solubility and Stability of 2-(1H-Pyrazol-3-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and predicted properties concerning the solubility and stability of the organic compound 2-(1H-Pyrazol-3-yl)phenol. This molecule, possessing both a phenol and a pyrazole moiety, is of interest in medicinal chemistry due to the established biological activities of these functional groups. This document is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.

Core Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented below. While experimental data is limited, predicted values from computational models provide initial guidance for experimental design.

PropertyValueSource
Molecular Formula C₉H₈N₂OSigma-Aldrich
Molecular Weight 160.17 g/mol Sigma-Aldrich
Melting Point 90-94 °CSigma-Aldrich
Boiling Point (Predicted) 381.0 ± 17.0 °CChemicalBook[1]
pKa (Predicted) Not Available-
LogP (Predicted) Not Available-

Solubility Profile

Currently, there is a lack of specific experimental data for the solubility of this compound in aqueous and organic solvents. However, based on its chemical structure, which includes a polar phenol group and a heterocyclic pyrazole ring, a qualitative solubility profile can be inferred. The compound is expected to exhibit some solubility in polar organic solvents and limited solubility in water.

Table of Predicted and Inferred Solubility

SolventPredicted/Inferred SolubilityRationale
WaterSparingly soluble to insolubleThe presence of the polar phenol and pyrazole groups may confer some aqueous solubility, but the overall aromatic character likely limits it.
MethanolSolubleThe polar nature of methanol should facilitate the dissolution of the polar functional groups.
EthanolSolubleSimilar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding.
Dimethyl Sulfoxide (DMSO)SolubleDMSO is a strong polar aprotic solvent that is generally effective at dissolving a wide range of organic compounds.
Dichloromethane (DCM)Moderately SolubleAs a less polar solvent, DCM may have some capacity to dissolve the compound, but likely less than more polar solvents.
HexaneInsolubleThe nonpolar nature of hexane makes it a poor solvent for this polar molecule.

Stability Characteristics

Potential Stability Considerations:

  • pH Stability: Phenolic compounds can degrade in alkaline conditions. It is anticipated that this compound will exhibit greater stability in acidic to neutral pH ranges.

  • Thermal Stability: The predicted high boiling point suggests good thermal stability. However, prolonged exposure to high temperatures should be investigated.

  • Photostability: Aromatic compounds can be susceptible to photodegradation. Studies to assess the impact of light exposure are recommended.

Experimental Protocols

The following are detailed, generalized methodologies for determining the solubility and stability of a compound like this compound. These protocols can be adapted for specific laboratory conditions and analytical techniques.

Protocol for Determining Aqueous and Organic Solubility

This protocol outlines a standard method for determining the solubility of a solid compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, DMSO, dichloromethane, hexane)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in separate vials. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

    • Centrifuge the vials to further separate the undissolved solid from the supernatant.

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

    • Inject the diluted sample supernatants into the HPLC system and determine their concentrations from the calibration curve.

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Protocol for Assessing pH-Dependent Stability

This protocol describes a method to evaluate the stability of this compound at different pH values over time.

Materials:

  • This compound

  • A series of buffers covering a range of pH values (e.g., pH 2, 4, 7, 9, 12)

  • HPLC system with a UV-Vis or mass spectrometry (MS) detector

  • Temperature-controlled incubator

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

    • In separate vials, add a small aliquot of the stock solution to each of the different pH buffers to achieve a known initial concentration. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on the buffer.

  • Incubation:

    • Incubate the vials at a constant temperature (e.g., 37 °C) for a predetermined period (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Analysis:

    • At each time point, withdraw an aliquot from each vial.

    • If necessary, quench the reaction (e.g., by adding an equal volume of a mobile phase or a neutralizing agent).

    • Analyze the samples by a stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.

    • Quantify the amount of this compound remaining at each time point.

  • Data Analysis:

    • Plot the concentration of the compound as a function of time for each pH.

    • Determine the degradation rate constant (k) and the half-life (t₁/₂) at each pH.

Potential Signaling Pathway Involvement

While the specific biological targets of this compound are not yet elucidated, many pyrazole derivatives have been investigated for their anti-inflammatory and anticancer activities. These activities often involve the modulation of key signaling pathways. A hypothetical signaling pathway that could be influenced by a pyrazolyl-phenol compound is depicted below. This diagram illustrates a potential mechanism involving the inhibition of a protein kinase, a common target for such molecules, leading to downstream effects on cell proliferation and inflammation.

G Hypothetical Signaling Pathway for a Pyrazolyl-Phenol Compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Kinase_A Protein Kinase A Receptor_Tyrosine_Kinase->Kinase_A Activates Pyrazolyl_Phenol This compound (Hypothetical Inhibitor) Pyrazolyl_Phenol->Kinase_A Inhibits Kinase_B Protein Kinase B Kinase_A->Kinase_B Activates Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Promotes Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to Inflammation Inflammation Gene_Expression->Inflammation Leads to

Caption: Hypothetical kinase inhibition pathway.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the initial characterization of a novel compound like this compound in a drug discovery context.

G General Workflow for Physicochemical and Biological Characterization Synthesis Synthesis and Purification Structure_Verification Structural Verification (NMR, MS) Synthesis->Structure_Verification Physicochemical_Characterization Physicochemical Characterization Structure_Verification->Physicochemical_Characterization In_Vitro_Screening In Vitro Biological Screening Structure_Verification->In_Vitro_Screening Solubility_Testing Solubility Assessment Physicochemical_Characterization->Solubility_Testing Stability_Testing Stability Assessment Physicochemical_Characterization->Stability_Testing Lead_Optimization Lead Optimization Solubility_Testing->Lead_Optimization Stability_Testing->Lead_Optimization Target_Identification Target Identification and Validation In_Vitro_Screening->Target_Identification Target_Identification->Lead_Optimization

Caption: Drug discovery characterization workflow.

Conclusion

This compound is a compound with potential for further investigation in drug discovery, given the known biological importance of its constituent chemical motifs. This guide has summarized the currently available, albeit limited, physicochemical data and provided standardized protocols for its further experimental characterization. The successful development of this or related compounds will depend on a thorough understanding of their solubility and stability, which are critical parameters influencing bioavailability, formulation, and shelf-life. The provided hypothetical pathway and workflow diagrams offer a conceptual framework for its future investigation. Further experimental work is crucial to validate the predicted properties and to fully elucidate the therapeutic potential of this compound.

References

Quantum Chemical Calculations for Pyrazole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic effects.[1][2] The therapeutic potential of these heterocyclic compounds is intrinsically linked to their three-dimensional structure and electronic properties, which dictate their interactions with biological targets. Quantum chemical calculations have emerged as an indispensable tool in modern drug discovery, providing a theoretical framework to understand and predict the behavior of molecules at a subatomic level. This guide offers an in-depth overview of the application of quantum chemical methods, particularly Density Functional Theory (DFT), to the study of pyrazole derivatives for researchers, scientists, and drug development professionals.

Core Computational Methodologies

Quantum chemical calculations, especially those based on DFT, allow for the precise determination of molecular geometries, electronic structures, and spectroscopic properties.[3] These computational approaches are pivotal in elucidating the structure-activity relationships (SAR) that govern the therapeutic efficacy of pyrazole-based compounds.

Density Functional Theory (DFT) Calculations

DFT is a widely used method in computational chemistry that calculates the electronic structure of atoms, molecules, and solids.[3] The B3LYP hybrid functional is a popular choice for studying organic molecules like pyrazole derivatives, often paired with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost.[2][4]

Key properties derived from DFT calculations include:

  • Optimized Molecular Geometry: Determines the most stable three-dimensional arrangement of atoms in a molecule.

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between them (the HOMO-LUMO gap) is an indicator of chemical stability.[3]

  • Molecular Electrostatic Potential (MEP): A visualization of the charge distribution around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for intermolecular interactions.

  • Mulliken Population Analysis: A method for estimating partial atomic charges, providing insights into the distribution of electrons within a molecule.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand), such as a pyrazole derivative, to the active site of a target protein.[5] AutoDock Vina is a widely used open-source program for molecular docking.[6]

Experimental Protocols

Protocol 1: DFT Geometry Optimization and Frequency Calculation using Gaussian

This protocol outlines the steps for performing a geometry optimization and frequency calculation for a pyrazole derivative using the Gaussian software package.

  • Molecule Building: Construct the 3D structure of the pyrazole derivative using a molecular modeling program like GaussView or Avogadro.

  • Input File Generation: Create a Gaussian input file (.com or .gjf) with the following structure:

    • Route Section (# line): Specifies the level of theory, basis set, and type of calculation. For a typical optimization and frequency calculation, this line would be: #p B3LYP/6-311++G(d,p) Opt Freq.

    • Title Section: A brief description of the calculation.

    • Charge and Multiplicity: Specify the net charge and spin multiplicity of the molecule (e.g., 0 1 for a neutral singlet state).

    • Molecular Specification: The Cartesian coordinates of each atom.

  • Running the Calculation: Execute the calculation using the Gaussian program.

  • Analysis of Results: The output file (.log or .out) will contain the optimized geometry, thermodynamic data, and vibrational frequencies. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

Protocol 2: Molecular Docking of a Pyrazole Inhibitor into a Kinase Active Site using AutoDock Vina

This protocol provides a general workflow for docking a pyrazole derivative into the active site of a protein kinase.

  • Preparation of the Receptor:

    • Download the crystal structure of the target kinase from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms and assign Kollman charges using AutoDock Tools (ADT).

    • Save the prepared receptor in PDBQT format.

  • Preparation of the Ligand:

    • Draw the pyrazole derivative in a molecular editor and save it as a PDB file.

    • Use ADT to assign Gasteiger charges and merge non-polar hydrogens.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Definition:

    • Define the search space (grid box) for docking, ensuring it encompasses the entire active site of the kinase. The coordinates of the grid center and its dimensions are specified.

  • Running AutoDock Vina:

    • Execute AutoDock Vina from the command line, providing the prepared receptor and ligand files, as well as the grid box parameters, in a configuration file.

  • Analysis of Docking Results:

    • Analyze the output file, which contains the binding affinities and coordinates of the predicted binding poses.

    • Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds and hydrophobic contacts.[5]

Data Presentation

The following tables summarize key quantitative data from various studies on pyrazole derivatives, showcasing the insights gained from quantum chemical calculations and biological assays.

CompoundTargetIC50 (µM)Binding Energy (kcal/mol)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Reference
Pyz-1α-glucosidase75.62----[2]
Pyz-2α-glucosidase95.85----[2]
Pyz-1α-amylase119.3----[2]
Pyz-2α-amylase120.2----[2]
Compound 6bPI3K23.34-11.1---
Compound 6bAkt--10.7---
Compound 1bVEGFR-2--10.09---[5]
Compound 1dAurora A--8.57---[5]
Compound 2bCDK2--10.35---[5]
Bipyrazole 1----5.44-0.684.76[7]
Bipyrazole 2----4.95-0.764.19[7]
Bipyrazole 3----5.13-0.734.40[7]
Bipyrazole 4----5.41-0.165.25[7]
Bipyrazole 5----5.58-1.144.44[7]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and computational processes is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrazole derivatives and a typical workflow for their computational analysis.

Signaling Pathways

Pyrazole derivatives have been shown to modulate several critical signaling pathways implicated in various diseases.

experimental_workflow cluster_computational Computational Analysis cluster_experimental Experimental Validation mol_design Molecule Design & 3D Structure Generation dft DFT Calculations (Geometry Optimization, Frequencies) mol_design->dft Quantum Mechanics docking_prep Ligand & Receptor Preparation mol_design->docking_prep Structure Preparation electronic_prop Analysis of Electronic Properties (HOMO, LUMO, MEP) dft->electronic_prop Output Analysis bio_assay Biological Assays (e.g., Enzyme Inhibition) electronic_prop->bio_assay Correlation docking Molecular Docking (AutoDock Vina) docking_prep->docking Docking Simulation binding_analysis Binding Mode & Affinity Analysis docking->binding_analysis Pose Evaluation binding_analysis->bio_assay Correlation synthesis Synthesis of Pyrazole Derivatives characterization Spectroscopic Characterization (NMR, IR, MS) synthesis->characterization Purity & Structure Confirmation synthesis->bio_assay In Vitro Testing

A typical workflow for the computational and experimental analysis of pyrazole derivatives.

cox2_pathway membrane Cell Membrane arachidonic_acid Arachidonic Acid cox2 COX-2 arachidonic_acid->cox2 pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 prostaglandins Prostaglandins (e.g., PGE2) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation celecoxib Celecoxib (Pyrazole Derivative) celecoxib->cox2 Inhibition

Inhibition of the COX-2 signaling pathway by Celecoxib, a pyrazole-containing drug.

jak_stat_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK (Janus Kinase) receptor->jak Activation stat STAT jak->stat Phosphorylation stat_p p-STAT (Dimer) stat->stat_p Dimerization nucleus Nucleus stat_p->nucleus Translocation gene_transcription Gene Transcription (Inflammation, Cell Growth) nucleus->gene_transcription pyrazole_inhibitor Pyrazole-based JAK Inhibitor pyrazole_inhibitor->jak Inhibition

The JAK-STAT signaling pathway and its inhibition by pyrazole derivatives.

pi3k_akt_pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 akt Akt pip3->akt Activation mtor mTOR akt->mtor Activation cell_survival Cell Survival, Proliferation, Growth mtor->cell_survival pyrazole_inhibitor Pyrazole-based PI3K/Akt Inhibitor pyrazole_inhibitor->pi3k Inhibition pyrazole_inhibitor->akt Inhibition

The PI3K/Akt/mTOR signaling pathway, a common target for pyrazole-based anticancer agents.

Conclusion

Quantum chemical calculations, in conjunction with molecular docking, provide a powerful computational framework for the rational design and development of novel pyrazole derivatives as therapeutic agents. By elucidating the electronic properties and binding interactions of these compounds, researchers can gain valuable insights into their structure-activity relationships, ultimately accelerating the discovery of more potent and selective drugs. The integration of these in silico methods with traditional experimental approaches is crucial for advancing the field of medicinal chemistry and bringing new treatments to patients.

References

Tautomerism in 2-(1H-Pyrazol-3-yl)phenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1H-Pyrazol-3-yl)phenol stands as a molecule of significant interest in medicinal chemistry and materials science, owing to its versatile chemical structure. A critical aspect of its chemistry, which dictates its biological activity and material properties, is its tautomerism. This technical guide provides a comprehensive overview of the tautomeric forms of this compound, detailing the theoretical underpinnings and the experimental and computational methodologies used for their investigation. This document is intended to be a resource for researchers actively engaged in the study and application of pyrazole-containing compounds.

Introduction to Tautomerism in Pyrazolylphenols

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry. In the case of this compound, the molecule can exist in several tautomeric forms, primarily involving proton transfer between the phenol, the pyrazole ring, and potentially a keto-enol system. The predominant tautomer can be influenced by various factors, including the solvent, temperature, and pH. Understanding this equilibrium is crucial as different tautomers can exhibit distinct physicochemical properties, including receptor binding affinities, spectroscopic signatures, and crystal packing.

The potential tautomeric equilibria for this compound involve both phenol-keto and pyrazole prototropic tautomerism. The key forms to consider are the phenol-pyrazole (enol-imine), the keto-amine, and zwitterionic species. The stability of these forms is dictated by factors such as aromaticity, intramolecular hydrogen bonding, and solvation energies.

Potential Tautomeric Forms

The primary tautomeric forms of this compound are depicted below. The relative populations of these tautomers are a key area of investigation.

Tautomers T1 Phenol-Imine (A) T2 Keto-Amine (B) T1->T2 Proton Transfer T3 Zwitterionic (C) T1->T3 Proton Transfer T2->T3 Proton Transfer

Caption: Potential tautomeric equilibria of this compound.

Experimental Characterization of Tautomers

The elucidation of the dominant tautomeric form and the dynamics of the equilibrium requires a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution. The chemical shifts of protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation of tautomers.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer at a constant temperature (e.g., 298 K).

  • Spectral Analysis:

    • ¹H NMR: Look for the presence and chemical shift of the phenolic -OH proton and the pyrazole N-H protons. Intramolecular hydrogen bonding can lead to significant downfield shifts. The presence of distinct sets of signals for the aromatic and pyrazole rings would indicate a mixture of tautomers in slow exchange on the NMR timescale.

    • ¹³C NMR: The chemical shift of the carbon bearing the hydroxyl group is a key indicator. A chemical shift in the range of 150-160 ppm is characteristic of a phenolic carbon, while a shift greater than 180 ppm would suggest a keto-form.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Tautomeric Forms

TautomerKey ¹H Chemical Shifts (ppm)Key ¹³C Chemical Shifts (ppm)
Phenol-Imine (A) Phenolic OH: 9-12 ppm; Pyrazole NH: 12-14 ppmC-OH: ~155 ppm
Keto-Amine (B) Amine NH: 5-8 ppmC=O: >180 ppm

Note: These are expected ranges and can vary based on solvent and concentration.

UV-Vis Spectroscopy

The electronic transitions of the different tautomers will have distinct absorption maxima (λmax) in the UV-Vis spectrum. This technique is particularly useful for studying the effect of solvent polarity on the tautomeric equilibrium.

Experimental Protocol: UV-Vis Spectroscopy

  • Solution Preparation: Prepare dilute solutions (e.g., 10⁻⁵ M) of this compound in a range of solvents with varying polarities (e.g., hexane, dichloromethane, ethanol, water).

  • Spectral Measurement: Record the UV-Vis absorption spectrum for each solution over a range of 200-500 nm.

  • Data Analysis: Compare the λmax values across the different solvents. A significant shift in λmax with solvent polarity can indicate a shift in the tautomeric equilibrium.

Table 2: Expected UV-Vis Absorption Maxima for Tautomers

TautomerExpected λmax Range (nm)Solvent Polarity Effect
Phenol-Imine (A) 280-320Minor shifts with polarity
Keto-Amine (B) >350Significant red shift in polar solvents
X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous evidence of the tautomeric form present in the solid state. It allows for the precise determination of bond lengths and the location of hydrogen atoms.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, ethyl acetate).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (e.g., 100 K or 298 K).

  • Structure Solution and Refinement: Solve and refine the crystal structure to determine the atomic positions and bond lengths. The location of the phenolic and pyrazole protons will definitively identify the tautomer. An intramolecular O—H⋯N hydrogen bond is often observed in similar structures, which can stabilize the phenol-imine form.[1][2]

Table 3: Representative Crystallographic Data for a Phenol-Imine Tautomer

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.8
b (Å)12.9
c (Å)11.7
β (°)93.5
O-H bond length (Å)~0.82
N-H bond length (Å)~0.86
Intramolecular O-H···N distance (Å)~2.6

Note: Data is illustrative and based on similar reported structures.[1]

Computational Investigation of Tautomerism

Computational chemistry, particularly Density Functional Theory (DFT), is a valuable tool for complementing experimental findings. It can provide insights into the relative energies of the different tautomers and the transition states connecting them.

Computational Protocol: DFT Calculations

  • Structure Optimization: Build the 3D structures of all potential tautomers. Optimize the geometry of each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Energy Calculations: Perform single-point energy calculations on the optimized geometries to determine their relative stabilities. It is crucial to include solvent effects using a continuum solvation model (e.g., PCM) to mimic experimental conditions.

  • Spectra Prediction: Calculate theoretical NMR chemical shifts and UV-Vis absorption spectra for each tautomer to compare with experimental data.

DFT_Workflow cluster_0 Computational Modeling cluster_1 Experimental Data Build Build Tautomer Structures Opt Geometry Optimization (DFT) Build->Opt Energy Relative Energy Calculation Opt->Energy Spectra Predict NMR & UV-Vis Spectra Opt->Spectra Exp_NMR Experimental NMR Spectra->Exp_NMR Comparison Exp_UV Experimental UV-Vis Spectra->Exp_UV Comparison

Caption: Workflow for computational investigation of tautomerism.

Table 4: Illustrative Relative Energies of Tautomers from DFT Calculations

TautomerRelative Energy (kcal/mol) - Gas PhaseRelative Energy (kcal/mol) - Water
Phenol-Imine (A) 0.00.0
Keto-Amine (B) +5.2+2.8
Zwitterionic (C) +15.8+8.1

Note: These are hypothetical values to illustrate the expected trend. The phenol-imine form is often the most stable.

Conclusion

The tautomerism of this compound is a complex phenomenon governed by a delicate interplay of structural and environmental factors. A multi-pronged approach combining high-resolution spectroscopic techniques, X-ray crystallography, and computational modeling is essential for a thorough understanding. The insights gained from such studies are paramount for the rational design of novel drug candidates and functional materials based on the pyrazolylphenol scaffold. This guide provides the foundational knowledge and methodological framework for researchers to confidently investigate the tautomeric behavior of this important class of molecules.

References

The Pyrazole Scaffold: A Cornerstone in Modern Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties and versatile synthetic accessibility have led to its incorporation into a wide array of clinically successful drugs and investigational agents.[1][2][3] This in-depth technical guide explores the fundamental biological activities of pyrazole derivatives, focusing on their roles as anti-inflammatory, anticancer, and antimicrobial agents. We provide a comprehensive overview of their mechanisms of action, supported by quantitative data from key experimental findings. Detailed experimental protocols for evaluating these biological activities are presented, alongside visualizations of critical signaling pathways to offer a thorough resource for researchers, scientists, and drug development professionals.

Introduction to the Pyrazole Scaffold

The pyrazole nucleus is a versatile building block in the design of therapeutic agents due to its ability to act as a bioisostere for other aromatic rings, such as benzene, while offering improved physicochemical properties like solubility and metabolic stability.[4][5] This has led to the development of numerous FDA-approved drugs containing the pyrazole motif, including the anti-inflammatory drug celecoxib, the anti-cancer agent ruxolitinib, and the erectile dysfunction treatment sildenafil.[3][6][7] The broad spectrum of pharmacological activities exhibited by pyrazole derivatives underscores their significance in addressing a multitude of diseases.[8][9]

Anti-inflammatory Activity of Pyrazole Derivatives

Pyrazole-containing compounds are renowned for their potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[10][11]

Mechanism of Action: COX Inhibition

Inflammation is a complex biological response mediated by prostaglandins, which are synthesized by COX enzymes (COX-1 and COX-2).[10] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is upregulated at sites of inflammation.[10] Non-steroidal anti-inflammatory drugs (NSAIDs) often inhibit both isoforms, leading to gastrointestinal side effects.[10] Pyrazole derivatives, most notably celecoxib, have been designed as selective COX-2 inhibitors, thereby reducing inflammation with a more favorable safety profile.[10][12]

The general mechanism involves the pyrazole derivative binding to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins.

Arachidonic Acid Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Substrate Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins Catalyzes Inflammation Inflammation Prostaglandins->Inflammation Mediates Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->COX-2 Enzyme Inhibits

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.
Quantitative Data: COX Inhibition

The following table summarizes the in vitro inhibitory activity of selected pyrazole derivatives against COX-1 and COX-2 enzymes. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Celecoxib>100.04>250[10]
Compound 125a--8.22[13]
Compound 125b--9.31[13]
Compound 144-0.034-0.052-[13]
Compound 145-0.034-0.052-[13]
Compound 146-0.034-0.052-[13]
Compound 3b-0.0394322.21[14]
Compound 4a-0.0612414.35[14]
Compound 5b-0.0387317.47[14]
Compound 5e-0.0391413.10[14]
Experimental Protocols

This assay determines the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

  • Principle: The assay measures the peroxidase activity of the COX enzyme, which is coupled to a fluorescent probe. Inhibition of the enzyme results in a decreased rate of fluorescence generation.

  • Materials:

    • Purified human COX-1 and COX-2 enzymes

    • COX Assay Buffer

    • COX Cofactor Solution

    • COX Probe

    • Arachidonic acid (substrate)

    • Test pyrazole compounds and known inhibitors (e.g., Celecoxib)

    • 96-well microplate (black, flat-bottom)

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the COX Assay Buffer, diluted COX Cofactor, and COX Probe to each well.

    • Add the diluted test compounds to the respective wells. Include controls for total enzyme activity (DMSO only) and positive controls (known inhibitors).

    • Add the diluted COX-1 or COX-2 enzyme to the wells.

    • Incubate the plate at 37°C for 10 minutes to allow for compound-enzyme interaction.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Immediately measure the fluorescence intensity over a set period.

  • Data Analysis: Calculate the rate of fluorescence increase. Determine the percent inhibition for each compound concentration relative to the DMSO control. Calculate the IC50 value by fitting the data to a dose-response curve.[6]

This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.[11]

  • Principle: Injection of carrageenan into the paw of a rodent induces an inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory effect.

  • Animals: Male Wistar rats or mice.

  • Materials:

    • Carrageenan (1% suspension in saline)

    • Test pyrazole compounds and a standard drug (e.g., Indomethacin)

    • Plethysmometer or calipers for measuring paw volume/thickness

  • Procedure:

    • Administer the test compound or vehicle to the animals (e.g., orally or intraperitoneally).

    • After a set time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan into the subplantar region of the right hind paw.

    • Measure the paw volume or thickness at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours).[4]

  • Data Analysis: Calculate the degree of edema as the difference in paw volume before and after carrageenan injection. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.[4]

Anticancer Activity of Pyrazole Scaffolds

Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various key players in cancer cell proliferation and survival, such as protein kinases and topoisomerases.[8][15]

Mechanism of Action: Kinase Inhibition

Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[16] Pyrazole-based compounds have been developed as potent inhibitors of several kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), and Janus Kinases (JAKs).[8][16]

For instance, inhibition of the JAK/STAT pathway by pyrazole derivatives like Ruxolitinib can block the signaling cascade that promotes cell proliferation and survival in certain cancers.

Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT Dimer STAT Dimer STAT->STAT Dimer Dimerizes Nucleus Nucleus STAT Dimer->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates Proliferation Proliferation Gene Transcription->Proliferation Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK/STAT signaling pathway.
Quantitative Data: Anticancer Activity

The following table presents the in vitro inhibitory activity (IC50 values) of various pyrazole derivatives against different cancer cell lines and protein kinases.

CompoundTarget KinaseKinase IC50 (µM)Target Cell LineCell Line IC50 (µM)Reference
Compound 36CDK20.199--[8]
Compound 35--HepG23.53[8]
MCF-76.71[8]
HeLa5.16[8]
Compound 50EGFR/VEGFR-20.09 / 0.23HepG20.71[8]
Compound 53EGFR/VEGFR-2-HepG215.98[8]
Compound 54EGFR/VEGFR-2-HepG213.85[8]
Compound C5EGFR0.07MCF-70.08[17]
Compound 5aVEGFR2/CDK-20.267 / 0.311HepG23.46[18]
Compound 6bVEGFR2/CDK-20.2 / 0.458HepG22.52[18]
AfuresertibAkt10.00008 (Ki)HCT1160.95[2]
Compound 6Aurora A0.160HCT1160.39[2]
MCF-70.46[2]
Experimental Protocols

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

  • Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is proportional to the kinase activity. The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is inversely proportional to kinase inhibition.[17]

  • Materials:

    • Recombinant kinase (e.g., EGFR, VEGFR-2)

    • Kinase-specific substrate

    • ATP

    • Test pyrazole compounds

    • ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

    • 384-well plates (white, low-volume)

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the test compound, positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.

    • Add the kinase enzyme solution to all wells.

    • Incubate at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding a mixture of ATP and the specific substrate.

    • Incubate at room temperature for a specified period (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.[17]

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[15][19]

  • Materials:

    • Cancer cell lines

    • Cell culture medium and supplements

    • Test pyrazole compounds

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[15]

Antimicrobial Activity of Pyrazole Derivatives

The pyrazole scaffold is also a key component in the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance.[20][21]

Mechanism of Action

Pyrazole-containing compounds can exert their antimicrobial effects through various mechanisms, including:

  • Inhibition of essential enzymes: Pyrazole derivatives have been shown to inhibit bacterial enzymes such as DNA gyrase and topoisomerase II, which are crucial for DNA replication and repair.[18][21]

  • Disruption of cell wall synthesis: Some pyrazoles interfere with the synthesis of the bacterial cell wall.[21]

  • Generation of reactive oxygen species (ROS): Certain pyrazole compounds can induce oxidative stress in bacterial cells, leading to cell death.[21]

cluster_bacterium Bacterial Cell DNA Replication DNA Replication Bacterial Death Bacterial Death DNA Replication->Bacterial Death Cell Wall Synthesis Cell Wall Synthesis Cell Wall Synthesis->Bacterial Death Protein Synthesis Protein Synthesis Protein Synthesis->Bacterial Death Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->DNA Replication Inhibits Pyrazole Derivative->Cell Wall Synthesis Inhibits Pyrazole Derivative->Protein Synthesis Inhibits

Caption: General mechanisms of antimicrobial action of pyrazole derivatives.
Quantitative Data: Antimicrobial Activity

The antimicrobial activity of pyrazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

CompoundOrganismMIC (µg/mL)Reference
Compound 3Escherichia coli0.25[22]
Compound 4Streptococcus epidermidis0.25[22]
Compound 2Aspergillus niger1[22]
Compound 56Vancomycin-resistant MRSA0.5[21]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Principle: The broth microdilution method involves preparing two-fold dilutions of the test compound in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible growth.

  • Materials:

    • Test pyrazole compounds

    • Bacterial or fungal strains

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

    • Sterile 96-well microplates

    • Spectrophotometer (for inoculum standardization)

  • Procedure:

    • Prepare serial two-fold dilutions of the test compound in the broth medium across the wells of a 96-well plate.

    • Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).

    • Inoculate each well with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Data Analysis: The MIC value is reported in µg/mL or µM.[12][23]

Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in drug discovery. Its remarkable versatility allows for the development of compounds with a wide range of biological activities, including potent anti-inflammatory, anticancer, and antimicrobial effects. The ability to fine-tune the structure of pyrazole derivatives enables the optimization of their potency, selectivity, and pharmacokinetic properties. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore and advance the therapeutic potential of this important heterocyclic scaffold. Future research will undoubtedly uncover new applications and lead to the development of novel pyrazole-based drugs to address unmet medical needs.

References

In-Depth Technical Guide: 2-(1H-Pyrazol-3-yl)phenol (CAS 34810-67-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2-(1H-Pyrazol-3-yl)phenol (CAS 34810-67-8). The information is compiled from various scientific sources to support research and development in medicinal chemistry and related fields.

Core Compound Data

PropertyValueSource
CAS Number 34810-67-8N/A
Molecular Formula C₉H₈N₂ON/A
Molecular Weight 160.17 g/mol N/A
Melting Point 90-94 °C[1]
Appearance White to light yellow to light red powder/crystalN/A
UV max (EtOH) 294 nmN/A

Synthesis and Experimental Protocols

The synthesis of 2-(1H-pyrazol-3-yl)phenols can be achieved through a multi-step process starting from substituted 3-formylchromones. The following protocols are based on established methodologies for the synthesis of related pyrazole derivatives[1].

Experimental Workflow

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Pyrazole Formation A Substituted 3-Formylchromone C 1-(2-hydroxyphenyl)-3-pyrrolidin-1-yl-propenone A->C Dry Ethanol, Reflux 5h B Pyrrolidine B->C F This compound Derivative C->F Ethanol, Reflux 3h D Hydrazine Hydrate D->F E Glacial Acetic Acid E->F Reflux 3h G cluster_0 Potential Mechanism of Action A Growth Factor Receptor B PI3K A->B C Akt B->C D mTOR C->D E Cell Proliferation, Survival, Angiogenesis D->E F This compound Derivative F->B Inhibition? F->C Inhibition? F->D Inhibition?

References

Methodological & Application

Application Note and Detailed Protocol for the Synthesis of 2-(1H-Pyrazol-3-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive protocol for the synthesis of 2-(1H-Pyrazol-3-yl)phenol, a valuable heterocyclic building block in medicinal chemistry and materials science. The described method is a two-step process commencing from readily available 3-formylchromones.

Audience: This protocol is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound and its derivatives are of significant interest due to the prevalence of the pyrazole moiety in a wide range of biologically active compounds. Pyrazoles are known to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The synthesis outlined here proceeds through a propenone intermediate, which is then cyclized with hydrazine hydrate to form the target pyrazole. This method offers a reliable route to this important scaffold.

Reaction Scheme

The overall two-step synthesis is depicted below:

Step 1: Synthesis of 1-(2-hydroxy-phenyl)-3-pyrrolidin-1-yl-propenones 3-Formylchromone reacts with pyrrolidine in dry ethanol to yield the corresponding 1-(2-hydroxy-phenyl)-3-pyrrolidin-1-yl-propenone intermediate.

Step 2: Synthesis of 2-(1H-Pyrazol-3-yl)phenols The propenone intermediate is then treated with hydrazine hydrate in a mixture of ethanol and glacial acetic acid to yield the final product, this compound.

Materials and Methods

Table 1: List of Reagents and Solvents

Reagent/SolventFormulaMolar Mass ( g/mol )SupplierNotes
3-FormylchromoneC₁₀H₆O₃174.15Sigma-AldrichOr synthesized
PyrrolidineC₄H₉N71.12Sigma-Aldrich
Dry EthanolC₂H₅OH46.07Sigma-AldrichAnhydrous
Hydrazine HydrateH₆N₂O50.06Sigma-Aldrich
Glacial Acetic AcidC₂H₄O₂60.05Sigma-Aldrich
Crushed IceH₂O18.02---For workup
Deuterated Solvents (for NMR)---------e.g., DMSO-d₆

Experimental Protocols

Protocol 1: Synthesis of 1-(2-hydroxy-phenyl)-3-pyrrolidin-1-yl-propenones (2)

  • In a round-bottom flask equipped with a reflux condenser, combine 3-formylchromone (0.001 mol) and pyrrolidine (0.002 mol) in 10 mL of dry ethanol.

  • Heat the reaction mixture to reflux and maintain for 5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture over crushed ice.

  • Collect the resulting solid precipitate by filtration.

  • Wash the solid with water, dry it, and recrystallize from ethanol to obtain the purified 1-(2-hydroxy-phenyl)-3-pyrrolidin-1-yl-propenone.

Protocol 2: Synthesis of 2-(1H-Pyrazol-3-yl)phenols (3)

  • To the 1-(2-hydroxy-phenyl)-3-pyrrolidin-1-yl-propenone (0.003 mol) in a round-bottom flask, add 10 mL of ethanol and 1 mL of hydrazine hydrate.

  • Heat the mixture under reflux for 3 hours.

  • After 3 hours, add 2 mL of glacial acetic acid to the reaction mixture.

  • Continue to heat under reflux for an additional 3 hours.

  • Monitor the reaction completion by TLC.

  • Pour the final reaction mixture over crushed ice.

  • Filter the resulting solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol to afford the pure this compound.[1]

Data Presentation

Table 2: Characterization Data for a Representative Synthesis [1]

CompoundRYield (%)Melting Point (°C)
3c HNot Specified174

Note: The original literature provides data for various substituted analogs. The data for the parent compound (R=H) is highlighted here.

Spectroscopic Data for this compound (3c): [1]

  • IR (KBr, cm⁻¹): 3457, 3128, 1590, 1495

  • ¹H NMR (DMSO-d₆, δ ppm): 2.26 (s, 3H), 6.79 (d, 1H), 6.86 (d, 1H), 6.95-7.91 (m, 3H), 10.79 (s, 1H), 13.18 (s, 1H)

  • Mass Spectrum (m/z): 174

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow Reactants 3-Formylchromone + Pyrrolidine Step1 Reflux in Dry Ethanol (5 hours) Reactants->Step1 Intermediate 1-(2-hydroxyphenyl)-3-pyrrolidin-1-yl-propenone Step1->Intermediate Step2a Reflux (3 hours) Intermediate->Step2a Reagents2 Hydrazine Hydrate + Ethanol Reagents2->Step2a Reagent_add Add Glacial Acetic Acid Step2a->Reagent_add Step2b Reflux (3 hours) Reagent_add->Step2b Workup Pour on Ice, Filter, Wash, Dry, Recrystallize Step2b->Workup Product This compound Workup->Product

Caption: Workflow for the two-step synthesis of this compound.

References

Catalytic Applications of 2-(1H-Pyrazol-3-yl)phenol Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile chelating nature of 2-(1H-pyrazol-3-yl)phenol and its derivatives has positioned them as privileged ligands in the field of catalysis. Their ability to form stable complexes with a variety of transition metals allows for the modulation of the metal center's electronic and steric properties, leading to highly active and selective catalysts. These catalysts have found applications in a range of important organic transformations, including oxidation reactions and carbon-carbon bond formation. This document provides detailed application notes and experimental protocols for the use of this compound-based ligands in catalysis, with a focus on reproducibility and clear data presentation for research and development.

Application Note 1: Oxidation Catalysis

Overview: Metal complexes incorporating pyrazole-based ligands have demonstrated significant catalytic activity in the oxidation of various substrates, including catechols and 2-aminophenol.[1][2] These reactions are crucial in both biological and industrial processes. The choice of the metal center and the solvent system has been shown to be critical in modulating the catalytic efficiency.[1][2]

Featured Applications:

  • Catecholase-like Activity: The in situ formation of a copper(II) complex with a pyrazole-based ligand in tetrahydrofuran (THF) has been shown to exhibit high catecholase-like activity, catalyzing the oxidation of catechols to their corresponding o-quinones.[1]

  • Phenoxazinone Synthase Activity: A cobalt(II) complex with a pyrazole-based ligand, also in THF, has been identified as an effective catalyst for the oxidation of 2-aminophenol (OAP) to 2-aminophenoxazinone (APX), mimicking the activity of phenoxazinone synthase.[1]

Quantitative Data Summary:

Ligand/Metal CombinationSubstrateSolventCatalytic Rate (V) [µmol·L⁻¹·min⁻¹]Reference
L6 / Cu(CH₃COO)₂CatecholTHF5.596[1]
L4 / CoCl₂2-AminophenolTHF2.034[1]
L/M Combinations2-AminophenolTHFNotable catalytic activities
L2 / Cu(CH₃COO)₂CatecholMethanolVmax = 41.67[3]

Note: The specific structures of ligands L2, L4, and L6 were not detailed in the provided search results but are part of a study on six pyrazole-based ligands.[1][2]

Experimental Protocol 1: General Procedure for Catalytic Oxidation of 2-Aminophenol

This protocol is a generalized procedure based on the findings reported for the oxidation of 2-aminophenol using in situ prepared cobalt-pyrazole ligand complexes.[1]

Materials:

  • This compound derivative ligand (e.g., L4 as mentioned in the study)

  • Cobalt(II) chloride (CoCl₂)

  • 2-Aminophenol (OAP)

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware

  • UV-Vis Spectrophotometer

Procedure:

  • Catalyst Preparation (In Situ):

    • Prepare a stock solution of the pyrazole-based ligand in anhydrous THF.

    • Prepare a stock solution of CoCl₂ in anhydrous THF.

    • In a reaction vessel, mix the ligand solution and the CoCl₂ solution to achieve the desired ligand-to-metal ratio (typically 1:1 or 2:1).

    • Allow the mixture to stir at room temperature for a specified time to ensure complex formation.

  • Catalytic Oxidation:

    • To the freshly prepared catalyst solution, add a solution of 2-aminophenol in THF (e.g., 4.10⁻⁴ mol/L).[1]

    • Monitor the progress of the reaction by observing the formation of the 2-aminophenoxazinone product, which has a characteristic chromophore.[1] This can be done using UV-Vis spectrophotometry by monitoring the increase in absorbance at the appropriate wavelength.

    • The reaction rate can be determined by measuring the initial rate of product formation.

  • Kinetic Studies (Optional):

    • To determine the kinetic parameters (Vmax and Km), vary the concentration of the 2-aminophenol substrate while keeping the catalyst concentration constant.

    • Measure the initial reaction rates for each substrate concentration.

    • Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Experimental Workflow for Oxidation Catalysis

G Workflow for Catalytic Oxidation cluster_prep Catalyst Preparation (In Situ) cluster_reaction Catalytic Reaction cluster_analysis Data Analysis prep_ligand Prepare Ligand Solution in THF mix Mix Ligand and Metal Salt Solutions prep_ligand->mix prep_metal Prepare Metal Salt Solution (e.g., CoCl2) in THF prep_metal->mix form_complex Allow for Complex Formation mix->form_complex add_substrate Add 2-Aminophenol Solution form_complex->add_substrate monitor Monitor Reaction Progress (UV-Vis Spectroscopy) add_substrate->monitor determine_rate Determine Initial Reaction Rate monitor->determine_rate kinetic_study Perform Kinetic Studies (Vary Substrate Conc.) determine_rate->kinetic_study calc_params Calculate Vmax and Km kinetic_study->calc_params G Key Components in Ethylene Oligomerization Catalyst Nickel-Pyrazole Complex (Pre-catalyst) ActiveSpecies Active Catalytic Species Catalyst->ActiveSpecies Activation CoCatalyst EtAlCl2 (Activator) CoCatalyst->ActiveSpecies Oligomers Product Oligomers (Butenes, Hexenes) ActiveSpecies->Oligomers Catalyzes Ethylene Ethylene Monomer Ethylene->Oligomers is converted to G Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)2 PdII_Diaryl Ar-Pd(II)L_n-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

References

Application Notes and Protocols: 2-(1H-Pyrazol-3-yl)phenol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(1H-pyrazol-3-yl)phenol derivatives in drug discovery, focusing on their synthesis, biological evaluation, and mechanisms of action. The provided protocols offer detailed methodologies for key experiments.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, forming the basis for a diverse range of biologically active compounds.[1] These derivatives have garnered significant attention for their potential as therapeutic agents, demonstrating a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Their synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of their biological profiles to target specific enzymes and signaling pathways implicated in various diseases.

Data Presentation: Biological Activities

The following tables summarize the quantitative biological data for representative this compound derivatives, facilitating a comparative analysis of their potency and selectivity.

Table 1: Anticancer Activity of this compound Derivatives
Compound IDCancer Cell LineIC50 (µM)Target(s)Reference(s)
Derivative A K562 (Leukemia)0.021Tubulin Polymerization[2]
A549 (Lung)0.69[2]
Derivative B MCF-7 (Breast)0.46Aurora-A Kinase[3]
HCT116 (Colon)0.39[3]
Derivative C WM266.4 (Melanoma)0.12BRAF[3]
MCF-7 (Breast)0.16[3]
Derivative D MCF-7 (Breast)1.31Not specified[4]
WM266.5 (Melanoma)0.45[4]
Derivative E A549 (Lung)26Not specified[5]
Derivative F HepG-2 (Liver)0.71Not specified[5]
BT474 (Breast)1.39[5]
Derivative G A549 (Lung)8.23EGFR[6][7]
HCT-116 (Colon)5.60[6][7]
MCF-7 (Breast)5.59[6][7]
Table 2: Anti-inflammatory Activity of this compound Derivatives
Compound IDEnzymeIC50 (nM)Selectivity Index (SI)Reference(s)
Thymol-Pyrazole Hybrid 1 COX-243316[8]
Thymol-Pyrazole Hybrid 2 COX-245268[8]
Thymol-Pyrazole Hybrid 3 COX-263204[8]
Benzenesulfonamide-Pyrazole 1 COX-239.4322.21[3]
Benzenesulfonamide-pyrazole 2 COX-261.2414.35[3]
Benzenesulfonamide-pyrazole 3 COX-238.7317.47[3]
Thiazole-Pyrazole Hybrid COX-287.742.05[9]

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives from Chalcones

This protocol outlines a common and effective method for the synthesis of the pyrazole core from a chalcone precursor.

Step 1: Synthesis of Chalcone Intermediate

  • Dissolve the appropriately substituted o-hydroxyacetophenone (1 equivalent) and an aromatic aldehyde (1 equivalent) in ethanol.

  • Add a catalytic amount of a base, such as aqueous potassium hydroxide or sodium hydroxide.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid, wash with water until neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Step 2: Cyclization to form the Pyrazole Ring

  • Dissolve the synthesized chalcone (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

  • Add hydrazine hydrate (1.2-1.5 equivalents).

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into crushed ice.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Purify the crude this compound derivative by recrystallization from an appropriate solvent (e.g., ethanol or methanol).

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7, A549, HCT116) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Trypsinize the cells and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.

    • Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solutions in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Protocol 3: In Vitro COX-2 Inhibition Assay

This protocol describes a method to evaluate the inhibitory activity of the compounds against the COX-2 enzyme.

  • Reagent Preparation:

    • Prepare the assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Dilute the COX-2 enzyme and heme in the assay buffer to the desired concentrations.

    • Prepare a solution of arachidonic acid (the substrate) in ethanol.

    • Prepare a solution of a colorimetric or fluorometric probe according to the manufacturer's instructions (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Assay Procedure:

    • To the wells of a 96-well plate, add the assay buffer, diluted enzyme, heme, and the test compound at various concentrations (dissolved in DMSO). Include a vehicle control and a positive control (e.g., celecoxib).

    • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.

    • Initiate the reaction by adding the arachidonic acid solution to all wells.

    • Immediately add the probe solution.

  • Data Measurement and Analysis:

    • Measure the absorbance or fluorescence at the appropriate wavelength at regular intervals for 5-10 minutes.

    • Calculate the initial reaction velocity for each concentration.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Calculate the IC50 value from the dose-response curve.

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammatory responses and cell survival. Aberrant activation of this pathway is implicated in various cancers and inflammatory diseases. Certain aminopyrazole derivatives have been shown to selectively inhibit NF-κB-inducing kinase (NIK), a central component of the non-canonical NF-κB pathway.[10][11][12] This inhibition prevents the downstream activation of the pathway, leading to reduced inflammation and induction of apoptosis in cancer cells.

NF_kB_Pathway TNFR TNFR Family Receptor TRAF TRAF TNFR->TRAF Ligand Binding NIK_inactive NIK (Inactive) TRAF->NIK_inactive Activation NIK_active NIK (Active) NIK_inactive->NIK_active IKK_alpha IKKα NIK_active->IKK_alpha Phosphorylation p100_p52 p100/RelB IKK_alpha->p100_p52 Phosphorylation p52_RelB p52/RelB p100_p52->p52_RelB Processing p52_RelB_nuc p52/RelB p52_RelB->p52_RelB_nuc Translocation DNA DNA p52_RelB_nuc->DNA Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription Inhibitor This compound Derivative Inhibitor->NIK_active Inhibition

Caption: Inhibition of the non-canonical NF-κB pathway by this compound derivatives via NIK.

PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common event in many types of cancer. Pyrazolopyrimidine derivatives have been developed as potent inhibitors of PI3K, a key upstream kinase in this pathway.[1][13][14][15] By inhibiting PI3K, these compounds can block the downstream activation of Akt and mTOR, leading to cell cycle arrest and apoptosis in cancer cells.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor Binding PIP2 PIP2 PI3K->PIP2 Catalyzes PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt_inactive Akt (Inactive) PDK1->Akt_inactive Phosphorylation Akt_active Akt (Active) Akt_inactive->Akt_active mTORC1 mTORC1 Akt_active->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Inhibitor This compound Derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives via PI3K.

References

Application Notes and Protocols for Biological Screening of 2-(1H-Pyrazol-3-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established protocols for the biological screening of 2-(1H-Pyrazol-3-yl)phenol, a versatile heterocyclic compound with potential applications in medicinal chemistry. The following sections detail experimental methodologies for key assays, present a framework for data analysis, and visualize relevant biological pathways and workflows.

Introduction

This compound and its derivatives have garnered significant interest in the scientific community due to their diverse range of biological activities. The pyrazole nucleus is a prominent scaffold in many biologically active compounds, and its combination with a phenol moiety suggests potential for various pharmacological effects, including antimicrobial, anti-inflammatory, and cytotoxic activities. These protocols are designed to enable researchers to systematically evaluate the biological profile of this compound.

Data Presentation

While specific quantitative bioactivity data for the parent compound this compound is not extensively available in the public domain, the following table provides a template for summarizing typical screening results based on data from closely related pyrazole-phenol derivatives. This structured format allows for easy comparison of activities across different assays.

Assay TypeTarget/OrganismTest Concentration(s)Endpoint MeasuredResult (e.g., % Inhibition, MIC, IC50)Reference Compound
Antimicrobial Staphylococcus aureus1-100 µg/mLMinimum Inhibitory Concentration (MIC)e.g., 50 µg/mLVancomycin
Escherichia coli1-100 µg/mLMinimum Inhibitory Concentration (MIC)e.g., >100 µg/mLCiprofloxacin
Cytotoxicity Human cancer cell line (e.g., HeLa)0.1-100 µMCell Viability (IC50)e.g., 25 µMDoxorubicin
Anti-inflammatory COX-2 Enzyme0.01-10 µM% Inhibition of PGE2 productione.g., 60% at 10 µMCelecoxib
LPS-stimulated Macrophages1-50 µM% Inhibition of TNF-α releasee.g., 45% at 25 µMDexamethasone
Enzyme Inhibition Monoamine Oxidase B (MAO-B)0.1-100 µM% Inhibitione.g., 75% at 10 µMSelegiline

Experimental Protocols

Detailed methodologies for key biological screening assays are provided below. These protocols are based on standard laboratory procedures and can be adapted for the specific needs of the research.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[1][2][3][4][5]

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare serial two-fold dilutions of this compound in CAMHB in the microtiter plate. The concentration range should be selected based on expected activity (e.g., 128 µg/mL to 1 µg/mL).

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only). Also, include a solvent control (broth with bacteria and the highest concentration of DMSO used).

  • Inoculation: Add the standardized bacterial inoculum to each well, except for the negative control.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

G Broth Microdilution Workflow A Prepare Bacterial Inoculum C Inoculate Microplate A->C B Serial Dilution of Compound in Microplate B->C D Incubate at 37°C C->D E Read MIC D->E G MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Compound A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Solubilize Formazan E->F G Read Absorbance F->G G LPS-Induced TNF-α Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB TNFa TNF-α Gene Transcription NFkB->TNFa Compound This compound Compound->Inhibition Inhibition->IKK

References

Application Notes and Protocols: Mechanism of Action of Pyrazole-Based COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins that mediate pain and inflammation.[1][2] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a validated therapeutic strategy to develop anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2] The pyrazole scaffold is a well-established pharmacophore found in numerous potent and selective COX-2 inhibitors, including the FDA-approved drug Celecoxib.[3][4]

While specific public data on the mechanism of action of 2-(1H-Pyrazol-3-yl)phenol is limited, this document outlines the generally accepted mechanism of action for the broader class of pyrazole-containing selective COX-2 inhibitors. The provided protocols and data are representative of the methods used to characterize and validate compounds within this chemical class.

Mechanism of Action: Selective COX-2 Inhibition

The selective inhibition of COX-2 by pyrazole-based compounds is primarily attributed to their ability to bind with high affinity to a secondary side pocket present in the COX-2 active site, which is absent in the COX-1 isoform. This structural difference is due to the substitution of isoleucine at position 523 in COX-1 with a smaller valine residue in COX-2, creating additional space.[5]

Typically, a key structural feature of these inhibitors, such as a benzenesulfonamide group (-SO2NH2), inserts deep into this selective pocket.[5][6] This interaction is stabilized by hydrogen bonds with key amino acid residues like His90, Arg513, and Phe518.[5] This binding mode effectively blocks the entry of the natural substrate, arachidonic acid, into the active site, thereby preventing the synthesis of prostaglandins.[1] The mechanism can be a time-dependent, pseudo-irreversible inhibition, where the inhibitor forms a slowly reversible, stable complex with the enzyme.[7]

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Substrate Prostaglandins Prostaglandins (PGE2, etc.) COX2_Enzyme->Prostaglandins Catalysis Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediation Pyrazol_Inhibitor This compound (Pyrazole-Based Inhibitor) Pyrazol_Inhibitor->COX2_Enzyme Inhibition

Figure 1: COX-2 signaling pathway and inhibition.

Quantitative Data Summary

The potency and selectivity of pyrazole-based COX-2 inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), with higher values indicating greater selectivity for COX-2. The table below summarizes representative data for various pyrazole derivatives found in the literature.

Compound Class/ExampleCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI)Reference
Pyrazolone Hybrids (5a-f)-1.50 - 20.71-
Aminopyrazole Hybrids (6a-f)-1.15 - 56.73-[3]
Celecoxib (Reference)-2.162.51[3]
1,5-Diphenyl Pyrazoles (2, 3)>500.45>111.1[4]
Pyrazole Derivative (9)>500.26>192.3[4]
Sulfonamide Pyrazoles (5u)130.191.7972.73[5]
Sulfonamide Pyrazoles (5s)165.022.5165.75[5]
Diarylpyrazoles (8a, 8d, 8f)--4.77 - 5.43

Experimental Protocols

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Enzyme Immunoassay)

This protocol outlines a common method for determining the IC50 values of a test compound against COX-1 (ovine) and COX-2 (human recombinant) enzymes.

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (e.g., this compound) and reference inhibitor (e.g., Celecoxib)

  • Reaction buffer (e.g., Tris-HCl)

  • Prostaglandin E2 (PGE2) Enzyme Immunoassay (EIA) Kit

  • 96-well microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to test a range of concentrations.

  • Enzyme Reaction:

    • In a 96-well plate, add the reaction buffer, enzyme (either COX-1 or COX-2), and the test compound at various concentrations.

    • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

    • Incubate for a defined period (e.g., 2 minutes) to allow for prostaglandin production.

  • Reaction Termination: Stop the reaction by adding a quenching agent (e.g., a strong acid).

  • PGE2 Quantification:

    • Use the Prostaglandin E2 (PGE2) EIA kit to measure the amount of PGE2 produced in each well. This typically involves a competitive binding assay where the sample PGE2 competes with a fixed amount of tracer PGE2 for a limited number of antibody binding sites.

    • Follow the kit manufacturer's instructions for incubation, washing, and substrate addition.

  • Data Analysis:

    • Measure the absorbance using a plate reader at the appropriate wavelength.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Assay_Workflow Start Start Prep_Compound Prepare Compound Dilutions Start->Prep_Compound Add_Reagents Add Buffer, Enzyme (COX-1/2), and Compound to Plate Prep_Compound->Add_Reagents Pre_Incubate Pre-incubate Mixture Add_Reagents->Pre_Incubate Add_Substrate Initiate Reaction with Arachidonic Acid Pre_Incubate->Add_Substrate Incubate_Reaction Incubate for Reaction Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Quantify_PGE2 Quantify PGE2 using EIA Kit Stop_Reaction->Quantify_PGE2 Analyze_Data Calculate % Inhibition and Determine IC50 Quantify_PGE2->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for in vitro COX inhibition assay.
Protocol 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

This protocol is a standard in vivo model to assess the anti-inflammatory effects of a test compound.[8][9]

Materials:

  • Wistar rats (or other suitable rodent model)

  • Test compound and reference drug (e.g., Indomethacin or Celecoxib)

  • Carrageenan solution (1% w/v in saline)

  • Plethysmometer (for measuring paw volume)

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide animals into groups (e.g., control, reference drug, test compound at various doses). Fast the animals overnight before the experiment.

  • Compound Administration: Administer the test compound and reference drug orally (or via another appropriate route) to the respective groups. Administer the vehicle (e.g., saline) to the control group.

  • Baseline Measurement: One hour after compound administration, measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the edema volume for each animal at each time point by subtracting the initial paw volume from the post-carrageenan volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

    • Analyze the data for statistical significance.

Protocol 3: Molecular Docking Study

This protocol outlines the general steps for an in silico molecular docking study to predict the binding mode of a pyrazole derivative within the COX-2 active site.

Docking_Logic Prep_Protein Prepare Protein Structure (e.g., PDB ID: 3LN1 for COX-2) Remove water, add hydrogens Define_Site Define Binding Site (Grid box around active site residues like Arg513, His90) Prep_Protein->Define_Site Prep_Ligand Prepare Ligand Structure (2D to 3D conversion, energy minimization) Run_Docking Run Docking Simulation (e.g., using AutoDock Vina) Prep_Ligand->Run_Docking Define_Site->Run_Docking Analyze_Results Analyze Results: Binding Energy (kcal/mol) Binding Poses Key Interactions (H-bonds) Run_Docking->Analyze_Results

References

Application of 2-(1H-Pyrazol-3-yl)phenol as a Corrosion Inhibitor for Steel: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, no specific studies have been published on the application of 2-(1H-Pyrazol-3-yl)phenol as a corrosion inhibitor for steel. The following application notes and protocols are based on extensive research on structurally similar pyrazole and phenol derivatives that have demonstrated significant corrosion inhibition properties. This document serves as a comprehensive guide for researchers and scientists interested in exploring the potential of this compound for this application.

Introduction

Corrosion of steel is a significant industrial challenge, leading to structural degradation and economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Heterocyclic compounds containing nitrogen, oxygen, and sulfur atoms, along with aromatic rings, have been extensively studied as effective corrosion inhibitors.[1][2][3] These molecules can adsorb onto the metal surface, forming a protective barrier that isolates the steel from the corrosive environment.[1]

This compound is a promising candidate for corrosion inhibition due to its unique molecular structure. The pyrazole ring, with its two nitrogen atoms, and the phenol group, with its hydroxyl group and benzene ring, provide multiple active centers for adsorption onto the steel surface. The lone pair of electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the aromatic rings, can facilitate strong adsorption through donor-acceptor interactions with the vacant d-orbitals of iron atoms.[4][5] This leads to the formation of a stable, protective film that inhibits both anodic and cathodic corrosion reactions.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from experimental studies on various pyrazole and phenol derivatives as corrosion inhibitors for steel in acidic media (e.g., 1 M HCl). This data provides a benchmark for the expected performance of this compound.

Table 1: Potentiodynamic Polarization Data for Pyrazole and Phenol Derivatives

InhibitorConcentration (M)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (Icorr) (µA/cm²)Inhibition Efficiency (%)Reference
N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline10⁻³-4855890.8[6]
Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate10⁻³-4924991.8[6]
3-phenyl-1H-pyrazole-4-carboxaldehyde5 x 10⁻³-50835.596.33[7]
Nonyl Phenol75 x 10⁻³Not ReportedNot Reported83 (after 6h)[8]
Methoxy Phenol75 x 10⁻³Not ReportedNot Reported78 (after 6h)[8]

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Pyrazole and Phenol Derivatives

InhibitorConcentration (M)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (%)Reference
N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline10⁻³6896290.1[6]
Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate10⁻³8325191.8[6]
3-phenyl-1H-pyrazole-4-carboxaldehyde5 x 10⁻³115025.396.0[7]
Nonyl Phenol75 x 10⁻³185135Not Reported[8]
Methoxy Phenol75 x 10⁻³120180Not Reported[8]

Table 3: Weight Loss Data for Pyrazole Derivatives

InhibitorConcentration (M)Corrosion Rate (mg·cm⁻²·h⁻¹)Inhibition Efficiency (%)Reference
N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline10⁻³0.08390.1[4]
Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate10⁻³0.06991.8[4]
3-phenyl-1H-pyrazole-4-carboxaldehyde5 x 10⁻³0.03196.33[7]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the corrosion inhibition performance of this compound on steel.

Materials and Sample Preparation
  • Inhibitor: Synthesize or procure this compound with a purity of at least 97%.

  • Steel Specimen: Use mild steel or carbon steel coupons with a composition similar to that used in relevant industries. The chemical composition should be determined and reported.

  • Corrosive Medium: Prepare a 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) solution using analytical grade acid and distilled water.

  • Sample Preparation: Mechanically polish the steel coupons with a series of emery papers of decreasing grit size, degrease with acetone, rinse with distilled water, and dry.

Weight Loss Measurements
  • Weigh the prepared steel coupons accurately.

  • Immerse the coupons in the corrosive solution with and without various concentrations of this compound (e.g., 10⁻⁶ M to 10⁻³ M).

  • Maintain the temperature at a constant value (e.g., 298 K) for a specified immersion period (e.g., 24 hours).

  • After the immersion period, retrieve the coupons, clean them to remove corrosion products, rinse with distilled water and acetone, and dry.

  • Weigh the coupons again to determine the weight loss.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • CR = (Weight Loss) / (Surface Area × Immersion Time)

    • IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical experiments are typically performed in a three-electrode cell containing the steel specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Immerse the working electrode in the test solution for about 1 hour to attain a stable open circuit potential (OCP).

  • Scan the potential from approximately -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.

  • Plot the polarization curve (log current density vs. potential).

  • Extrapolate the Tafel slopes of the anodic and cathodic curves to determine the corrosion potential (Ecorr) and corrosion current density (Icorr).

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100 where Icorr_blank and Icorr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.

  • After reaching a stable OCP, apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range from 100 kHz to 10 mHz.

  • Plot the impedance data as Nyquist and Bode plots.

  • Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100 where Rct_blank and Rct_inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Surface Analysis
  • Scanning Electron Microscopy (SEM): To observe the surface morphology of the steel samples before and after immersion in the corrosive solution with and without the inhibitor. This provides visual evidence of the protective film formation.

  • Atomic Force Microscopy (AFM): To quantify the surface roughness of the steel, demonstrating the smoothing effect of the inhibitor film.

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition of the protective film on the steel surface and identify the chemical bonds formed between the inhibitor molecules and the iron atoms.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_eval Corrosion Inhibition Evaluation cluster_analysis Surface and Mechanistic Analysis cluster_results Data Analysis and Interpretation Inhibitor This compound Synthesis/Procurement WL Weight Loss Measurements Inhibitor->WL PDP Potentiodynamic Polarization Inhibitor->PDP EIS Electrochemical Impedance Spectroscopy Inhibitor->EIS Steel Steel Coupon Preparation Steel->WL Steel->PDP Steel->EIS SEM Scanning Electron Microscopy (SEM) Steel->SEM AFM Atomic Force Microscopy (AFM) Steel->AFM XPS X-ray Photoelectron Spectroscopy (XPS) Steel->XPS Solution Corrosive Solution Preparation Solution->WL Solution->PDP Solution->EIS WL->SEM WL->AFM WL->XPS Data Quantitative Data Analysis WL->Data PDP->SEM PDP->AFM PDP->XPS PDP->Data EIS->SEM EIS->AFM EIS->XPS EIS->Data Mechanism Inhibition Mechanism Elucidation SEM->Mechanism AFM->Mechanism XPS->Mechanism Data->Mechanism

Caption: Experimental workflow for evaluating the corrosion inhibition properties of this compound.

Inhibition_Mechanism cluster_inhibitor This compound cluster_steel Steel Surface cluster_interaction Adsorption and Film Formation cluster_inhibition Corrosion Inhibition Pyrazole Pyrazole Ring (N atoms, π-electrons) Adsorption Adsorption on Steel Surface Pyrazole->Adsorption Coordination with Fe Phenol Phenol Group (O atom, π-electrons) Phenol->Adsorption Donation of e⁻ to Fe Fe Iron Atoms (Fe) Fe->Adsorption Anodic Anodic Sites (Fe → Fe²⁺ + 2e⁻) BlockAnodic Blocking of Anodic Reactions Cathodic Cathodic Sites (e.g., 2H⁺ + 2e⁻ → H₂) BlockCathodic Blocking of Cathodic Reactions ProtectiveFilm Formation of Protective Film Adsorption->ProtectiveFilm ProtectiveFilm->BlockAnodic ProtectiveFilm->BlockCathodic ReducedCorrosion Reduced Corrosion Rate BlockAnodic->ReducedCorrosion BlockCathodic->ReducedCorrosion

Caption: Proposed mechanism of corrosion inhibition by this compound on a steel surface.

References

Application Notes and Protocols for 2-(1H-Pyrazol-3-yl)phenol Analogs as Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the fluorescent properties, synthesis, and applications of 2-(1H-Pyrazol-3-yl)phenol analogs. Detailed protocols for their use in cellular imaging and metal ion detection are included to facilitate their integration into various research and development workflows.

Introduction

This compound derivatives are a versatile class of fluorophores with significant potential in biomedical research and drug development. Their core structure, featuring a phenol ring linked to a pyrazole moiety, gives rise to tunable photophysical properties. These compounds often exhibit sensitivity to their microenvironment, making them excellent candidates for developing fluorescent probes for specific analytes and for imaging biological systems. Key fluorescence mechanisms for these probes include Intramolecular Charge Transfer (ICT), Excited-State Intramolecular Proton Transfer (ESIPT), and Fluorescence Resonance Energy Transfer (FRET), which can be modulated by analyte binding.[1][2]

Fluorescent Properties of this compound Analogs

The fluorescent characteristics of these analogs can be finely tuned by introducing various substituents on both the phenol and pyrazole rings. These modifications influence the electron density and conformational flexibility of the molecule, thereby affecting the excitation and emission maxima, quantum yield, and Stokes shift.

Data Presentation

The following table summarizes the photophysical properties of selected this compound analogs and related pyrazole-based fluorescent probes.

Compound Name/StructureExcitation (λex, nm)Emission (λem, nm)Quantum Yield (ΦF)Stokes Shift (nm)ApplicationReference
Pyrazole 8 (4-F-phenyl substituted)365480-115Zn²⁺ Sensing[3][4]
Pyrazole 9 (4-OMe-phenyl substituted)365465-100Fe³⁺ Sensing[3][4]
3-{(5R)-5-[4-(dimethylamino)phenyl]-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}phenol (PZ)280---Fe³⁺ Sensing (Turn-off)[5][6]
2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol----Synthon for biological applications[7]
2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol-----[8]
Pyrazolo[4,3-b]pyridine 623364400.35104BF₃ Detection[1]
Pyrazoline-BODIPY hybrid probe 45586400.1382Sulfite detection in mitochondria[1]
Pyrazole derivative 52 (ESIPT active)--0.03-Cu²⁺ Sensing (Turn-off)[1]

Note: '-' indicates data not specified in the cited sources.

Experimental Protocols

Protocol 1: General Synthesis of 2-(5-Aryl-1H-pyrazol-3-yl)phenol Derivatives

This protocol describes a common method for synthesizing this compound analogs, which involves the cyclization of a chalcone precursor with hydrazine.

Materials:

  • Substituted 2'-hydroxychalcone

  • Hydrazine hydrate or substituted hydrazine

  • Ethanol or acetic acid (solvent)

  • Glacial acetic acid (catalyst, optional)

  • Standard laboratory glassware for reflux

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Rotary evaporator

  • NMR spectrometer, Mass spectrometer, and IR spectrophotometer for characterization

Procedure:

  • Chalcone Synthesis: Synthesize the appropriate 2'-hydroxychalcone by Claisen-Schmidt condensation of a substituted 2-hydroxyacetophenone with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) in ethanol.

  • Pyrazoline/Pyrazole Formation: a. Dissolve the synthesized chalcone (1 equivalent) in ethanol or acetic acid in a round-bottom flask. b. Add hydrazine hydrate (or a substituted hydrazine, e.g., phenylhydrazine) (1.1-1.5 equivalents) to the solution. c. If using ethanol as a solvent, a catalytic amount of glacial acetic acid can be added. d. Reflux the reaction mixture for 4-12 hours. Monitor the reaction progress using TLC.

  • Work-up and Purification: a. After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. b. Pour the mixture into ice-cold water to precipitate the crude product. c. Filter the precipitate, wash with cold water, and dry under vacuum. d. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Confirm the structure of the synthesized 2-(5-Aryl-1H-pyrazol-3-yl)phenol analog using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Diagram of Synthesis Workflow:

G General Synthesis Workflow cluster_start Starting Materials start1 Substituted 2-hydroxyacetophenone chalcone Claisen-Schmidt Condensation (Base, Ethanol) start1->chalcone start2 Substituted benzaldehyde start2->chalcone intermediate 2'-Hydroxychalcone Intermediate chalcone->intermediate cyclization Cyclization Reaction (Reflux in Ethanol/Acetic Acid) intermediate->cyclization hydrazine Hydrazine hydrate / Substituted hydrazine hydrazine->cyclization crude Crude Product cyclization->crude purification Purification (Recrystallization or Chromatography) crude->purification final_product Pure 2-(5-Aryl-1H-pyrazol-3-yl)phenol Analog purification->final_product characterization Characterization (NMR, MS, IR) final_product->characterization

Caption: General synthesis workflow for 2-(5-Aryl-1H-pyrazol-3-yl)phenol analogs.

Protocol 2: Live-Cell Imaging with this compound Analogs

This protocol provides a general guideline for using these fluorescent probes for imaging in live cells.[9][10][11] Optimization of probe concentration and incubation time is crucial for each specific analog and cell line to minimize cytotoxicity and achieve optimal staining.

Materials:

  • This compound analog stock solution (e.g., 1-10 mM in DMSO)

  • Cultured cells on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microscope with appropriate filter sets

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Preparation: a. Seed cells on glass-bottom dishes or coverslips at an appropriate density to reach 50-70% confluency on the day of imaging. b. Culture cells in a CO₂ incubator at 37°C until they are ready for staining.

  • Probe Loading: a. Prepare a working solution of the fluorescent probe by diluting the stock solution in pre-warmed complete culture medium or imaging buffer (e.g., HBSS) to the desired final concentration (typically 1-10 µM). b. Remove the culture medium from the cells and wash once with pre-warmed PBS or HBSS. c. Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined experimentally.

  • Washing: a. After incubation, remove the probe-containing medium and wash the cells 2-3 times with pre-warmed imaging buffer to remove any unbound probe.

  • Imaging: a. Add fresh, pre-warmed imaging buffer to the cells. b. Mount the dish or coverslip on the fluorescence microscope. c. Excite the probe at its optimal excitation wavelength and capture the emission using the appropriate filter set. d. Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.

Diagram of Live-Cell Imaging Workflow:

G Live-Cell Imaging Workflow cell_prep Cell Preparation (Seeding and Culture) incubation Probe Incubation (15-60 min at 37°C) cell_prep->incubation probe_prep Probe Preparation (Dilution in Medium) probe_prep->incubation washing Washing (2-3 times with buffer) incubation->washing imaging Fluorescence Microscopy (Image Acquisition) washing->imaging analysis Image Analysis imaging->analysis

Caption: Workflow for live-cell imaging with fluorescent pyrazolylphenol probes.

Protocol 3: Fluorescence-Based Detection of Metal Ions

This protocol outlines the use of this compound analogs for the detection of metal ions in solution via fluorescence spectroscopy. The principle is often based on chelation-enhanced fluorescence (CHEF) or fluorescence quenching upon ion binding.[3][4]

Materials:

  • This compound analog stock solution (e.g., 1 mM in a suitable solvent like acetonitrile or DMSO)

  • Buffer solution (e.g., HEPES, Tris-HCl, appropriate for the pH of interest)

  • Stock solutions of various metal ions (e.g., 10 mM)

  • Fluorometer (spectrofluorometer)

  • Quartz cuvettes

Procedure:

  • Preparation of Solutions: a. Prepare a working solution of the fluorescent probe (e.g., 10 µM) in the chosen buffer. b. Prepare a series of diluted metal ion solutions from the stock solutions.

  • Fluorescence Measurements: a. Transfer the probe solution to a quartz cuvette and record its initial fluorescence emission spectrum by exciting at the appropriate wavelength. b. Sequentially add small aliquots of the metal ion solution to the cuvette, mixing thoroughly after each addition. c. Record the fluorescence emission spectrum after each addition.

  • Selectivity Assay: a. To assess the selectivity of the probe, add a fixed concentration of various other metal ions to the probe solution and record the fluorescence response. b. Compare the changes in fluorescence intensity to determine the selectivity for the target ion.

  • Competition Assay: a. To the probe solution containing the target metal ion, add other potentially interfering metal ions and observe any changes in the fluorescence signal.

  • Data Analysis: a. Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to generate a titration curve. b. Determine the limit of detection (LOD) based on the signal-to-noise ratio.

Diagram of Metal Ion Detection Mechanism (CHEF):

G Chelation-Enhanced Fluorescence (CHEF) Mechanism probe Fluorophore (Low Fluorescence) complex Fluorophore-Ion Complex (High Fluorescence) probe->complex + Metal Ion emission_low Weak Emission (λem) probe->emission_low ion Metal Ion complex->probe - Metal Ion (Reversible) emission_high Strong Emission (λem) complex->emission_high excitation Excitation Light (λex) excitation->probe excitation->complex

Caption: CHEF mechanism for metal ion detection.

Applications in Drug Development and Research

  • High-Throughput Screening: These probes can be used to develop fluorescence-based assays for screening compound libraries that modulate the activity of metalloenzymes or ion channels.

  • Cellular Imaging: They serve as tools for visualizing the distribution and dynamics of metal ions in different cellular compartments, which is crucial for understanding cellular signaling and toxicity.

  • Pro-drug Activation: The pyrazole scaffold can be incorporated into pro-drug designs where fluorescence is activated upon enzymatic cleavage or a change in the physiological environment (e.g., pH), allowing for real-time monitoring of drug release.

  • Monitoring Disease States: Probes sensitive to specific ions or reactive oxygen species can be used to monitor cellular changes associated with diseases like cancer, neurodegenerative disorders, and metabolic diseases.

Troubleshooting

  • Low Fluorescence Signal:

    • Increase probe concentration or incubation time.

    • Optimize excitation and emission wavelengths.

    • Check cell health; unhealthy cells may not retain the probe efficiently.

  • High Background Fluorescence:

    • Decrease probe concentration.

    • Increase the number of washing steps.

    • Use a phenol red-free imaging medium.

  • Phototoxicity/Photobleaching:

    • Reduce excitation light intensity and exposure time.

    • Use an antifade reagent for fixed-cell imaging.

    • Acquire images at longer time intervals for time-lapse experiments.

  • Poor Probe Solubility:

    • Ensure the stock solution in DMSO is fully dissolved before diluting in aqueous buffer.

    • Use a small percentage of a co-solvent like Pluronic F-127 to improve solubility in aqueous media.

For further information and specific applications, researchers are encouraged to consult the primary literature.

References

Illuminating the Anticancer Potential of 2-(1H-Pyrazol-3-yl)phenol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the anticancer activity and mechanisms of action attributed to 2-(1H-Pyrazol-3-yl)phenol derivatives. The following sections detail the cytotoxic effects of these compounds on various cancer cell lines, outline the experimental protocols for key biological assays, and visualize the proposed signaling pathways and experimental workflows.

Data Presentation: Cytotoxic Activity of Pyrazole Derivatives

The anticancer efficacy of various pyrazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. It is important to note that while the core structure of interest is this compound, the available literature often reports on more complex pyrazoline or substituted pyrazole derivatives. The data presented here is from such structurally related compounds to provide an indication of their potential anticancer activity.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
b17 Benzo[b]thiophen-2-yl-pyrazolyl-methanoneHepG-2 (Liver)3.57[1]
Cisplatin Standard ChemotherapeuticHepG-2 (Liver)8.45[1]
5b 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivativeK562 (Leukemia)0.021[2]
MCF-7 (Breast)1.7[2]
A549 (Lung)0.69[2]
ABT-751 Sulfonamide Tubulin InhibitorK562 (Leukemia)-[2]
A549 (Lung)-[2]
11 1,3,4-oxadiazol-2-yl-thioacetyl-pyrazolineAsPC-1 (Pancreatic)16.8
U251 (Glioblastoma)11.9
PTA-1 2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamideJurkat (Leukemia)0.32
3f 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-PyrazoleMDA-MB-468 (Triple-Negative Breast)14.97 (24h), 6.45 (48h)[3]
Paclitaxel Standard ChemotherapeuticMDA-MB-468 (Triple-Negative Breast)49.90 (24h), 25.19 (48h)[3]

Anticancer Activity Mechanism

The primary mechanisms through which this compound derivatives and related compounds are believed to exert their anticancer effects are through the induction of apoptosis and cell cycle arrest .

Proposed Signaling Pathway for Apoptosis Induction

Based on studies of structurally similar pyrazole derivatives, a plausible mechanism for apoptosis induction involves the generation of reactive oxygen species (ROS), leading to the activation of the intrinsic apoptotic pathway.

G Proposed Apoptosis Induction Pathway PyrazolylPhenol This compound Derivatives ROS ↑ Reactive Oxygen Species (ROS) PyrazolylPhenol->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Bax Bax Activation Mitochondria->Bax Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed Apoptosis Induction Pathway

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of the anticancer properties of this compound derivatives.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of the compounds on cancer cells.

G MTT Assay Workflow cluster_0 Cell Culture cluster_1 MTT Reaction cluster_2 Data Acquisition Seed 1. Seed cells in a 96-well plate Incubate1 2. Incubate for 24h Seed->Incubate1 Treat 3. Treat with compounds Incubate1->Treat Incubate2 4. Incubate for 24-72h Treat->Incubate2 AddMTT 5. Add MTT solution Incubate2->AddMTT Incubate3 6. Incubate for 3-4h AddMTT->Incubate3 Solubilize 7. Add solubilization buffer (e.g., DMSO) Incubate3->Solubilize Read 8. Read absorbance at 570 nm Solubilize->Read

MTT Assay Workflow

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the compounds or vehicle control.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis in cells treated with the compounds using flow cytometry.

G Apoptosis Assay Workflow cluster_0 Cell Treatment & Harvesting cluster_1 Staining cluster_2 Analysis Seed 1. Seed and treat cells Harvest 2. Harvest cells Seed->Harvest Wash1 3. Wash with cold PBS Harvest->Wash1 Resuspend 4. Resuspend in Binding Buffer Wash1->Resuspend AddStains 5. Add Annexin V-FITC & PI Resuspend->AddStains Incubate 6. Incubate in the dark AddStains->Incubate AddBuffer 7. Add Binding Buffer Incubate->AddBuffer Analyze 8. Analyze by Flow Cytometry AddBuffer->Analyze

Apoptosis Assay Workflow

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compounds for the appropriate duration.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.[1]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples within one hour using a flow cytometer. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of the compounds on the cell cycle distribution.

G Cell Cycle Analysis Workflow cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis Seed 1. Seed and treat cells Harvest 2. Harvest and wash cells Seed->Harvest Fix 3. Fix in cold 70% ethanol Harvest->Fix Wash 4. Wash with PBS Fix->Wash Resuspend 5. Resuspend in PI/RNase solution Wash->Resuspend Incubate 6. Incubate in the dark Resuspend->Incubate Analyze 7. Analyze by Flow Cytometry Incubate->Analyze

Cell Cycle Analysis Workflow

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound derivatives

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with the compounds as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.[5]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.[5]

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is for detecting the expression levels of proteins involved in the anticancer mechanism.

G Western Blot Workflow cluster_0 Protein Extraction & Quantification cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Treat 1. Treat cells Lyse 2. Lyse cells Treat->Lyse Quantify 3. Quantify protein Lyse->Quantify SDS_PAGE 4. SDS-PAGE Quantify->SDS_PAGE Transfer 5. Transfer to membrane SDS_PAGE->Transfer Block 6. Block membrane Transfer->Block PrimaryAb 7. Incubate with Primary Ab Block->PrimaryAb SecondaryAb 8. Incubate with Secondary Ab PrimaryAb->SecondaryAb Detect 9. Detect signal SecondaryAb->Detect

Western Blot Workflow

Materials:

  • Treated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, p53, p21, Cyclins, CDKs)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated cells in RIPA buffer, quantify protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Perform densitometry analysis to quantify the relative expression of the target proteins, normalizing to a loading control like β-actin or GAPDH.

References

Application Notes and Protocols: Pyrazole Derivatives in Antimicrobial and Antifungal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial and antifungal applications of pyrazole derivatives, including quantitative efficacy data, detailed experimental protocols for screening, and illustrations of potential mechanisms of action.

Introduction

Pyrazole derivatives have emerged as a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including significant antimicrobial and antifungal properties.[1][2][3] The pyrazole scaffold is a key pharmacophore in several clinically used drugs and continues to be a focal point in the development of new therapeutic agents to combat infectious diseases and the growing challenge of antimicrobial resistance.[2][4] This document outlines key applications, presents comparative activity data, and provides standardized protocols for the evaluation of pyrazole derivatives.

Data Presentation: Antimicrobial and Antifungal Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various pyrazole derivatives against a range of bacterial and fungal pathogens, providing a clear comparison of their potency.

Table 1: Antibacterial Activity of Pyrazole Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliKlebsiella pneumoniaeReference
Hydrazone 21a62.512562.5125[1]
Aminoguanidine-derived 1,3-diphenyl pyrazole1-8-1-[5]
Imidazo-pyridine substituted pyrazole<1-<1<1[5]
Pyrazole-nucleus-containing benzofuran7.81-15.63.91[5]
Thiazolidinone-clubbed pyrazole--16-[5]
Pyrano[2,3-c] pyrazole 5c---6.25 - 50[6]

Table 2: Antifungal Activity of Pyrazole Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus flavusAspergillus nigerReference
Hydrazone 21a2.97.8-[1]
Pyrazole 3b-30.0 (IZD)32.0 (IZD)[7]
Isoxazolol pyrazole carboxylate 7ai---[8]
Chalcone derivative Z10---[9]
Pyrazole analogue 5b12515.63-[10]

IZD: Inhibition Zone Diameter in mm.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization in the screening and evaluation of pyrazole derivatives.

Protocol 1: Synthesis of a Representative Pyrazole Derivative

This protocol describes a general method for the synthesis of pyrazolo- pyrazolone derivatives via a Mannich reaction, which is a common strategy for generating libraries of these compounds for screening.

Materials:

  • 3-(2-phenylhydrazono)pentane-2,4-dione

  • Hydrazine hydrate

  • Appropriate condensing agent (e.g., dimethylformamide)

  • Ethanol

  • Primary amine

  • Sodium nitrite

  • Hydrochloric acid

  • Pentane-2,4-dione

  • Ethyl 2-chloroacetate

  • Anhydrous K2CO3

  • DMF

Procedure:

  • Diazotization of Primary Amine: The required primary amine is diazotized with a mixture of sodium nitrite and HCl at 0–5°C.

  • Coupling Reaction: The diazotized amine is then coupled with pentane-2,4-dione to afford 3-(2-phenylhydrazono)pentane-2,4-dione.

  • Synthesis of Pyrazole Core: Condensation of 3-(2-phenylhydrazono)pentane-2,4-dione with hydrazine hydrate in the presence of a catalytic amount of dimethylformamide under microwave irradiation affords (E)-1-(3,5-dimethyl-1H-pyrazol-4-yl)-2-phenyldiazene.

  • Functionalization: A mixture of the pyrazole core, ethyl 2-chloroacetate, anhydrous K2CO3, and DMF is stirred at room temperature for 8 hours.

  • Work-up: The reaction mixture is diluted with ice-cold water. The separated solid is filtered and recrystallized from ethanol to yield the final product.

Protocol 2: Agar Well Diffusion Assay for Antimicrobial Screening

This method is a widely used preliminary test to assess the antimicrobial activity of novel compounds.

Materials:

  • Muller-Hinton Agar (MHA) plates

  • Bacterial or fungal culture

  • Sterile cork borer (6-8 mm diameter)

  • Test compound solution (e.g., pyrazole derivative dissolved in DMSO)

  • Positive control (e.g., standard antibiotic)

  • Negative control (e.g., DMSO)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the microbial inoculum over the entire surface of the MHA plate using a sterile swab.

  • Well Creation: Aseptically create wells in the agar plate using a sterile cork borer.

  • Sample Addition: Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 3: Broth Microdilution Method for MIC Determination

This quantitative method determines the minimum concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • Bacterial or fungal culture

  • Test compound solution

  • Sterile diluent (e.g., broth)

  • Incubator

  • Plate reader (optional)

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the test compound in the microtiter plate using the broth as a diluent.

  • Inoculum Preparation: Prepare a standardized microbial inoculum.

  • Inoculation: Inoculate each well with the microbial suspension, ensuring a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) in the well. This can be assessed visually or with a plate reader.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and potential mechanisms of action for pyrazole derivatives.

Antimicrobial_Drug_Discovery_Workflow Antimicrobial Drug Discovery Workflow for Pyrazole Derivatives cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Synthesis Synthesis of Pyrazole Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Primary_Screening Primary Screening (Agar Diffusion) Characterization->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Enzyme_Assays Enzyme Inhibition Assays (e.g., DNA Gyrase) MIC_Determination->Enzyme_Assays Pathway_Analysis Metabolic Pathway Analysis Enzyme_Assays->Pathway_Analysis SAR_Studies Structure-Activity Relationship (SAR) Pathway_Analysis->SAR_Studies Toxicity_Assays In Vitro Toxicity SAR_Studies->Toxicity_Assays In_Vivo_Studies In Vivo Studies Toxicity_Assays->In_Vivo_Studies Promising Candidates

Caption: A typical workflow for the discovery and development of novel antimicrobial pyrazole derivatives.

DNA_Gyrase_Inhibition Proposed Mechanism: Inhibition of Bacterial DNA Gyrase Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Relaxed_DNA->DNA_Gyrase ADP_Pi ADP + Pi DNA_Gyrase->ADP_Pi Negative_Supercoiling Negative Supercoiling DNA_Gyrase->Negative_Supercoiling Introduces negative supercoils ATP ATP ATP->DNA_Gyrase Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->DNA_Gyrase Binds to GyrB subunit, blocks ATP hydrolysis

Caption: Inhibition of bacterial DNA gyrase by a pyrazole derivative, preventing DNA replication.

Ergosterol_Biosynthesis_Inhibition Proposed Mechanism: Inhibition of Fungal Ergosterol Biosynthesis Acetyl_CoA Acetyl-CoA Squalene Squalene Acetyl_CoA->Squalene Multiple steps Lanosterol Lanosterol Squalene->Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase Lanosterol->Lanosterol_14a_demethylase Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Demethylation Fungal_Cell_Membrane Disrupted Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Incorporation into membrane Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->Lanosterol_14a_demethylase Inhibition

Caption: Disruption of the fungal cell membrane through inhibition of ergosterol biosynthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1H-Pyrazol-3-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(1H-Pyrazol-3-yl)phenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient Cyclization: The reaction between the precursor (e.g., a chalcone or a 1,3-dicarbonyl compound) and hydrazine may not be proceeding to completion. 2. Decomposition of Starting Material or Product: The reaction conditions (temperature, pH) may be too harsh. 3. Incorrect Stoichiometry: The molar ratio of reactants may not be optimal. 4. Poor Quality Reagents: Hydrazine hydrate can degrade over time; other reagents may contain impurities.1. Optimize Reaction Conditions: Adjust the reaction temperature, time, and solvent. Consider using a catalyst if not already employed. For instance, refluxing in ethanol with a catalytic amount of acetic acid can be effective.[1] 2. Milder Conditions: Attempt the reaction at a lower temperature for a longer duration. Ensure the pH is controlled, as strong acidic or basic conditions can lead to side reactions. 3. Vary Reactant Ratios: Experiment with slight excesses of hydrazine hydrate to drive the reaction forward. 4. Use Fresh Reagents: Ensure the purity of all starting materials. Use freshly opened or properly stored hydrazine hydrate.
Formation of Multiple Products/Side Reactions 1. Lack of Regioselectivity: In unsymmetrical 1,3-dicarbonyl precursors, hydrazine can attack either carbonyl group, leading to isomeric pyrazole products. 2. Side Reactions with Functional Groups: Other functional groups on the aromatic rings may react under the given conditions. 3. Formation of Pyrazoline: Incomplete oxidation of the initially formed pyrazoline intermediate to the aromatic pyrazole.1. Use of Protecting Groups: If applicable, protect sensitive functional groups on the starting materials. 2. Control of Reaction Conditions: Lowering the reaction temperature can sometimes improve regioselectivity. 3. Employ an Oxidizing Agent: If pyrazoline formation is suspected, an in-situ oxidation step can be introduced. However, this may require significant modification of the protocol. A simpler approach is to ensure reaction completion.
Difficulty in Product Purification 1. Co-elution of Impurities: Side products or unreacted starting materials may have similar polarities to the desired product, making chromatographic separation challenging. 2. Product Oiling Out: The product may not crystallize properly from the reaction mixture or during recrystallization. 3. Presence of Tar-like Impurities: Overheating or prolonged reaction times can lead to the formation of polymeric byproducts.1. Optimize Chromatography: Experiment with different solvent systems for column chromatography. Consider using a different stationary phase if silica gel is not effective. 2. Recrystallization Optimization: Test a variety of solvents or solvent mixtures for recrystallization. Seeding with a small crystal of the pure product can induce crystallization. 3. Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress and avoid prolonged heating after the reaction is complete.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common precursors are derivatives of 1,3-dicarbonyl compounds or their synthetic equivalents. A widely used method involves the reaction of a substituted 1-(2-hydroxyphenyl)-3-substituted-propane-1,3-dione (a type of β-diketone) with hydrazine.[2] Another common route starts from 2'-hydroxychalcones, which are α,β-unsaturated ketones.[2] A versatile synthesis involves the reaction of 1-(2-hydroxyphenyl)-3-pyrrolidin-1-yl-propenones with hydrazine hydrate.[1]

Q2: What is a typical solvent and catalyst for this synthesis?

A2: Ethanol is a frequently used solvent for the cyclization reaction with hydrazine hydrate.[1] Glacial acetic acid can also be used, sometimes in conjunction with ethanol, to catalyze the reaction and facilitate the dehydration step leading to the pyrazole ring.[1] The choice of solvent and catalyst can influence reaction time and yield.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot.

Q4: What are the expected yields for the synthesis of this compound and its derivatives?

A4: Yields can vary significantly depending on the specific synthetic route and the substituents on the aromatic rings. Reported yields for similar pyrazole syntheses often range from moderate to good. For example, the synthesis of 2-(1H-pyrazol-3-yl)phenols from 1-(2-hydroxyphenyl)-3-pyrrolidin-1-yl-propenones has been reported with yields in the range of 65-78%.

Starting Material Reagents Solvent Conditions Yield (%) Reference
1-(2-hydroxy-5-methylphenyl)-3-pyrrolidin-1-yl-propenoneHydrazine hydrate, Glacial acetic acidEthanolReflux, 6h75[1]
1-(5-chloro-2-hydroxyphenyl)-3-pyrrolidin-1-yl-propenoneHydrazine hydrate, Glacial acetic acidEthanolReflux, 6h78[1]
1-(2-hydroxyphenyl)-3-pyrrolidin-1-yl-propenoneHydrazine hydrate, Glacial acetic acidEthanolReflux, 6h72[1]

Q5: Are there any specific safety precautions I should take?

A5: Yes. Hydrazine hydrate is toxic and a suspected carcinogen. It should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood. Reactions involving hydrazine should be quenched carefully. Always consult the Safety Data Sheet (SDS) for all reagents before use.

Experimental Protocols

Synthesis of this compound from 1-(2-hydroxyphenyl)-3-pyrrolidin-1-yl-propenone

This protocol is adapted from the procedure described by Shelke, et al.[1]

Materials:

  • 1-(2-hydroxyphenyl)-3-pyrrolidin-1-yl-propenone (0.003 mol)

  • Ethanol (10 mL)

  • Hydrazine hydrate (1 mL)

  • Glacial acetic acid (2 mL)

  • Crushed ice

  • Distilled water

Procedure:

  • To a solution of 1-(2-hydroxyphenyl)-3-pyrrolidin-1-yl-propenone (0.003 mol) in 10 mL of ethanol, add 1 mL of hydrazine hydrate.

  • Heat the mixture under reflux for 3 hours.

  • After 3 hours, add 2 mL of glacial acetic acid to the reaction mixture and continue to reflux for an additional 3 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the reaction mixture over crushed ice.

  • The solid product will precipitate. Separate the solid by filtration.

  • Wash the solid with water, dry it, and recrystallize from ethanol to obtain the pure this compound.[1]

Visualizations

Synthesis_Pathway start 1-(2-hydroxyphenyl)-3- pyrrolidin-1-yl-propenone intermediate Intermediate Adduct start->intermediate + Hydrazine Hydrate (Ethanol, Reflux) product This compound intermediate->product + Acetic Acid (Cyclization/Dehydration)

Caption: General synthesis pathway for this compound.

Troubleshooting_Workflow start Experiment Start check_yield Low/No Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No solution1 Optimize Reaction Conditions: - Adjust Temp/Time - Vary Stoichiometry - Check Reagent Quality check_yield->solution1 Yes solution2 Purification Strategy: - Optimize Chromatography - Test Recrystallization Solvents - Monitor Reaction Closely check_purity->solution2 Yes end_ok Successful Synthesis check_purity->end_ok No solution1->start Re-run Experiment solution2->end_ok Pure Product Obtained end_fail Further Investigation Needed solution2->end_fail Purification Fails

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing Pyrazole Synthesis from Chalcones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazoles from chalcones. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and optimize your reaction conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of pyrazoles from chalcones.

Issue 1: Low or No Product Yield

Possible Causes:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

  • Suboptimal Temperature: The reaction temperature may be too low for the specific substrates.

  • Ineffective Catalyst: The chosen catalyst may not be suitable, or the catalyst loading could be insufficient.

  • Steric Hindrance: Bulky substituents on the chalcone or hydrazine derivative may hinder the reaction.

  • Poor Quality Reagents: Degradation or impurities in starting materials (chalcones, hydrazine) or solvents can inhibit the reaction.

Troubleshooting Steps:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting chalcone.[1][2][3][4][5][6] An incomplete reaction will show a persistent spot corresponding to the chalcone.

  • Increase Reaction Time and/or Temperature: If the reaction is sluggish, extend the reaction time.[1] Gradually increasing the temperature, for instance, by moving from room temperature to reflux, can also enhance the reaction rate.[1][7]

  • Optimize Catalyst:

    • Acid Catalysis: For reactions using hydrazine hydrate, a catalytic amount of a protic acid like glacial acetic acid is often effective.[5][6][7]

    • Base Catalysis: In some protocols, a base such as sodium hydroxide or potassium hydroxide is used.[3][4] The concentration and amount of the base can be critical.

  • Consider Alternative Synthesis Methods:

    • Microwave-assisted synthesis: This technique can often reduce reaction times and improve yields.[1]

    • Solvent-free conditions: Grinding the reactants with a solid catalyst can be an efficient and environmentally friendly option.[8]

  • Check Reagent Quality: Ensure that the chalcone is pure and the hydrazine hydrate or substituted hydrazine is not degraded. Use freshly distilled solvents.

Issue 2: Formation of Multiple Products (Side Reactions)

Possible Causes:

  • Pyrazoline Intermediate: The initial product is often a pyrazoline, which may or may not oxidize to the pyrazole under the reaction conditions.

  • Side Reactions of Hydrazine: Hydrazine can potentially react with the carbonyl group of the chalcone in different ways, leading to hydrazone formation without cyclization.

  • Reaction with Solvent: The solvent may participate in side reactions under certain conditions.

Troubleshooting Steps:

  • Control Reaction Conditions: Carefully control the temperature and reaction time to favor the formation of the desired pyrazole.

  • Choice of Hydrazine Reagent: Using substituted hydrazines (e.g., phenylhydrazine) can sometimes lead to cleaner reactions and avoid the formation of N-unsubstituted pyrazolines.

  • Purification: If multiple products are formed, purification by column chromatography or recrystallization is necessary to isolate the desired pyrazole.[9]

Issue 3: Difficulty in Product Purification and Isolation

Possible Causes:

  • Product Solubility: The product may be highly soluble in the work-up solvent, leading to losses during extraction.

  • Oily Product: The product may be an oil instead of a crystalline solid, making it difficult to handle and purify.

  • Contamination with Starting Material: Unreacted chalcone can co-elute with the product during chromatography.

Troubleshooting Steps:

  • Work-up Procedure:

    • After the reaction, pouring the mixture into ice-cold water is a common method to precipitate the product.[2][3]

    • Neutralization with an acid (e.g., acetic acid) or a base may be required depending on the reaction conditions.[4][5]

  • Recrystallization: Choose an appropriate solvent system for recrystallization to obtain a pure, crystalline product. Ethanol is a commonly used solvent for this purpose.[4][10]

  • Column Chromatography: If recrystallization is ineffective, column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane) is a powerful purification technique.[3]

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for pyrazole synthesis from chalcones?

A1: The reaction generally proceeds through a cyclocondensation mechanism. The hydrazine undergoes a Michael addition to the α,β-unsaturated carbonyl system of the chalcone, followed by an intramolecular cyclization and dehydration to form the pyrazole ring. The initial product is often a pyrazoline, which can then be oxidized to the corresponding pyrazole.[11][12][13]

Q2: How can I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is the most common and effective method to monitor the reaction.[1][2][3][4][5][6] By spotting the reaction mixture alongside the starting chalcone, you can observe the disappearance of the starting material and the appearance of the product spot.

Q3: What are the key differences between one-pot and two-pot synthesis strategies?

A3:

  • Two-Pot Strategy: This is the traditional method where the chalcone is first synthesized and isolated, and then reacted with hydrazine in a separate step to form the pyrazole.[10][14]

  • One-Pot Strategy: This approach involves the in-situ formation of the chalcone from an aldehyde and a ketone, followed by the addition of hydrazine to the same reaction vessel without isolating the chalcone intermediate. This can be more time and resource-efficient.[14]

Q4: What role do electron-donating and electron-withdrawing groups on the chalcone play in the reaction?

A4: The electronic nature of the substituents on the aromatic rings of the chalcone can influence the reaction rate and yield. Electron-withdrawing groups can make the β-carbon more electrophilic, potentially facilitating the initial Michael addition of hydrazine. Conversely, electron-donating groups might slow down this step.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from various studies on pyrazole synthesis from chalcones, providing a comparative overview of different reaction conditions and their outcomes.

Table 1: Influence of Catalyst and Solvent on Pyrazole Synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Glacial Acetic AcidEthanolReflux6-8Not specified[10]
Glacial Acetic Acid-Reflux6.5Excellent[5]
NaOHMethanol010Not specified[5]
KOHEthanolRoom Temp2470[4]
Sodium MethoxideMethanolReflux3-4Not specified[4]
H₂SO₄ (catalytic)MethanolReflux2-3Not specified[2]
NaOH (20%)PEG-400Room Temp2-3Good to Excellent[2]

Table 2: Synthesis of Pyrazole Derivatives from Indole-Based Chalcones

Chalcone DerivativeReagentSolventTemperatureTime (h)
Indole-Chalcone (Z1-Z5)Hydrazine HydrateAbsolute EthanolElevated10-12

(Note: Specific yield data was not provided in the source for this table)[6]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: Synthesis of Pyrazoles using Glacial Acetic Acid

This protocol is adapted from the synthesis of pyrazoline derivatives which are precursors to pyrazoles.[5]

  • Reaction Setup: In a round-bottom flask, dissolve the chalcone (1 mmol) in glacial acetic acid (20 mL).

  • Reagent Addition: Add hydrazine hydrate (4 mmol) to the solution.

  • Reflux: Heat the reaction mixture under reflux in an oil bath for 6.5 hours.

  • Monitoring: Monitor the progress of the reaction using TLC with a mobile phase of n-hexane:ethyl acetate (8:2 v/v).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into crushed ice.

  • Neutralization: Neutralize the mixture with a sodium carbonate solution.

  • Isolation: Filter the precipitated product, wash with water, and dry.

Protocol 2: Base-Catalyzed Synthesis of Chalcones

This protocol describes the synthesis of the chalcone precursor.[4]

  • Reaction Setup: In a round-bottom flask, dissolve 4-formyl pyrazole (10 mmol) and 4-morpholinoacetophenone (10 mmol) in ethanol (20 ml).

  • Catalyst Addition: Add 10 ml of a 20% aqueous KOH solution to the flask.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into ice and neutralize with acetic acid.

  • Isolation: Collect the precipitated product by filtration and dry.

  • Purification: Recrystallize the crude product from ethanol.

Visualizations

Diagram 1: General Workflow for Pyrazole Synthesis

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Product Chalcone Chalcone Reaction Cyclocondensation Chalcone->Reaction Hydrazine Hydrazine Derivative Hydrazine->Reaction Workup Precipitation/ Extraction Reaction->Workup Purification Recrystallization/ Chromatography Workup->Purification Pyrazole Pyrazole Purification->Pyrazole

Caption: A generalized experimental workflow for the synthesis of pyrazoles from chalcones.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low Yield Observed Check_Reaction Monitor reaction by TLC. Is starting material consumed? Start->Check_Reaction Increase_Time_Temp Increase reaction time and/or temperature. Check_Reaction->Increase_Time_Temp No Check_Catalyst Is the catalyst appropriate and at optimal concentration? Check_Reaction->Check_Catalyst Yes Increase_Time_Temp->Check_Reaction Optimize_Catalyst Screen different catalysts (acidic vs. basic) and vary loading. Check_Catalyst->Optimize_Catalyst No Check_Reagents Are reagents and solvents pure and fresh? Check_Catalyst->Check_Reagents Yes Optimize_Catalyst->Check_Reaction Purify_Reagents Purify starting materials and use dry solvents. Check_Reagents->Purify_Reagents No Consider_Side_Reactions Analyze crude product for byproducts (e.g., by NMR). Check_Reagents->Consider_Side_Reactions Yes Purify_Reagents->Check_Reaction

References

Technical Support Center: Regioselectivity in Substituted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for substituted pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) addressing the critical challenge of controlling regioselectivity during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?

A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but differing in the placement of substituents on the pyrazole ring. This issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can lead to two distinct substitution patterns.[1][2] Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit vastly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]

Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is governed by several key factors:[2][3][4]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically direct the initial nucleophilic attack of the hydrazine to the less hindered carbonyl group.[2][3][5]

  • Electronic Effects: The electronic nature of the substituents is crucial. Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[1][3][5]

  • Reaction pH: The acidity or basicity of the reaction medium can significantly alter the outcome. Under acidic conditions, the reaction pathway may differ from that under neutral or basic conditions, often leading to a different major regioisomer.[3][4][5] This is because pH can change the nucleophilicity of the hydrazine's nitrogen atoms.[5]

  • Solvent: The choice of solvent can have a dramatic impact on regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to conventional solvents like ethanol.[3][4][6][7]

  • Temperature: The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which in turn can affect the ratio of the regioisomers formed.[1][3][5]

Q3: What are the main alternative strategies to the classical Knorr synthesis for achieving high regioselectivity?

A3: Yes, several alternative methods have been developed to overcome the regioselectivity challenges of the Knorr condensation.[3][8] These include:

  • Use of 1,3-Dicarbonyl Surrogates: Compounds like β-enaminones can be used in place of 1,3-dicarbonyls to achieve better regiocontrol.[3][9]

  • 1,3-Dipolar Cycloadditions: This approach involves the reaction of a diazo compound with an alkyne or alkene.[3][10][11] It offers a different pathway to the pyrazole core and can provide excellent regioselectivity.[3][11]

  • Multicomponent Reactions: One-pot, multicomponent syntheses, often aided by catalysts like Lewis acids, can provide regioselective access to highly substituted pyrazoles.[3][12][13][14]

  • Reactions with Tosylhydrazones: The reaction of N-alkylated tosylhydrazones with terminal alkynes has been shown to proceed with complete regioselectivity.[15][16]

  • Reactions with Nitroolefins: The reaction of N-arylhydrazones with nitroolefins can also lead to a highly regioselective synthesis of substituted pyrazoles.[17][18]

Troubleshooting Guide

Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.

  • Problem: The electronic and steric differences between the two carbonyl groups in your 1,3-dicarbonyl starting material are insufficient to direct the reaction towards a single isomer under the current conditions.

  • Suggested Solution 1: Change the Solvent.

    • Action: Switch from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[4][6]

    • Reasoning: Fluorinated alcohols have a high hydrogen bond donating ability, which can enhance the electrophilicity of one carbonyl group over the other, leading to improved regioselectivity.[6] They are also non-nucleophilic and do not compete with the hydrazine in attacking the more reactive carbonyl group.[6]

  • Suggested Solution 2: Adjust the Reaction pH.

    • Action: Add a catalytic amount of acid (e.g., acetic acid) or base.

    • Reasoning: The initial nucleophilic attack can be directed by controlling the reaction's acidity or basicity. The preferred isomer under acidic conditions may be different from the one favored under basic conditions.[3][5]

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Problem: The inherent properties of your starting materials favor the formation of the unwanted isomer under your current experimental setup.

  • Suggested Solution 1: Modify the Reaction Temperature.

    • Action: Try running the reaction at a lower or higher temperature.

    • Reasoning: Temperature can shift the balance between kinetic and thermodynamic control. One regioisomer may be the faster-forming kinetic product, while the other is the more stable thermodynamic product.

  • Suggested Solution 2: Employ an Alternative Synthetic Strategy.

    • Action: Consider a different synthetic route that is known to favor the desired substitution pattern. For example, a 1,3-dipolar cycloaddition or a multicomponent reaction might provide the regioselectivity you require.[3][8]

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

  • Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for downstream applications.

  • Suggested Solution: Chromatographic Separation.

    • Action: Attempt to separate the isomers using column chromatography on silica gel.

    • Reasoning: Regioisomers often have slightly different polarities, which may allow for their separation by chromatography. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find optimal separation conditions. If separation is difficult, consider derivatization of the mixture to enhance the polarity difference between the isomers before another purification attempt.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Synthesis of Pyrazoles from Unsymmetrical 1,3-Diketones and Hydrazines.

HydrazineSolventRatio (A:B)Yield (%)Reference
PhCF₃MethylhydrazineEtOH40:6075[6]
PhCF₃MethylhydrazineTFE98:280[6]
PhCF₃MethylhydrazineHFIP>99:182[6]
4-MeO-PhCF₃PhenylhydrazineEtOH90:1078[6]
4-MeO-PhCF₃PhenylhydrazineTFE95:585[6]
4-MeO-PhCF₃PhenylhydrazineHFIP>99:188[6]
MeCF₃MethylhydrazineEtOH35:6570[6]
MeCF₃MethylhydrazineTFE95:575[6]
EtO₂CPhPhenylhydrazineMeCN21:79-[7]
EtO₂CPhPhenylhydrazineEtOH/H₂O (1:1)100:075[7]

Regioisomer A corresponds to the pyrazole with the N-substituent adjacent to the R¹ group. Regioisomer B has the N-substituent adjacent to the R² group.

Experimental Protocols

Protocol 1: General Procedure for Regioselective Pyrazole Synthesis using Fluorinated Alcohols [6]

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 eq)

    • Substituted hydrazine (1.1 eq)

    • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in the chosen fluorinated alcohol (TFE or HFIP).

    • Add the substituted hydrazine dropwise to the solution at room temperature. The reaction can be exothermic.

    • Stir the reaction mixture at room temperature or heat to reflux, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica gel.

    • Determine the ratio of regioisomers using ¹H NMR or other spectroscopic techniques.

Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [15][16]

  • Materials:

    • N-alkylated tosylhydrazone (1.0 eq)

    • Terminal alkyne (1.2 eq)

    • Potassium tert-butoxide (t-BuOK) (2.0 eq)

    • 18-crown-6 (0.5 eq)

    • Pyridine (solvent)

  • Procedure:

    • To a solution of N-alkylated tosylhydrazone and terminal alkyne in pyridine at 0 °C, add t-BuOK and 18-crown-6.

    • Allow the reaction mixture to stir at 0 °C and monitor its progress by TLC. The reaction is often complete within 15-30 minutes.

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole. This method typically yields a single regioisomer.[15][16]

Mandatory Visualization

Knorr_Regioselectivity cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products cluster_factors Influencing Factors Diketone Unsymmetrical 1,3-Diketone Attack_C1 Attack at Carbonyl 1 Diketone->Attack_C1 Pathway A Attack_C2 Attack at Carbonyl 2 Diketone->Attack_C2 Pathway B Hydrazine Substituted Hydrazine (R'-NHNH₂) Hydrazine->Attack_C1 Hydrazine->Attack_C2 Intermediate_A Intermediate A Attack_C1->Intermediate_A Cyclization & Dehydration Intermediate_B Intermediate B Attack_C2->Intermediate_B Cyclization & Dehydration Isomer_A Regioisomer A Intermediate_A->Isomer_A Cyclization & Dehydration Isomer_B Regioisomer B Intermediate_B->Isomer_B Cyclization & Dehydration Factors • Steric Hindrance • Electronic Effects • Solvent (e.g., TFE) • pH • Temperature Factors->Attack_C1 Favors one pathway Factors->Attack_C2

Caption: Factors influencing regioselectivity in Knorr pyrazole synthesis.

Troubleshooting_Workflow Start Problem: Poor Regioselectivity (Mixture of Isomers) ChangeSolvent Change solvent to fluorinated alcohol (TFE/HFIP)? Start->ChangeSolvent AdjustpH Adjust reaction pH (acidic/basic catalysis)? ChangeSolvent->AdjustpH No Success Success: High Regioselectivity ChangeSolvent->Success Yes OptimizeTemp Optimize reaction temperature? AdjustpH->OptimizeTemp No AdjustpH->Success Yes AlternativeRoute Consider alternative synthetic route? OptimizeTemp->AlternativeRoute No OptimizeTemp->Success Yes AlternativeRoute->Success Yes Failure Issue Persists AlternativeRoute->Failure No

Caption: A logical workflow for troubleshooting poor regioselectivity.

References

Technical Support Center: Synthesis of 2-(1H-Pyrazol-3-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-Pyrazol-3-yl)phenol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

The most prevalent methods for synthesizing this compound involve the reaction of a suitable precursor with hydrazine hydrate. The two primary starting materials are:

  • Chromones: Specifically, the reaction of chromones with hydrazine hydrate leads to the formation of 3(5)-(2-hydroxyaryl)pyrazoles. The reaction mechanism involves a nucleophilic attack at the C-2 position of the chromone, followed by ring opening and subsequent intramolecular hydrazone formation.[1]

  • 2'-Hydroxychalcones: These α,β-unsaturated ketones can be converted to the corresponding pyrazole derivatives by reaction with hydrazine hydrate.[2]

Q2: What are the common byproducts I might encounter during the synthesis of this compound?

Several byproducts can be formed depending on the starting materials and reaction conditions. These include:

  • Pyrazolines: In some instances, particularly with chromone precursors, 1-acetyl-3-aryl-5-(3-chromonyl)-2-pyrazolines have been identified as byproducts, typically in low yields (2-6%).[1]

  • Pyrazole-2-pyrazoline derivatives: When using starting materials with multiple reactive sites, such as certain chalcones, reaction with phenylhydrazine can lead to the formation of a pyrazole-2-pyrazoline byproduct due to the reaction at both α,β-unsaturated carbonyl systems.[1]

  • Regioisomers: The use of unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of two different regioisomeric pyrazole products.[3]

  • Incomplete Cyclization Products: The reaction may not proceed to completion, resulting in the presence of incompletely cyclized intermediates.[3]

  • Hydrazones: Instead of the desired pyrazole, hydrazones derived from the starting chromones might be formed.[1]

Q3: My reaction mixture has turned a dark color. Is this normal, and how can I purify my product?

Discoloration of the reaction mixture is a common observation, especially when using hydrazine salts like phenylhydrazine hydrochloride.[3] This is often due to the formation of colored impurities from the hydrazine starting material itself or from oxidative processes.[3] If the reaction mixture becomes acidic, it may also promote the formation of these colored byproducts.[3]

For purification, the following methods are recommended:

  • Recrystallization: This is an effective method for purifying the final product and removing colored impurities.[3][4] Common solvents for recrystallization include ethanol.[4]

  • Column Chromatography: Silica gel column chromatography can be used to separate the desired product from byproducts and impurities.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Impure starting materials (e.g., degraded hydrazine derivatives).[3]Use freshly opened or purified reagents.[3]
Suboptimal reaction stoichiometry.A slight excess of hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[3]
Non-ideal reaction conditions (temperature, time, solvent, pH).[3]Optimize these parameters. Monitor reaction progress using TLC or LC-MS to determine the optimal reaction time.[3]
Formation of Multiple Products (Regioisomers) Use of an unsymmetrical 1,3-dicarbonyl precursor.[3]The regioselectivity is influenced by steric and electronic factors of the substituents on both reactants.[3] Consider modifying the substituents to favor the formation of the desired isomer.
Presence of Unreacted Starting Material Incomplete reaction.Increase the reaction time or temperature. Ensure adequate mixing.
Formation of Pyrazoline Byproducts Reaction conditions favoring the formation of the pyrazoline intermediate over the pyrazole.The addition of an acid, such as glacial acetic acid, after an initial period of heating with hydrazine hydrate can promote the cyclization to the pyrazole.[5]

Experimental Protocols

Synthesis of this compound from a 2'-Hydroxychalcone Derivative

This is a general procedure and may require optimization for specific substrates.

  • Dissolve the Reactants: In a round-bottom flask, dissolve the 2'-hydroxychalcone derivative (1 equivalent) in ethanol.

  • Add Hydrazine Hydrate: To this solution, add hydrazine hydrate (a slight excess, e.g., 1.2 equivalents).

  • Initial Reflux: Heat the reaction mixture under reflux for approximately 3 hours.

  • Acid Addition: After the initial reflux period, add glacial acetic acid (e.g., 2 mL for a 0.003 mol scale reaction) to the reaction mixture.

  • Continued Reflux: Continue to heat the mixture under reflux for an additional 3 hours.

  • Workup: Monitor the reaction by TLC. Once complete, pour the reaction mixture over crushed ice.

  • Isolation and Purification: Collect the resulting solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from ethanol.[5]

Visual Guides

reaction_pathway 2'-Hydroxychalcone 2'-Hydroxychalcone Intermediate_Hydrazone Intermediate Hydrazone 2'-Hydroxychalcone->Intermediate_Hydrazone + Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate This compound This compound (Desired Product) Intermediate_Hydrazone->this compound Cyclization (Acid/Heat)

Caption: General reaction pathway for the synthesis of this compound from a 2'-hydroxychalcone.

byproduct_formation cluster_main Main Reaction cluster_side Side Reaction Chromone Chromone Desired_Pyrazole This compound Chromone->Desired_Pyrazole + Hydrazine Hydrate (Optimal Conditions) Pyrazoline_Byproduct 1-Acetyl-3-aryl-5-(3-chromonyl) -2-pyrazoline Chromone->Pyrazoline_Byproduct + Hydrazine Hydrate (Suboptimal Conditions)

Caption: Potential byproduct formation during the synthesis from a chromone precursor.

References

degradation pathways of pyrazole compounds in experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of pyrazole compounds in experimental assays.

Section 1: General FAQs on Pyrazole Stability

Q1: My pyrazole compound is showing instability in my aqueous assay buffer. What are the likely causes?

A: Instability in aqueous buffers is a common issue and can be attributed to several factors:

  • Hydrolysis: The pyrazole ring itself is generally stable, but substituents on the ring can be susceptible to hydrolysis, especially ester or amide groups. The pH of your buffer is a critical factor; stability can vary significantly between acidic, neutral, and basic conditions.

  • Oxidation: Pyrazole compounds can be sensitive to oxidation. This can be initiated by dissolved oxygen, metal ion contaminants in the buffer, or exposure to light. Some pyrazole-containing drugs are known to undergo oxidative degradation.[1]

  • Photodegradation: Many organic molecules, including pyrazoles, can absorb UV or visible light, leading to photochemical reactions and degradation. If your experiments are conducted under ambient light, this could be a contributing factor.[2]

  • Compound Purity: Impurities from the synthesis process could act as catalysts for degradation. Ensure you are using a well-characterized, high-purity compound.

Troubleshooting Steps:

  • Buffer Preparation: Prepare fresh buffers using high-purity water and reagents. Consider degassing the buffer to remove dissolved oxygen.

  • pH Screening: Test the stability of your compound in a range of buffer pH values to identify an optimal, more stable condition.

  • Light Protection: Conduct experiments in amber vials or under low-light conditions to minimize photodegradation.

  • Additive Inclusion: Consider adding antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to the buffer, if compatible with your assay, to mitigate oxidation.

Q2: What are the most common degradation pathways observed for pyrazole compounds in experimental settings?

A: The degradation of pyrazoles is highly dependent on the specific substituents and the experimental conditions. Key pathways include:

  • Oxidative Cleavage: Strong oxidizing agents like ozone can lead to the cleavage of the pyrazole ring, forming products like glyoxal and formate.[3][4] Electrochemical oxidation can also induce N-N bond coupling and ring cleavage.[5]

  • Photodissociation & Rearrangement: Upon UV irradiation, a primary event can be the ultrafast dissociation of the N-H bond.[6][7] For more complex pyrazole derivatives, UV light may induce rearrangements of other parts of the molecule rather than ring cleavage.[8]

  • Hydrolysis: As mentioned, functional groups attached to the pyrazole core are often the primary sites of hydrolytic degradation.[1]

  • Metabolic Degradation: In biological assays (e.g., with liver microsomes), pyrazoles are often metabolized by cytochrome P450 (CYP) enzymes, with CYP3A4 being frequently involved.[9][10] Common metabolic reactions include hydroxylation, N-dealkylation, and oxidation.

Q3: How can I proactively assess the stability of a new pyrazole compound before starting extensive biological assays?

A: Performing forced degradation (or stress testing) studies is a standard approach in pharmaceutical development.[11] These studies intentionally expose the compound to harsh conditions to rapidly identify potential degradation pathways and degradation products. This helps in developing stable formulations and selecting appropriate analytical methods.

A typical forced degradation study includes the following conditions:

  • Acid Hydrolysis: e.g., 0.1 M HCl

  • Base Hydrolysis: e.g., 0.1 M NaOH

  • Oxidation: e.g., 3-30% H₂O₂

  • Thermal Stress: e.g., 60-80°C

  • Photostability: Exposure to a controlled light source (e.g., Xenon lamp) as per ICH Q1B guidelines.[2]

Monitoring the compound's purity over time using a stability-indicating method, such as HPLC, is crucial.[12]

Section 2: Troubleshooting Photodegradation Assays

Q4: I am observing multiple, unidentified peaks in my chromatogram after exposing my pyrazole sample to light. How can I identify these photodegradants?

A: The formation of multiple products is common in photodegradation. Identifying them requires advanced analytical techniques.

  • LC-MS/MS: Liquid Chromatography coupled with Tandem Mass Spectrometry is the primary tool. It allows for the separation of the degradants and provides their mass-to-charge ratio (m/z) and fragmentation patterns. This data is crucial for structure elucidation.

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Q-TOF or Orbitrap provide highly accurate mass measurements, which can be used to determine the elemental composition of the degradants.[2]

  • NMR Spectroscopy: If a major degradation product can be isolated in sufficient quantity and purity, Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural information.

Troubleshooting Tip: If you suspect photodegradation is occurring unintentionally, run a control experiment where the sample is fully protected from light. A clean chromatogram in the control sample confirms light-induced degradation.

Experimental Protocol: Forced Photodegradation Study
  • Sample Preparation: Prepare a solution of the pyrazole compound in a suitable solvent (e.g., methanol, acetonitrile, or the assay buffer) at a known concentration (e.g., 1 mg/mL).

  • Control Sample: Transfer an aliquot of the solution to an amber vial or a vial wrapped completely in aluminum foil. This will serve as the "dark control."

  • Test Sample: Transfer another aliquot to a photostable, transparent container (e.g., quartz cuvette or vial).

  • Light Exposure: Place both the test and control samples in a photostability chamber. Expose them to a light source that meets ICH Q1B guidelines (providing controlled UV and visible light). A common exposure level is an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.

  • Time Points: Withdraw samples at predefined intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze all samples (including the dark control) by a stability-indicating HPLC-UV method. Quantify the parent compound and detect the formation of any degradation products. If significant degradation is observed, proceed with LC-MS analysis for product identification.

Workflow for Photodegradation Analysis

G cluster_prep Preparation cluster_exp Exposure cluster_analysis Analysis A Prepare Compound Solution B Aliquot to Transparent Vial (Test Sample) A->B C Aliquot to Amber Vial (Dark Control) A->C F Withdraw Samples at Time Points C->F Control D Place Both Samples in Photostability Chamber E Expose to Light (ICH Q1B) D->E E->F G Analyze via HPLC-UV F->G H Significant Degradation? G->H I Identify Products via LC-MS/MS H->I Yes K No Significant Degradation H->K No J Report Results I->J K->J

Caption: Workflow for a typical forced photodegradation study.

Section 3: Troubleshooting Oxidative Degradation

Q5: My pyrazole compound degrades rapidly when I use ozone for water treatment studies. What kind of products should I expect?

A: Ozonolysis of the parent pyrazole ring typically results in ring cleavage. The primary identified transformation products are often small, highly oxidized molecules. For the unsubstituted pyrazole ring, the main products are glyoxal and formate.[3][13] The reaction can have a high ozone-to-pyrazole stoichiometry, suggesting that intermediate products (like hydroxypyrazoles) may also react with ozone.[4]

Quantitative Data: Ozonolysis of Pyrazole
Transformation ProductMolar Yield (per mole of transformed pyrazole)Analytical Method Used for IdentificationReference
Glyoxal- (major product)Derivatization + HPLC-UV[3]
Formate- (major product)Ion Chromatography (IC-CD)[3][4]
Total Carbon Mass Balance ~65% -[13]

Note: Exact yields can be experiment-dependent. The provided data indicates the major identified products.

Experimental Protocol: Ozonolysis of a Pyrazole Compound
  • Setup: Use a semi-batch reactor system where ozone gas is continuously bubbled through the aqueous solution of the pyrazole compound.

  • Solution Preparation: Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7) containing a known concentration of the pyrazole compound. Include a radical scavenger like t-butanol to ensure reactions are primarily with ozone itself and not hydroxyl radicals.

  • Ozonation: Start bubbling a constant concentration of ozone gas into the reactor. Monitor the ozone concentration in both the gas and liquid phases.

  • Sampling: Collect samples of the reaction mixture at various time points. Immediately quench any residual ozone in the samples, for example, by adding sodium thiosulfate.

  • Analysis:

    • Parent Compound: Analyze the concentration of the remaining pyrazole compound using HPLC-UV or LC-MS.

    • Degradation Products: Use a suite of analytical techniques to identify and quantify products. This may include IC for small organic acids (formate), HPLC-UV after derivatization for aldehydes (glyoxal), and LC-HRMS/MS for identifying larger, unknown intermediates.[4]

Simplified Ozonolysis Pathway of Pyrazole

G pyrazole Pyrazole intermediates Ring-Opened Intermediates (e.g., Hydroxypyrazoles) pyrazole->intermediates + O₃ products Final Products intermediates->products + O₃ glyoxal Glyoxal products->glyoxal formate Formate products->formate

Caption: Simplified reaction pathway for the ozonolysis of pyrazole.

Section 4: Troubleshooting Hydrolytic Degradation

Q6: I suspect my pyrazole derivative is unstable at neutral pH, but I need to run my biological assay under these conditions. What can I do?

A: This is a classic drug development challenge. If modifying the buffer pH is not an option, consider these strategies:

  • Formulation: Can the compound be formulated with stabilizing excipients? For example, cyclodextrins can encapsulate labile parts of a molecule, protecting them from hydrolysis.

  • Prodrug Approach: It may be possible to temporarily modify the labile functional group (e.g., an ester) into a more stable one that gets cleaved by enzymes inside the target cells to release the active compound.

  • Structural Modification: This is a medicinal chemistry approach. Can the labile group be replaced with a bioisostere that is more resistant to hydrolysis but retains biological activity? For example, replacing a hydrolytically unstable ester with a more stable amide or other isostere.

  • Assay Conditions: Minimize the time the compound spends in the aqueous buffer. Prepare stock solutions in a stable organic solvent (like DMSO) and make final dilutions into the aqueous buffer immediately before starting the assay.

Troubleshooting Logic for Unexpected Degradation

G start Instability Observed in Assay check_light Run Dark Control (Protect from Light) start->check_light is_photodeg Is Degradation Prevented? check_light->is_photodeg photodeg_yes Issue is Photodegradation. Protect samples from light. is_photodeg->photodeg_yes Yes check_oxidation Degas Buffer or Add Antioxidant (e.g., Ascorbic Acid) is_photodeg->check_oxidation No is_ox_deg Is Degradation Reduced? check_oxidation->is_ox_deg ox_deg_yes Issue is Oxidation. Use fresh, degassed buffers. is_ox_deg->ox_deg_yes Yes check_hydrolysis Test Stability at Different pH Values (Acidic, Basic) is_ox_deg->check_hydrolysis No hydrolysis_conclusion Issue is pH-dependent Hydrolysis. Find optimal pH or modify compound. check_hydrolysis->hydrolysis_conclusion

Caption: A decision tree for troubleshooting pyrazole instability.

Section 5: Troubleshooting Metabolic Degradation

Q7: My pyrazole compound shows high clearance in a liver microsomal stability assay. What does this mean and what are the next steps?

A: High clearance in a microsomal assay indicates that your compound is likely subject to rapid Phase I metabolic degradation by enzymes like CYPs.[9] This can be a major hurdle for developing an orally bioavailable drug, as it suggests the compound may be cleared from the body too quickly to have a therapeutic effect.

Next Steps:

  • Metabolite Identification: Use LC-MS/MS to analyze the incubation mixture and identify the structures of the major metabolites. This will reveal the "metabolic soft spots" on your molecule—the positions most susceptible to enzymatic attack.

  • CYP Reaction Phenotyping: Perform assays with individual recombinant CYP enzymes (e.g., CYP3A4, 2D6, 2C9) to determine which specific enzyme(s) are responsible for the metabolism.[10]

  • Medicinal Chemistry Redesign: With knowledge of the metabolic soft spots, chemists can modify the compound's structure at those positions to block or slow down metabolism. For example, replacing a metabolically labile hydrogen atom with a fluorine atom.

Experimental Protocol: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
  • Reagents: Human Liver Microsomes (HLM), NADPH (cofactor), phosphate buffer (pH 7.4), test compound, positive control compound (e.g., a rapidly metabolized drug like verapamil).

  • Incubation Preparation: In a microcentrifuge tube on ice, prepare a mixture containing buffer, HLM, and the test compound (at a low concentration, e.g., 1 µM).

  • Initiate Reaction: Pre-warm the mixture to 37°C for a few minutes. Initiate the metabolic reaction by adding a pre-warmed solution of NADPH.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile containing an internal standard) to quench the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

General Metabolic Pathways for Pyrazoles

G cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism parent R-Pyrazole hydroxylation Hydroxylation (on R group or ring) parent->hydroxylation ndealkylation N-Dealkylation (if applicable) parent->ndealkylation oxidation Oxidation parent->oxidation conjugation Conjugation (e.g., Glucuronidation) hydroxylation->conjugation ndealkylation->conjugation oxidation->conjugation excretion Excretion conjugation->excretion

Caption: Common metabolic fate of pyrazole-containing drugs.

References

Technical Support Center: Troubleshooting Assay Interference from Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address assay interference caused by pyrazole-based compounds. The following information is designed to help you identify, understand, and mitigate common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My pyrazole-based compound is showing activity in my primary screen. How can I be sure it's a genuine hit and not an artifact?

A1: Initial hits from primary screens, particularly from high-throughput screening (HTS), require rigorous validation to rule out assay interference.[1] Pyrazole-containing compounds, like many other chemical scaffolds, can sometimes be Pan-Assay Interference Compounds (PAINS).[2][3] These are compounds that appear active in numerous assays due to nonspecific mechanisms rather than specific interactions with the intended target.[2] To confirm a genuine hit, it is crucial to perform a series of counter-screens and orthogonal assays.[1][4]

Q2: What are the common mechanisms by which pyrazole compounds can interfere with biochemical assays?

A2: Pyrazole-based compounds can cause assay interference through several common mechanisms:

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that nonspecifically inhibit enzymes or disrupt protein-protein interactions. This is a frequent cause of false positives in HTS campaigns.[5]

  • Chemical Reactivity: Some pyrazole derivatives may be chemically reactive, leading to covalent modification of assay components (e.g., proteins, thiols in reagents like DTT) or redox cycling.[6][7] This reactivity can lead to a false signal.

  • Interference with Detection Modality: The compound itself might interfere with the assay's detection method. This includes autofluorescence (emitting light at the same wavelength as the reporter dye) or light quenching in fluorescence-based assays.[8][9]

  • Luciferase Inhibition: In reporter gene assays, compounds can directly inhibit the luciferase enzyme, leading to a decrease in signal that is misinterpreted as a biological effect.[10][11]

Q3: I suspect my pyrazole compound is autofluorescent. How can I test for this?

A3: Autofluorescence is a common issue in fluorescence-based assays.[8] You can test for it with a simple control experiment. Prepare a plate with serial dilutions of your compound in the assay buffer, but omit the fluorescent reporter dye or cells. If you read this plate using the same filter set as your primary assay and observe a concentration-dependent increase in signal, your compound is autofluorescent.[8]

Q4: My compound's activity is significantly reduced when I add a non-ionic detergent like Triton X-100 to my assay buffer. What does this indicate?

A4: A significant drop in a compound's apparent activity upon the addition of a detergent is a strong indicator of aggregation-based inhibition.[5] Detergents help to break up compound aggregates, thus eliminating their nonspecific inhibitory effects. An IC50 shift of greater than 3-fold in the presence of a detergent like 0.01% Triton X-100 suggests that the compound's activity is likely due to aggregation.

Q5: How can I determine if my pyrazole compound is a redox-active interferent?

A5: Redox-active compounds can interfere with assays by generating reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), which can oxidize assay components.[6] You can test for this by performing a counter-screen to detect H₂O₂ production in the presence of your compound. A common method involves using reagents that react with H₂O₂ to produce a fluorescent or colorimetric signal.[6]

Troubleshooting Guides & Experimental Protocols

Below are detailed protocols for key experiments to identify and characterize assay interference from pyrazole-based compounds.

Protocol 1: Assessing Compound Autofluorescence

Objective: To determine if a pyrazole-based compound exhibits intrinsic fluorescence at the wavelengths used in a primary assay.

Methodology:

  • Plate Preparation: Prepare a serial dilution of the test compound in the final assay buffer using the same type of microplate (e.g., black-walled, clear-bottom) as the primary assay.

  • Controls: Include wells with assay buffer only (negative control) and a known fluorescent compound if available (positive control).

  • Assay Conditions: Ensure the final volume and compound concentrations mirror the primary assay. Crucially, do not add the assay's fluorescent reporter (e.g., fluorescein, a fluorescently labeled antibody).

  • Incubation: Incubate the plate under the same conditions (time, temperature) as the primary assay.

  • Fluorescence Reading: Measure the fluorescence on a plate reader using the identical excitation and emission wavelengths and gain settings as the primary assay.

  • Data Analysis: A concentration-dependent increase in fluorescence signal significantly above the buffer-only control indicates autofluorescence.

Diagram: Workflow for Investigating Autofluorescence

A Prepare Compound Dilutions in Assay Buffer B Add to Plate (No Fluorescent Reporter) A->B C Incubate Under Assay Conditions B->C D Read Fluorescence at Assay Wavelengths C->D E Signal > Buffer Control? D->E F Interference Detected: Compound is Autofluorescent E->F Yes G No Autofluorescence Detected E->G No

Caption: A simple workflow to identify compound autofluorescence.

Protocol 2: Detecting Aggregation-Based Interference

Objective: To determine if the observed activity of a pyrazole compound is due to the formation of aggregates.

Methodology:

  • Primary Assay with Detergent: Rerun the primary biochemical assay with the test compound. In a parallel experiment, include a low concentration of a non-ionic detergent (e.g., 0.01% - 0.1% Triton X-100) in the assay buffer.

  • Concentration-Response Curves: Generate full concentration-response curves for the compound in the presence and absence of the detergent.

  • Data Analysis: Compare the IC50 values. A significant rightward shift (e.g., >3-fold increase) in the IC50 value in the presence of the detergent strongly suggests that the compound's activity is mediated by aggregation.

  • Biophysical Confirmation (Optional): Dynamic Light Scattering (DLS) can be used as a direct biophysical method to detect the formation of compound aggregates in solution under assay conditions.[12][13]

Diagram: Logic for Identifying Aggregation

A Run Assay with Pyrazole Compound C Calculate IC50 for Both Conditions A->C B Run Parallel Assay with Pyrazole Compound + 0.01% Triton X-100 B->C D IC50 (with detergent) > 3x IC50 (without detergent)? C->D E Interference Likely: Aggregation-Based Activity D->E Yes F Aggregation Unlikely D->F No

Caption: Decision workflow for aggregation-based interference.

Protocol 3: Luciferase Inhibition Counter-Screen

Objective: To determine if a pyrazole compound directly inhibits firefly luciferase (FLuc), a common reporter enzyme.

Methodology:

  • Assay Setup: In a cell-free system, prepare a reaction mixture containing recombinant firefly luciferase enzyme, its substrate D-luciferin, and ATP in an appropriate buffer.

  • Compound Addition: Add the test pyrazole compound at various concentrations to the reaction mixture.

  • Controls: Include a known luciferase inhibitor as a positive control and a vehicle (e.g., DMSO) as a negative control.

  • Luminescence Measurement: Initiate the reaction and immediately measure the luminescence signal using a luminometer.

  • Data Analysis: A concentration-dependent decrease in the luminescence signal indicates direct inhibition of the luciferase enzyme.[10] This would be a false positive in a reporter gene assay where a decrease in light is intended to reflect a specific biological pathway modulation.

Diagram: Luciferase Counter-Screen Workflow

A Combine Recombinant Luciferase, Substrate (Luciferin), and ATP B Add Test Pyrazole Compound A->B C Measure Luminescence B->C D Dose-Dependent Signal Decrease? C->D E Interference Detected: Direct Luciferase Inhibition D->E Yes F No Direct Inhibition Observed D->F No

Caption: Workflow for a cell-free luciferase inhibition assay.

Data Presentation

When troubleshooting, systematically documenting your findings is crucial. Use tables to compare results from different experimental conditions.

Table 1: Effect of Detergent on IC50 Values of Pyrazole Hits

Compound IDPrimary Assay IC50 (µM)Assay with 0.01% Triton X-100 IC50 (µM)Fold Shift in IC50Interference Likely?
PYR-0011.21.51.25No
PYR-0022.535.014.0Yes (Aggregation)
PYR-0030.8> 50.0> 62.5Yes (Aggregation)
PYR-0045.76.11.07No

Table 2: Autofluorescence and Luciferase Inhibition Summary

Compound IDAutofluorescence Signal at 10 µM (RFU)% Luciferase Inhibition at 10 µMInterference Type
PYR-0055,200 (Buffer: 150)3%Autofluorescence
PYR-006210 (Buffer: 150)85%Luciferase Inhibition
PYR-007165 (Buffer: 150)1%None Detected
PYR-0088,900 (Buffer: 150)92%Autofluorescence & Luciferase Inhibition

By systematically applying these troubleshooting protocols and carefully analyzing the data, researchers can confidently distinguish true biological hits from assay artifacts, ensuring the integrity of their drug discovery and chemical biology research.

References

overcoming solubility issues of 2-(1H-Pyrazol-3-yl)phenol in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(1H-Pyrazol-3-yl)phenol

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the in vitro use of this compound, with a primary focus on overcoming solubility issues.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of this compound when I add my DMSO stock to my aqueous cell culture medium. What is causing this?

A1: This is a common issue known as "crashing out" or precipitation, which occurs when a compound that is soluble in an organic solvent like DMSO is introduced into an aqueous environment where it has lower solubility.[1] The this compound molecule contains both a phenol and a pyrazole group. While the phenol's hydroxyl group can form hydrogen bonds with water, the larger ring structures are hydrophobic, limiting its overall aqueous solubility.[2] When the concentrated DMSO stock is diluted, the compound is exposed to the aqueous medium too quickly, exceeding its solubility limit and causing it to precipitate.[3]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of poorly water-soluble compounds for in vitro assays.[3][4] It is crucial to use anhydrous, high-purity DMSO to prevent moisture absorption, which can decrease the solubility of hydrophobic compounds.[5] We recommend preparing a stock solution in the range of 10-100 mM in 100% DMSO. Ensure the compound is fully dissolved, using gentle warming (to 37°C) or brief sonication if necessary.[3]

Q3: How can I improve the solubility of this compound in my final assay medium?

A3: Several strategies can be employed to improve the aqueous solubility of this compound:

  • Co-solvents: While DMSO is used for the stock, keeping its final concentration in the medium low (ideally ≤ 0.1% and not exceeding 0.5%) is critical to avoid solvent-induced cytotoxicity.[5][6]

  • pH Adjustment: The phenolic group of this compound is weakly acidic. Increasing the pH of the buffer or medium can deprotonate the phenol, forming a more soluble phenolate salt.[7][8][] It is essential to first determine the pKa of the compound and ensure the chosen pH is compatible with your experimental system (e.g., cell health).[1]

  • Use of Solubilizing Agents (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[10][11] They can encapsulate poorly soluble molecules, like this compound, forming an inclusion complex that has significantly improved aqueous solubility.[12][13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[10]

  • Careful Dilution Technique: Avoid adding the DMSO stock directly to the full volume of aqueous buffer. Instead, add the stock solution dropwise into the vortexing or swirling medium to allow for gradual dispersion.[5] A serial dilution approach is also highly recommended.[1]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving solubility problems with this compound.

Issue: Immediate Precipitation Upon Dilution
Potential Cause Explanation Recommended Solution
"Solvent Shock" Rapid dilution of the DMSO stock into the aqueous medium causes the compound to crash out of solution.[3]Pre-warm the aqueous medium to 37°C. Add the DMSO stock dropwise while gently vortexing the medium. Perform a serial dilution in the medium instead of a single large dilution step.[1][5]
Final Concentration Exceeds Solubility Limit The target concentration in the final medium is higher than the compound's maximum aqueous solubility.Determine the compound's kinetic solubility in your specific medium (see Protocol 1). Do not prepare working solutions at concentrations above this limit.
Low Temperature of Medium The solubility of many organic compounds, including phenolic compounds, is lower at colder temperatures.[3][15]Always use pre-warmed (37°C) cell culture media or buffers for preparing your working solutions.[5]
Issue: Precipitation Observed Over Time in Incubator
Potential Cause Explanation Recommended Solution
pH Shift in Medium Cellular metabolism can produce acidic byproducts, lowering the pH of the medium over time.[3] This can decrease the solubility of a weakly acidic compound like this compound.Ensure the medium is adequately buffered for the CO₂ concentration in the incubator (e.g., with bicarbonate or HEPES). For long-term experiments, consider changing the medium more frequently to maintain a stable pH.[1]
Interaction with Media Components The compound may interact with salts, proteins (especially in serum), or other components in the complex medium, leading to the formation of insoluble complexes.[3]Test the compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the cause. If serum is suspected, try reducing the serum percentage or using a serum-free formulation for a short duration to test solubility.
Compound Instability The compound may degrade over time at 37°C into less soluble byproducts.Assess the stability of the compound under your specific experimental conditions. Consider preparing fresh working solutions more frequently rather than storing them for the entire duration of the experiment.[1]

Quantitative Data

The following table provides illustrative solubility data for a hypothetical pyrazole-phenol compound in common laboratory solvents and buffers. Note: This data is for example purposes only. It is highly recommended that you determine the solubility of this compound in your specific experimental system.

Solvent/Buffer System Temperature (°C) Maximum Kinetic Solubility (µM)
100% DMSO25>100,000
100% Ethanol25~50,000
PBS, pH 7.437< 10
PBS, pH 8.037~25
DMEM + 10% FBS, pH 7.437~15
PBS, pH 7.4 + 2% HP-β-CD37~150

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment in Aqueous Buffer

This protocol provides a method to determine the maximum soluble concentration of your compound under your specific assay conditions.

  • Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare Serial Dilutions: In a 96-well plate, perform a 2-fold serial dilution of the stock solution with DMSO.

  • Dilute into Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each DMSO dilution into wells of a new 96-well plate containing a larger volume (e.g., 198 µL) of your pre-warmed (37°C) experimental buffer (e.g., cell culture medium). This keeps the final DMSO concentration constant (at 1% in this example).

  • Incubate and Observe: Seal the plate and incubate at 37°C for 1-2 hours, mimicking your experimental conditions.

  • Measure Turbidity: After incubation, inspect each well visually for precipitation. For a quantitative measurement, read the absorbance of the plate at a wavelength between 600-650 nm using a plate reader.

  • Determine Solubility Limit: The highest concentration that remains clear and does not show a significant increase in absorbance compared to the buffer-only control is considered the maximum kinetic solubility.

Protocol 2: Preparing Working Solutions using a Serial Dilution Method

This method minimizes the risk of precipitation when preparing your final working solutions.

  • Prepare High-Concentration Stock: Dissolve this compound in 100% DMSO to make a 10 mM stock solution.

  • Create an Intermediate Dilution: Pre-warm your complete cell culture medium to 37°C. To create a 100 µM intermediate solution, add 10 µL of the 10 mM DMSO stock to 990 µL of the pre-warmed medium (final DMSO concentration will be 1%). Add the stock dropwise while gently vortexing.

  • Prepare Final Working Concentrations: Use the 100 µM intermediate solution to perform further serial dilutions in pre-warmed medium to achieve your desired final concentrations. This ensures the DMSO concentration is lowered gradually.

Visualizations

Workflow for Troubleshooting Solubility Issues

G start Start: Precipitation Observed q_when When does it occur? start->q_when immediate Immediately upon dilution q_when->immediate Immediately over_time Over time in incubator q_when->over_time Over Time check_conc Is final concentration > Kinetic Solubility Limit? immediate->check_conc sol_lower_conc Solution: Lower final concentration check_conc->sol_lower_conc Yes sol_dilution Solution: Use serial dilution Pre-warm medium Add stock slowly check_conc->sol_dilution No still_precipitates Still Precipitates? sol_lower_conc->still_precipitates sol_dilution->still_precipitates check_ph Check for pH shift in medium over_time->check_ph sol_buffer Solution: Use HEPES buffer Change media frequently check_ph->sol_buffer sol_buffer->still_precipitates alt_sol Consider Advanced Solubilization still_precipitates->alt_sol Yes sol_cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) alt_sol->sol_cyclodextrin sol_ph_adjust Adjust Buffer pH (if compatible) alt_sol->sol_ph_adjust

Caption: Troubleshooting workflow for compound precipitation.

Example Signaling Pathway Inhibition

G compound This compound (Hypothetical Inhibitor) kinase1 Kinase A compound->kinase1 receptor Receptor receptor->kinase1 kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf response Cellular Response (e.g., Proliferation) tf->response block

References

Technical Support Center: Navigating False Positives in High-Throughput Screening of Pyrazole Libraries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and preventing false positives during the high-throughput screening (HTS) of pyrazole-containing compound libraries.

Troubleshooting Guides

Issue 1: A high number of hits are not reproducing in confirmation assays.

  • Question: My initial HTS campaign yielded a high hit rate, but a significant number of these compounds are inactive upon re-testing. What are the likely causes and how can I troubleshoot this?

  • Answer: This is a common challenge in HTS and is often attributable to false positives. The primary culprits are compounds that interfere with the assay technology rather than specifically interacting with the target. Here’s a systematic approach to diagnose and mitigate this issue:

    • Assess for Pan-Assay Interference Compounds (PAINS): Pyrazole scaffolds themselves are not typically classified as PAINS, but certain functional groups attached to the pyrazole ring can be. PAINS are chemical structures known to interfere with various assays non-specifically.[1][2]

      • Troubleshooting Step: Utilize computational filters and substructure searching to flag potential PAINS within your hit list. Several online tools and software packages are available for this purpose.[2]

    • Investigate Compound Aggregation: At the concentrations used in HTS, some compounds can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.[3][4][5] This is a major source of reproducible yet artifactual activity.[3]

      • Troubleshooting Step: Perform a detergent-based counter-screen. Re-test your hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant loss of activity in the presence of detergent is a strong indicator of aggregation-based inhibition.[3][6]

    • Check for Assay Interference: The compound's intrinsic properties might be interfering with the detection method.

      • Autofluorescence: If you are using a fluorescence-based assay, the compound itself may be fluorescent at the excitation and emission wavelengths of your assay, leading to a false positive signal.[7]

        • Troubleshooting Step: Pre-read the plates after compound addition but before adding the detection reagents to measure the compound's intrinsic fluorescence.[7][8]

      • Luciferase Inhibition: In luciferase-based reporter assays, compounds can directly inhibit the luciferase enzyme, leading to a false signal of target pathway inhibition.[9]

        • Troubleshooting Step: Perform a counter-screen using purified luciferase enzyme to identify compounds that directly inhibit its activity.

    • Rule out Impurities: The observed activity may be due to a reactive or potent impurity in the sample, rather than the pyrazole compound itself.[10]

      • Troubleshooting Step: Re-synthesize or re-purify the hit compound and confirm its structure and purity using analytical methods like NMR and LC-MS. Re-test the purified compound to see if the activity is maintained.[11]

Issue 2: Structure-Activity Relationship (SAR) is inconsistent or absent for a promising hit series.

  • Question: I have a cluster of structurally related pyrazole hits, but their activity is not correlating with structural modifications. What could be the reason?

  • Answer: A flat or inconsistent SAR can be a red flag for non-specific activity. If minor structural changes drastically alter activity in an unpredictable way, or if a wide range of analogs show similar potency, it's crucial to investigate potential artifacts.

    • Re-evaluate for Assay Interference Mechanisms: Even within a chemical series, subtle changes can influence properties like aggregation propensity or autofluorescence.

      • Troubleshooting Step: Profile the entire hit series in counter-screens for aggregation and autofluorescence. This will help determine if these properties correlate with the observed activity better than the structural modifications.

    • Consider Metal Contamination: Synthesis of pyrazole derivatives can sometimes involve metal catalysts. Trace metal impurities can be potent enzyme inhibitors and a source of false positives.[10][12]

      • Troubleshooting Step: Re-test the hit compounds in the presence of a metal chelator like EDTA or TPEN. A loss of activity suggests that metal contamination may be responsible for the observed inhibition.[10]

    • Employ Orthogonal Assays: Confirm the activity using a different assay format that relies on a distinct detection principle.[13] This is a critical step to ensure the observed activity is target-specific and not an artifact of the primary assay technology.

      • Troubleshooting Step: If your primary screen was a biochemical assay, validate the hits in a cell-based assay that measures a downstream effect of the target. Conversely, if the primary screen was cell-based, confirm direct target engagement with a biophysical method like Surface Plasmon Resonance (SPR) or a thermal shift assay (TSA).[13]

Frequently Asked Questions (FAQs)

Q1: What are PAINS and how do I identify them in my pyrazole library?

A1: Pan-Assay Interference Compounds (PAINS) are specific chemical substructures that are known to cause false positives in HTS by various mechanisms, including covalent reactivity, redox cycling, and protein reactivity.[1] While the pyrazole core itself is not a PAIN, certain substituents can be. You can identify potential PAINS in your library by using computational filters. These are software tools that screen chemical structures for the presence of known PAINS substructures.[2]

Q2: How can I distinguish between a true hit and an aggregator?

A2: The most common method is to re-test the compound in the presence of a small amount of non-ionic detergent (e.g., 0.01-0.1% Triton X-100 or Tween-20).[3] True inhibitors that bind specifically to the target will generally show unchanged or only slightly reduced potency. In contrast, aggregation-based inhibitors will typically show a dramatic loss of activity because the detergent disrupts the formation of the aggregates.[3]

Q3: My assay uses a fluorescent readout. What are the best practices to avoid false positives from fluorescent compounds?

A3: To mitigate interference from fluorescent compounds, consider the following strategies:

  • Pre-read Plates: Measure the fluorescence of the compound plate before adding assay reagents to identify and exclude auto-fluorescent compounds.[7][8]

  • Use Red-Shifted Dyes: Many interfering compounds fluoresce in the blue-green spectrum. Using fluorophores that excite and emit at longer wavelengths (red or far-red) can significantly reduce the rate of false positives.[7]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This technology is less susceptible to interference from compound autofluorescence due to the time-delayed measurement of the FRET signal.[7][14]

  • Orthogonal Assays: Validate hits using a non-fluorescence-based method, such as a luminescence or absorbance-based assay.[13][14]

Q4: What is an orthogonal assay and why is it important?

A4: An orthogonal assay measures the same biological endpoint as the primary screen but uses a different technology or method.[13] For example, if your primary screen is a biochemical enzyme inhibition assay that measures fluorescence, an orthogonal assay could be a cell-based assay that measures the downstream signaling of that enzyme's activity, or a biophysical assay like SPR that directly measures compound binding to the target protein.[13] Using orthogonal assays is crucial for hit validation as it helps to ensure that the observed activity is genuine and not an artifact of the primary screening technology.[11]

Q5: What are some common signaling pathways that pyrazole-based inhibitors target, which could be relevant to designing secondary assays?

A5: Pyrazole-based compounds are known to inhibit a variety of protein kinases. Therefore, designing secondary assays that probe the downstream effects of these kinases is a robust strategy for hit validation. Common pathways include:

  • VEGFR2 Signaling: Important in angiogenesis. Inhibition can be confirmed by measuring the phosphorylation of downstream targets like PLCγ, ERK, and Akt in endothelial cells.

  • PI3K/Akt Signaling: A central pathway for cell growth, proliferation, and survival.[15][16] Inhibition can be assessed by monitoring the phosphorylation status of Akt and its downstream effectors like mTOR and GSK3β.

  • COX-2 Pathway: Involved in inflammation and pain.[17] Activity can be validated by measuring the production of prostaglandins.[17]

Data Presentation

Table 1: Common Causes of False Positives in HTS and Their Mitigation Strategies

Cause of False PositiveTypical Frequency in HTS LibrariesMitigation StrategyConfirmation Method
Compound Aggregation 1-19% of "drug-like" moleculesAddition of non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.[3]Dynamic Light Scattering (DLS) to directly detect aggregates.
Pan-Assay Interference Compounds (PAINS) 5-12% of compounds in academic screening libraries.[1]Computational pre-screening of libraries to flag potential PAINS.[2]Orthogonal assays and detailed mechanistic studies.
Compound Autofluorescence Varies significantly with library composition.Use of red-shifted fluorophores; pre-reading plates.[7]Spectrofluorometry to characterize the compound's excitation and emission spectra.
Luciferase Inhibition Common for certain chemical scaffolds.Counter-screen against purified luciferase enzyme.Confirmation in a non-luciferase-based orthogonal assay.
Metal Impurities Dependent on synthesis and purification methods.Re-synthesis and rigorous purification of hits.Re-testing in the presence of a metal chelator (e.g., EDTA).[10]

Table 2: Hypothetical Hit Triage Data for Pyrazole Compounds Targeting VEGFR2

Compound IDPrimary Screen (% Inhibition)Detergent Counter-Screen (% Inhibition)Autofluorescence (RFU)Orthogonal Assay (p-ERK IC₅₀, µM)Triage Decision
PZ-001 8582<1000.5Proceed to Validation
PZ-002 9215<100>50False Positive (Aggregator)
PZ-003 78755000>50False Positive (Autofluorescent)
PZ-004 6568<1000.8Proceed to Validation
PZ-005 8885<100>50False Positive (Off-target or Assay Interference)

Experimental Protocols

Protocol 1: Detergent-Based Counter-Screen for Compound Aggregation

  • Prepare two sets of assay plates: One with the standard assay buffer ("No Detergent") and one with the assay buffer supplemented with 0.01% (v/v) Triton X-100 ("With Detergent").

  • Compound Dispensing: Dispense the hit compounds from the primary screen into both sets of plates at the same final concentration used in the primary HTS. Include positive and negative controls.

  • Enzyme/Protein Addition: Add the target enzyme or protein to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for potential aggregate formation and interaction.

  • Substrate Addition and Signal Detection: Add the substrate and initiate the reaction. Measure the assay signal according to the primary assay protocol.

  • Data Analysis: Calculate the percent inhibition for each compound in both the "No Detergent" and "With Detergent" conditions. Compounds that show a significant drop in inhibition (e.g., >50%) in the "With Detergent" plate are flagged as potential aggregators.

Protocol 2: Autofluorescence Counter-Screen

  • Plate Preparation: Prepare a microplate with the same type and color as used in the primary assay.

  • Compound Dispensing: Dispense the hit compounds into the plate at the final assay concentration in the assay buffer, but without the fluorescent substrate or detection reagents.

  • Plate Reading: Read the plate on the same instrument used for the primary screen, using the identical excitation and emission wavelengths and gain settings.

  • Data Analysis: Wells containing compounds that show a signal significantly above the background (buffer-only wells) are identified as auto-fluorescent. The signal intensity can be used to flag compounds for exclusion or to correct the primary screening data.

Mandatory Visualizations

HTS_False_Positive_Workflow cluster_0 Primary HTS cluster_1 Hit Triage cluster_2 Hit Validation Primary_HTS Primary HTS of Pyrazole Library Hit_List Initial Hit List Primary_HTS->Hit_List Computational_Filter Computational Filtering (PAINS) Hit_List->Computational_Filter Counter_Screens Counter-Screens Computational_Filter->Counter_Screens Filtered Hits Aggregation_Assay Aggregation Assay (Detergent) Counter_Screens->Aggregation_Assay Autofluorescence_Assay Autofluorescence Assay Counter_Screens->Autofluorescence_Assay Orthogonal_Assay Orthogonal Assay (e.g., Cell-Based) Aggregation_Assay->Orthogonal_Assay Non-Aggregating Hits Autofluorescence_Assay->Orthogonal_Assay Non-Fluorescent Hits Dose_Response Dose-Response Confirmation Orthogonal_Assay->Dose_Response SAR_Analysis SAR Analysis Dose_Response->SAR_Analysis Validated_Hits Validated Hits SAR_Analysis->Validated_Hits

Caption: A logical workflow for triaging and validating hits from HTS.

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Simplified VEGFR2 signaling pathway.

PI3K_Akt_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates PTEN PTEN PIP3->PTEN Inhibits mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival Akt->Cell_Survival Cell_Growth Cell Growth mTOR->Cell_Growth

Caption: Overview of the PI3K/Akt signaling pathway.

References

stability of 2-(1H-Pyrazol-3-yl)phenol under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(1H-Pyrazol-3-yl)phenol under different pH conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by the pH of the solution. Other contributing factors include temperature, exposure to light, and the presence of oxidizing agents. The molecule contains both a phenol group and a pyrazole ring, and the stability of each can be affected by these conditions.

Q2: How does pH affect the stability of the phenolic group in this compound?

A2: Phenolic compounds generally exhibit greater stability in acidic to neutral conditions.[1] Under alkaline (high pH) conditions, the phenolic hydroxyl group can deprotonate to form a phenoxide ion. This phenoxide ion is more susceptible to oxidation, which can lead to degradation of the molecule.[2][3][4][5] Some phenolic acids, like caffeic and gallic acids, have been shown to be unstable at high pH.[2][3][4]

Q3: What is the expected stability of the pyrazole ring at different pH values?

A3: The pyrazole ring itself is generally quite stable and resistant to oxidation.[6] However, the overall stability of a pyrazole-containing molecule can be influenced by its substituents. Under strongly acidic or basic conditions, hydrolysis of functional groups attached to the pyrazole ring can occur.[6] For this compound, the pyrazole ring itself is expected to be relatively stable across a range of pH values, but extreme pH conditions should still be approached with caution.

Q4: What are the potential degradation pathways for this compound?

A4: Potential degradation pathways for this compound include:

  • Oxidation: The phenol group is susceptible to oxidation, especially at higher pH, which can lead to the formation of quinone-type structures.[2][3][4][5]

  • Hydrolysis: While less likely for this specific molecule which lacks ester groups, extreme pH and high temperatures could potentially lead to cleavage of the bond between the phenol and pyrazole rings, although this is generally not a primary degradation route for such linkages.

  • Photodegradation: Exposure to UV light can induce photochemical reactions that may lead to degradation.[6]

Q5: How can I monitor the stability of this compound in my experiments?

A5: The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8] A decrease in the peak area of the parent compound over time indicates degradation. The appearance of new peaks can suggest the formation of degradation products.

Troubleshooting Guides

Issue 1: Rapid degradation of this compound is observed in an alkaline buffer.

  • Cause: The phenolic group is likely undergoing oxidation, which is accelerated at high pH.

  • Solution:

    • Lower the pH of the solution to a more acidic or neutral range if the experimental conditions allow. Most phenolic compounds show greater stability at pH values below 7.[1]

    • If a basic pH is required, consider using a buffer with the lowest possible pH that is still suitable for your experiment.

    • Prepare solutions fresh and use them immediately.

    • Store stock solutions at low temperatures and protected from light.

    • Consider the use of antioxidants in your buffer system, if compatible with your experimental design.

Issue 2: Inconsistent results are obtained when performing assays with this compound.

  • Cause: This could be due to the on-going degradation of the compound in your assay buffer, leading to a decrease in its effective concentration over the course of the experiment.

  • Solution:

    • Perform a time-course experiment to assess the stability of this compound in your specific assay buffer.

    • If degradation is observed, shorten the incubation time of your assay.

    • If long incubation times are necessary, consider adding the compound at different time points or re-evaluating the buffer composition and pH.

Data Presentation

Table 1: Expected Stability of this compound at Different pH Conditions

pH RangeConditionExpected Stability of Phenol GroupExpected Stability of Pyrazole RingOverall Expected Stability
1-3Strongly AcidicHighHighGood
4-6Weakly AcidicHighHighVery Good
7NeutralModerate to HighHighGood
8-10Weakly BasicLow to ModerateHighModerate to Poor
11-14Strongly BasicLowModerate to HighPoor

Note: This table provides a qualitative summary based on the general chemical properties of phenolic and pyrazole compounds. Empirical testing is required for quantitative assessment.

Experimental Protocols

Protocol 1: pH Stability Assessment of this compound using HPLC

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 12 (e.g., phosphate, citrate, borate buffers).

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).

  • Sample Preparation:

    • For each pH value, dilute the stock solution with the corresponding buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

    • Prepare multiple replicates for each pH.

  • Time-Course Analysis:

    • Immediately after preparation (t=0), inject a sample for each pH into the HPLC system to determine the initial concentration.

    • Store the remaining samples at a constant temperature (e.g., room temperature or 37°C) and protect them from light.

    • Inject samples at regular intervals (e.g., 1, 2, 4, 8, 12, and 24 hours).

  • HPLC Analysis:

    • Use a suitable C18 reverse-phase column.[7]

    • Employ a mobile phase gradient of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[7]

    • Monitor the elution of this compound using a UV detector at its maximum absorbance wavelength.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).

    • Plot the percentage remaining against time for each pH to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_buffers Prepare Buffers (pH 2-12) prep_samples Prepare Samples for each pH prep_buffers->prep_samples prep_stock Prepare Stock Solution prep_stock->prep_samples time_course Time-Course Incubation prep_samples->time_course hplc_analysis HPLC-UV Analysis time_course->hplc_analysis t = 0, 1, 2, 4... hrs data_analysis Calculate % Remaining hplc_analysis->data_analysis plot_data Plot Degradation Kinetics data_analysis->plot_data

Caption: Workflow for pH stability assessment of this compound.

troubleshooting_guide cluster_solution_alkaline Alkaline pH Issues cluster_solution_general General Solutions start Issue: Inconsistent Results or Rapid Degradation check_ph Is the buffer pH > 7? start->check_ph lower_ph Lower pH if possible check_ph->lower_ph Yes stability_check Perform time-course stability check in assay buffer check_ph->stability_check No / Unsure fresh_solutions Use freshly prepared solutions lower_ph->fresh_solutions add_antioxidant Consider adding an antioxidant fresh_solutions->add_antioxidant shorten_incubation Shorten assay incubation time stability_check->shorten_incubation

Caption: Troubleshooting logic for stability issues with this compound.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-(1H-Pyrazol-3-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of 2-(1H-Pyrazol-3-yl)phenol, focusing on its anti-inflammatory and anticancer properties. Due to limited publicly available experimental data for this specific compound, this guide leverages data from structurally related pyrazole derivatives to provide a valuable comparative context against established therapeutic agents.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a pyrazole ring linked to a phenol group. The pyrazole moiety is a well-established pharmacophore present in numerous biologically active compounds, including approved drugs. The phenolic hydroxyl group can participate in crucial hydrogen bonding interactions with biological targets, making this compound a subject of interest for potential therapeutic applications. This guide explores its hypothetical biological validation in two key areas: anti-inflammatory and anticancer activities.

Anti-inflammatory Activity: A Comparative Outlook

The pyrazole ring is a core structural feature of several non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. Celecoxib, a widely prescribed COX-2 inhibitor, serves as a benchmark for comparison.

Data Presentation: COX-2 Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound Data not availableData not availableData not available
Celecoxib~15~0.04~375

Note: A higher selectivity index indicates a more favorable safety profile with a lower risk of gastrointestinal side effects associated with COX-1 inhibition.

Signaling Pathway: COX-2 in Inflammation

The diagram below illustrates the role of COX-2 in the inflammatory cascade.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, cytokines) Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimuli->Cell_Membrane Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrazolylphenol This compound (Hypothesized) Pyrazolylphenol->COX2

COX-2 Inflammatory Pathway

Anticancer Activity: A Comparative Perspective

Numerous pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the inhibition of critical signaling pathways or cellular processes like cell division. Doxorubicin, a potent and widely used chemotherapeutic agent, is used here as a comparator.

Data Presentation: In Vitro Cytotoxicity

The following table provides a comparative summary of the half-maximal inhibitory concentration (IC50) values of Doxorubicin against common cancer cell lines. This serves as a benchmark for evaluating the potential anticancer efficacy of novel compounds like this compound.

CompoundMCF-7 (Breast) IC50 (µM)HCT-116 (Colon) IC50 (µM)A549 (Lung) IC50 (µM)
This compound Data not availableData not availableData not available
Doxorubicin~0.5 - 2.0~0.2 - 1.0~0.1 - 0.5

Note: Lower IC50 values indicate greater cytotoxic potency.

Signaling Pathway: A Potential Anticancer Mechanism

While the exact anticancer mechanism of this compound is unknown, many pyrazole derivatives are known to induce apoptosis (programmed cell death). The diagram below illustrates a simplified apoptotic pathway.

Apoptosis_Pathway Pyrazolylphenol This compound (Hypothesized) Apoptotic_Signal Apoptotic Signal Pyrazolylphenol->Apoptotic_Signal Caspase_Activation Caspase Cascade Activation Apoptotic_Signal->Caspase_Activation Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis

Simplified Apoptotic Pathway

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of anti-inflammatory and anticancer activities.

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against COX-1 and COX-2 enzymes.

Experimental Workflow:

COX_Inhibition_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Detection & Analysis Enzyme Prepare COX-1 and COX-2 Enzymes Incubate Incubate Enzyme with Compound/Control Enzyme->Incubate Compound Prepare Test Compound and Controls Compound->Incubate Substrate Prepare Arachidonic Acid Substrate Add_Substrate Add Arachidonic Acid to Initiate Reaction Incubate->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Measure_PGE2 Measure Prostaglandin E2 (PGE2) via ELISA Stop_Reaction->Measure_PGE2 Calculate_IC50 Calculate IC50 Values Measure_PGE2->Calculate_IC50

COX Inhibition Assay Workflow

Methodology:

  • Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.

  • Compound Preparation: The test compound (e.g., this compound) and a reference inhibitor (e.g., Celecoxib) are dissolved in a suitable solvent (e.g., DMSO) to prepare a range of concentrations.

  • Incubation: The enzymes are pre-incubated with the test compound or reference inhibitor for a specified time (e.g., 15 minutes) at 37°C in a reaction buffer.

  • Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid.

  • Reaction Termination: After a defined incubation period (e.g., 10 minutes), the reaction is terminated.

  • Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by non-linear regression analysis.

MTT Cell Proliferation Assay

Objective: To assess the cytotoxic effect of a test compound on cancer cell lines.

Experimental Workflow:

MTT_Assay_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Acquisition & Analysis Seed_Cells Seed Cancer Cells in 96-well Plates Incubate_24h Incubate for 24h to Allow Adherence Seed_Cells->Incubate_24h Add_Compound Add Various Concentrations of Test Compound and Controls Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate Percent Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

MTT Assay Workflow

Methodology:

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, HCT-116, A549) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., Doxorubicin). A vehicle control (e.g., DMSO) is also included. The plates are incubated for 48 to 72 hours.

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Conclusion

While direct experimental validation of the biological activity of this compound is currently limited, its structural features—a pyrazole core and a phenolic hydroxyl group—suggest potential for both anti-inflammatory and anticancer effects. The comparative data and detailed protocols provided in this guide offer a valuable framework for researchers interested in exploring the therapeutic potential of this and other simple pyrazole derivatives. Further experimental investigation is warranted to fully elucidate the biological activity and therapeutic promise of this compound.

A Comparative Efficacy Analysis of Pyrazole Derivatives for Inflammation and Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic applications, from anti-inflammatory agents to anticancer drugs. This guide provides a comparative overview of the efficacy of 2-(1H-Pyrazol-3-yl)phenol, a foundational pyrazole structure, against more complex and well-characterized pyrazole derivatives. The focus is on their mechanisms of action and inhibitory activities, supported by experimental data to inform future drug discovery and development efforts.

Introduction to Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif allows for diverse substitutions, leading to a wide array of pharmacological activities. While this compound represents a basic pyrazole structure, its derivatives, such as Celecoxib and SC-558, have been extensively studied and developed into potent therapeutic agents. These compounds primarily exert their effects by inhibiting key enzymes involved in inflammation and cancer signaling pathways, most notably Cyclooxygenase-2 (COX-2).[1][2][3]

Comparative Efficacy Data

The following tables summarize the in vitro inhibitory activities of several pyrazole derivatives against COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, is a critical parameter for assessing the gastrointestinal safety profile of anti-inflammatory agents. A higher SI indicates greater selectivity for COX-2.

Table 1: Comparative COX Inhibition of Pyrazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = IC50 COX-1/IC50 COX-2)Reference
This compoundData not availableData not availableData not available
Celecoxib~15~0.04~375[2][3][4]
SC-558>1000.053>1886[5]
Compound 5f (Pyrazole-pyridazine hybrid)14.341.509.56[6]
Compound 6f (Pyrazole-pyridazine hybrid)9.561.158.31[6]
Compound AD 532Less potent than CelecoxibLess potent than CelecoxibNot specified[7]

Table 2: Anticancer Activity of Selected Pyrazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Pyrazole-fused curcumin analog 12MDA-MB23116.13[8]
Pyrazole-fused curcumin analog 13MDA-MB2313.64[8]
Pyrazole-fused curcumin analog 14MDA-MB2316.75[8]
Pyrazolo[1,5-a]pyrimidine 29HepG210.05[8]
Pyrazolo[1,5-a]pyrimidine 29MCF717.12[8]
PTA-1CCRF-CEMPotent cytotoxicity[9]

Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay (General Protocol)

A common method for determining COX inhibitory activity is the in vitro enzyme immunoassay.

  • Enzyme Preparation : Human recombinant COX-1 and COX-2 enzymes are used.

  • Incubation : The enzymes are pre-incubated with various concentrations of the test compounds (e.g., pyrazole derivatives) or a vehicle control in a reaction buffer (e.g., Tris-HCl buffer).

  • Reaction Initiation : The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

  • Prostaglandin Measurement : The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C). The amount of prostaglandin E2 (PGE2) produced is then quantified using an enzyme immunoassay (EIA) kit.

  • IC50 Calculation : The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is determined by plotting the percentage of inhibition against the compound concentration.[6]

Anticancer Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment : The cells are then treated with various concentrations of the pyrazole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : After the treatment period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization : The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement : The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation : The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[8]

Signaling Pathways and Mechanisms of Action

COX-2 Inhibition Pathway

The primary anti-inflammatory mechanism of many pyrazole derivatives, including Celecoxib and SC-558, is the selective inhibition of the COX-2 enzyme. COX-2 is induced by pro-inflammatory stimuli and catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. By blocking this pathway, these pyrazole derivatives reduce the production of inflammatory prostaglandins.[1][4]

COX2_Inhibition_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli COX-2 COX-2 Pro-inflammatory Stimuli->COX-2 Induces Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 Substrate Prostaglandins (PGs) Prostaglandins (PGs) COX-2->Prostaglandins (PGs) Catalyzes Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGs)->Inflammation, Pain, Fever Mediates Pyrazole Derivatives (e.g., Celecoxib) Pyrazole Derivatives (e.g., Celecoxib) Pyrazole Derivatives (e.g., Celecoxib)->COX-2 Inhibits

Caption: COX-2 Inhibition Pathway by Pyrazole Derivatives.

Anticancer Mechanisms of Pyrazole Derivatives

Beyond their anti-inflammatory effects, certain pyrazole derivatives exhibit anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. For instance, Celecoxib has been shown to induce apoptosis by activating caspases and inhibiting the anti-apoptotic protein PDK1 and its downstream target AKT1.[10]

Anticancer_Mechanism cluster_pathways Cellular Processes Apoptosis Apoptosis Cancer Cell Death Cancer Cell Death Apoptosis->Cancer Cell Death Cell Cycle Arrest Cell Cycle Arrest Inhibition of Proliferation Inhibition of Proliferation Cell Cycle Arrest->Inhibition of Proliferation Angiogenesis Angiogenesis Reduced Tumor Growth Reduced Tumor Growth Angiogenesis->Reduced Tumor Growth Pyrazole Derivatives Pyrazole Derivatives Pyrazole Derivatives->Apoptosis Induces Pyrazole Derivatives->Cell Cycle Arrest Induces Pyrazole Derivatives->Angiogenesis Inhibits

Caption: Anticancer Mechanisms of Pyrazole Derivatives.

Experimental Workflow for Efficacy Screening

The following diagram illustrates a typical workflow for screening and evaluating the efficacy of novel pyrazole derivatives.

Experimental_Workflow Synthesis of Pyrazole Derivatives Synthesis of Pyrazole Derivatives In Vitro Screening In Vitro Screening Synthesis of Pyrazole Derivatives->In Vitro Screening COX Inhibition Assays COX Inhibition Assays In Vitro Screening->COX Inhibition Assays Anticancer Cytotoxicity Assays Anticancer Cytotoxicity Assays In Vitro Screening->Anticancer Cytotoxicity Assays Lead Compound Identification Lead Compound Identification COX Inhibition Assays->Lead Compound Identification Anticancer Cytotoxicity Assays->Lead Compound Identification In Vivo Efficacy Studies In Vivo Efficacy Studies Lead Compound Identification->In Vivo Efficacy Studies Animal Models of Inflammation Animal Models of Inflammation In Vivo Efficacy Studies->Animal Models of Inflammation Xenograft Tumor Models Xenograft Tumor Models In Vivo Efficacy Studies->Xenograft Tumor Models Preclinical Development Preclinical Development Animal Models of Inflammation->Preclinical Development Xenograft Tumor Models->Preclinical Development

Caption: Experimental Workflow for Pyrazole Derivative Efficacy Screening.

Conclusion

References

A Comparative Analysis of Pyrazole and Triazole Analogs as Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative efficacy of pyrazole and triazole analogs in enzyme inhibition, supported by experimental data and detailed protocols.

Pyrazole and triazole scaffolds are cornerstones in medicinal chemistry, forming the core of numerous therapeutic agents. Their versatile structures allow for diverse substitutions, enabling the fine-tuning of their biological activities. This guide provides an objective comparison of pyrazole and triazole analogs as enzyme inhibitors, focusing on their performance against key enzymatic targets implicated in various diseases. The information presented herein is supported by a compilation of experimental data from various studies, offering a valuable resource for researchers in drug discovery and development.

Data Presentation: A Quantitative Comparison

The inhibitory activities of pyrazole and triazole analogs against several key enzymes are summarized below. The data, presented as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%), has been collated from multiple studies to provide a comparative overview. Lower IC50 values indicate greater potency.

Cyclooxygenase (COX) Inhibition

Cyclooxygenase enzymes are pivotal in the inflammatory cascade. The comparative IC50 values of pyrazole and triazole derivatives against COX-1 and COX-2 are presented below. Selective COX-2 inhibitors are of particular interest as they can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.

Compound ClassDerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Pyrazole Diarylpyrazole 4b-0.017[1][2]-
Diarylpyrazole 4d-0.098[1][2]54.847
Triazole Diaryltriazole 15a-0.002[1][2]162.5
1,2,4-Triazole Schiff base 4117.8[3]1.76[3]66.93
1,2,4-Triazole-pyrazole hybrid 18a9.81[3]0.91[3]10.78
1,2,4-Triazole-pyrazole hybrid 18b5.23[3]0.55[3]9.51
Phosphodiesterase 4 (PDE4) Inhibition

Phosphodiesterase 4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the production of pro-inflammatory mediators. One study directly compared a series of pyrazole and triazole derivatives containing a 5-phenyl-2-furan functionality as PDE4 inhibitors and found that the triazole-containing compounds were generally more active.[4]

Compound ClassDerivative SeriesGeneral Activity
Pyrazole Pyrazole-attached derivatives (Series I)Less active[4]
Triazole 1,2,4-Triazole-attached derivatives (Series II)More active[4]
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Cholinesterase inhibitors are crucial in the management of Alzheimer's disease. The following table compares the inhibitory activities of pyrazole and triazole analogs against AChE and BChE.

Compound ClassDerivativeAChE IC50 (µM)BChE IC50 (µM)
Pyrazole Pyrazoline 2a0.107[5]>1000[5]
Pyrazoline 2g0.122[5]>1000[5]
Pyrazoline 2j0.062[5]>1000[5]
Pyrazoline 2l0.040[5]>1000[5]
Triazole Thienobenzo-triazolium salt 23-Nanomolar range, better than standard[6]
Coumarin-1,2,3-triazole hybrid55% inhibition at 40 µg/mL-
Hesperetin-7-O-triazole hybrid-More potent than Donepezil (IC50 = 6.21 µM)
α-Glucosidase Inhibition

Alpha-glucosidase inhibitors are used in the management of type 2 diabetes. The inhibitory activities of pyrazole and triazole analogs against α-glucosidase are compared below.

Compound ClassDerivativeα-Glucosidase IC50 (µM)Standard (Acarbose) IC50 (µM)
Pyrazole 1,3,5-Triaryl-2-pyrazoline 2o114.57 ± 1.35[7][8]375.82 ± 1.76[7][8]
1,3,5-Triaryl-2-pyrazoline 2m138.35 ± 1.32[7][8]375.82 ± 1.76[7][8]
Pyz-175.62 ± 0.56[9]72.58 ± 0.68[9]
Pyz-295.85 ± 0.92[9]72.58 ± 0.68[9]
Triazole Imidazo[1,2-c]quinazoline-1,2,3-triazole 19e50.0 ± 0.12[10]-
Benzisothiazole-linked 1,2,3-triazole297 to 614.5[11]-
Urease Inhibition

Urease is an important enzyme in certain bacterial infections. The following table shows the comparative inhibitory activities of pyrazole and triazole analogs against urease.

Compound ClassDerivativeUrease IC50 (µM)Standard (Thiourea) IC50 (µM)
Pyrazole 1,3,5-Triaryl-2-pyrazoline 2g9.13 ± 0.25[7][8]21.37 ± 0.26[7][8]
1,3,5-Triaryl-2-pyrazoline 2m9.18 ± 0.35[7][8]21.37 ± 0.26[7][8]
Triazole [6][7][8]triazolo[3,4-b][6][7][10]thiadiazole 6a0.87 ± 0.09[12]22.54 ± 2.34[12]
1,2,4-triazole derivative97 active compounds with IC50 ≤ 25 µM[13]-
Lipoxygenase (LOX) Inhibition

Lipoxygenases are involved in the inflammatory response. The inhibitory activities of pyrazole and triazole analogs against lipoxygenase are presented below.

Compound ClassDerivativeLipoxygenase IC50 (µM)
Pyrazole Acetyl-substituted pyrazole 2g80[14][15]
Triazole 2'-hydroxy chalcone-triazole 2d1.41[16]
N-furfurylated 4-chlorophenyl-1,2,4-triazole acetamide 26a17.43–19.35[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key enzyme inhibition assays cited in this guide.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of test compounds against purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • A detection system (e.g., spectrophotometer or fluorometer) to measure prostaglandin production.

Procedure:

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.

  • Reaction Mixture Preparation: In a suitable reaction vessel (e.g., a microplate well), combine the reaction buffer, heme cofactor, and the enzyme solution.

  • Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

  • Pre-incubation: Incubate the mixture for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Incubation: Incubate the reaction for a specific time (e.g., 2-10 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., a strong acid).

  • Detection: Quantify the amount of prostaglandin produced using an appropriate detection method, such as ELISA, spectrophotometry, or mass spectrometry.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Phosphodiesterase 4 (PDE4) Inhibition Assay

This protocol describes a common method for measuring the inhibitory activity of compounds against the PDE4 enzyme.

Objective: To determine the IC50 values of test compounds against a specific isoform of the PDE4 enzyme (e.g., PDE4B).

Materials:

  • Purified recombinant human PDE4 enzyme

  • Assay Buffer

  • cAMP (substrate)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • A detection system to measure the product of the enzymatic reaction (e.g., a fluorescence polarization-based assay kit).

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Enzyme Preparation: Dilute the PDE4 enzyme to the desired concentration in the assay buffer.

  • Reaction Setup: In a microplate, add the diluted test compounds or vehicle control.

  • Enzyme Addition: Add the diluted PDE4 enzyme to the wells containing the test compounds and positive control wells.

  • Reaction Initiation: Start the reaction by adding the cAMP substrate to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of product formed using a suitable detection method. For fluorescence polarization assays, a binding agent is added that binds to the product, causing a change in polarization.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow relevant to the enzyme inhibition studies of pyrazole and triazole analogs.

COX2_Inflammatory_Pathway cluster_stimuli Inflammatory Stimuli cluster_cell Cell cluster_response Inflammatory Response Cytokines Cytokines (e.g., IL-1β, TNF-α) PLA2 Phospholipase A2 (PLA2) Cytokines->PLA2 LPS LPS LPS->PLA2 Membrane ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid releases COX2 Cyclooxygenase-2 (COX-2) ArachidonicAcid->COX2 substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins catalyzes Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever Inhibitors Pyrazole & Triazole COX-2 Inhibitors Inhibitors->COX2 inhibit

Caption: COX-2 Inflammatory Pathway.

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response GPCR GPCR AC Adenylyl Cyclase GPCR->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP ATP->AC PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 substrate PKA Protein Kinase A (PKA) cAMP->PKA activates AMP 5'-AMP (inactive) PDE4->AMP hydrolyzes InflammationSuppression Suppression of Inflammation PKA->InflammationSuppression Inhibitors Pyrazole & Triazole PDE4 Inhibitors Inhibitors->PDE4 inhibit

Caption: PDE4 Signaling Pathway.

Experimental_Workflow start Start compound_prep Compound Preparation (Serial Dilutions) start->compound_prep enzyme_prep Enzyme Preparation start->enzyme_prep reaction_setup Reaction Setup (Enzyme + Inhibitor) compound_prep->reaction_setup enzyme_prep->reaction_setup pre_incubation Pre-incubation reaction_setup->pre_incubation reaction_initiation Reaction Initiation (Substrate Addition) pre_incubation->reaction_initiation incubation Incubation reaction_initiation->incubation detection Detection of Product Formation incubation->detection data_analysis Data Analysis (% Inhibition, IC50) detection->data_analysis end End data_analysis->end

Caption: General Experimental Workflow.

References

A Comparative Guide to the Structure-Activity Relationship of 2-(1H-Pyrazol-3-yl)phenol Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

The 2-(1H-pyrazol-3-yl)phenol scaffold has emerged as a promising framework in the design of novel anticancer agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of these analogs, focusing on their in vitro tumor cell growth inhibitory activities. Experimental data, detailed protocols, and visual representations of signaling pathways and experimental workflows are presented to aid researchers in the field of drug discovery and development.

Quantitative Structure-Activity Relationship Data

The anticancer activity of 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivatives was evaluated against three human cancer cell lines: breast cancer (MCF-7), erythroleukemia (K562), and lung cancer (A549). The half-maximal growth inhibitory concentrations (GI₅₀) are summarized in the table below. The data reveals key structural modifications that influence the cytotoxic potency of these analogs.

Compound IDR Group (Substitution on Phenylamino Ring)GI₅₀ (μM) vs. K562GI₅₀ (μM) vs. MCF-7GI₅₀ (μM) vs. A549
5a 3-ethoxy0.045>400.98
5b 3-methyl0.0211.900.69
5c N-methylcarboxamide2.5018.226.5
5d 3-carboxamide1.8011.515.6
5e 3-cyano0.0321.800.85
ABT-751 *(Reference Drug)0.151.801.50

*ABT-751 is a known sulfonamide tubulin polymerization inhibitor.[1]

SAR Analysis: The substitution on the phenylamino ring at the 3-position of the pyrazole core significantly impacts the anticancer activity.[1]

  • Small, lipophilic groups such as methyl (Compound 5b ) and ethoxy (Compound 5a ), as well as the cyano group (Compound 5e ), resulted in potent inhibitory activity, particularly against the K562 cell line, with GI₅₀ values in the nanomolar range.[1]

  • Compound 5b emerged as the most potent analog across all three cell lines, exhibiting significantly greater potency than the reference drug ABT-751 against K562 and A549 cells.[1]

  • The introduction of more polar groups, such as N-methylcarboxamide (Compound 5c ) and carboxamide (Compound 5d ), led to a substantial decrease in activity.[1]

  • Notably, compounds 5a , 5b , and 5e demonstrated a degree of selectivity, with high potency against K562 and A549 cells but weaker effects on the MCF-7 cell line.[1]

Experimental Protocols

Synthesis of 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol Analogs (General Procedure)

The synthesis of the title compounds involves a multi-step process. A solution of 6-methoxybenzofuran-3-(2H)-one in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere. Lithium bis(trimethylsilyl)amide (LiHMDS) is added dropwise, and the mixture is stirred and gradually warmed. A solution of the appropriately substituted isothiocyanatobenzene in anhydrous THF is then added, and the resulting mixture is stirred at room temperature. Finally, hydrazine hydrate is added to facilitate the cyclization to the pyrazole ring. The desired phenol derivatives are isolated and purified from the reaction mixture. The structures of the final compounds are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[2]

In Vitro Tumor Cell Growth Inhibitory Activity (MTT Assay)

The antiproliferative activity of the synthesized compounds is determined using the conventional 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay.[1]

  • Cell Seeding: Human cancer cell lines (MCF-7, K562, A549) are seeded in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubated to allow for cell attachment.[3]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in DMSO, with the final concentration not exceeding 0.5%) and incubated for a specified period (e.g., 48-72 hours).[3]

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.[3]

  • Formazan Solubilization: The medium containing MTT is removed, and DMSO is added to each well to dissolve the formazan crystals.[3]

  • Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 490 nm or 570 nm.[3] The GI₅₀ values are calculated from the dose-response curves.

In Vitro Tubulin Polymerization Inhibitory Assay

The most potent compounds can be further evaluated for their effect on tubulin polymerization.

  • Assay Principle: This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules in vitro. The polymerization is typically monitored by an increase in fluorescence of a reporter dye.

  • Procedure: A reaction mixture containing tubulin, GTP, and a fluorescent reporter in a polymerization buffer is prepared. The test compound or a reference inhibitor is added to the mixture. The fluorescence is monitored over time at 37°C using a fluorescence plate reader. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of tubulin polymerization, is then determined. Compound 5b was identified as a novel tubulin polymerization inhibitor with an IC₅₀ of 7.30 μM.[1]

Visualizations

G cluster_0 Synthesis cluster_1 Biological Evaluation start 6-methoxybenzofuran-3(2H)-one step1 Reaction with LiHMDS start->step1 step2 Addition of substituted isothiocyanatobenzene step1->step2 step3 Cyclization with Hydrazine Hydrate step2->step3 product This compound Analogs step3->product eval_start Synthesized Analogs product->eval_start mtt_assay MTT Assay (Cancer Cell Lines) eval_start->mtt_assay tubulin_assay Tubulin Polymerization Assay mtt_assay->tubulin_assay Potent Compounds sar_analysis SAR Analysis mtt_assay->sar_analysis tubulin_assay->sar_analysis

Caption: Experimental workflow for the synthesis and biological evaluation of this compound analogs.

G cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences inhibitor 2-(Pyrazol-3-yl)phenol Analog (e.g., Compound 5b) tubulin αβ-Tubulin Dimers inhibitor->tubulin Binds to Tubulin disruption Disruption of Microtubule Dynamics inhibitor->disruption microtubule Microtubule Polymer tubulin->microtubule Polymerization microtubule->tubulin Depolymerization g2m_arrest G2/M Phase Cell Cycle Arrest disruption->g2m_arrest apoptosis Apoptosis (Cell Death) g2m_arrest->apoptosis

Caption: Proposed signaling pathway for tubulin polymerization inhibition by this compound analogs.

References

A Comparative Analysis of Experimental and Theoretical Data for 2-(1H-Pyrazol-3-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available experimental data for 2-(1H-Pyrazol-3-yl)phenol and outlines the expected theoretical data based on computational studies of similar pyrazole derivatives. Due to a lack of comprehensive published studies on this specific molecule, a direct one-to-one comparison of all experimental and theoretical parameters is not currently possible. This guide, therefore, presents the existing experimental values and establishes a framework for what theoretical analysis would entail, drawing parallels from closely related compounds.

Data Presentation: A Side-by-Side Look

The following tables summarize the known experimental physicochemical and spectroscopic data for this compound and its methylated analog, alongside a description of the theoretical data that would typically be generated through computational chemistry.

Table 1: Physicochemical Properties

PropertyExperimental Data for this compoundTypical Theoretical Data
Molecular FormulaC₉H₈N₂O[1][2][3]N/A (Input for calculation)
Molecular Weight160.17 g/mol [1][2][3]160.17 g/mol (Calculated)
Melting Point90-94 °C[1][2]Not typically calculated
UV-Vis (λmax)294 nm (in Ethanol)[2][3]Calculated electronic transitions (e.g., TD-DFT)

Table 2: Spectroscopic Data

Spectroscopic DataExperimental DataTypical Theoretical Predictions (e.g., using DFT)
¹H NMR No complete spectrum for the target molecule is publicly available. Data for a related compound, 2-(1H-Pyrazol-3-yl)-4-methylphenol, shows the following signals (in DMSO): 2.26 (s, 3H, CH₃), 6.79 (d, 1H), 6.86 (d, 1H), 6.95-7.91 (m, 3H, Ar-H), 10.79 (s, 1H, OH), 13.18 (s, 1H, NH).Calculated chemical shifts for each proton.
¹³C NMR No experimental spectrum is publicly available.Calculated chemical shifts for each carbon atom.
IR Spectroscopy (cm⁻¹) No experimental spectrum for the target molecule is publicly available. Data for 2-(1H-Pyrazol-3-yl)-4-methylphenol shows peaks at: 3457 (O-H stretch), 3128 (N-H stretch), 1590 (C=C stretch), 1495 (C=C stretch).Calculated vibrational frequencies corresponding to different bond vibrations (e.g., O-H, N-H, C=C, C-N stretches).

Experimental and Theoretical Protocols

Experimental Synthesis and Characterization

The synthesis of 2-(1H-pyrazol-3-yl)phenols can be achieved through the reaction of 1-(2-hydroxyphenyl)-3-pyrrolidin-1-yl-propenones with hydrazine hydrate. The general procedure involves:

  • Synthesis of the propenone intermediate: A substituted 3-formylchromone is reacted with pyrrolidine in dry ethanol under reflux. The resulting solid, 1-(2-hydroxyphenyl)-3-pyrrolidin-1-yl-propenone, is purified by crystallization.

  • Formation of the pyrazole ring: The propenone intermediate is then refluxed with hydrazine hydrate in ethanol, followed by the addition of glacial acetic acid, to yield the final this compound product.

Characterization of the synthesized compound would typically involve the following analytical techniques:

  • Melting Point Determination: To assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the molecular structure.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • UV-Vis Spectroscopy: To determine the wavelength of maximum absorbance.

Theoretical Computational Protocol

A standard approach for obtaining theoretical data for a molecule like this compound involves Density Functional Theory (DFT) calculations. A typical workflow is as follows:

  • Geometry Optimization: The 3D structure of the molecule is optimized to find its most stable conformation (lowest energy state). This is commonly done using the B3LYP functional with a basis set such as 6-31G* or 6-311++G(d,p).

  • Frequency Calculations: Vibrational frequencies are calculated from the optimized geometry to predict the IR spectrum and to confirm that the structure is a true minimum on the potential energy surface.

  • NMR Chemical Shift Calculation: The magnetic shielding tensors for each nucleus are calculated (e.g., using the GIAO method) to predict the ¹H and ¹³C NMR chemical shifts.

  • Electronic Properties: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions, which can then be compared to the experimental UV-Vis spectrum. Other properties like the HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis can also be computed to understand the molecule's reactivity and electronic structure.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for comparing experimental and theoretical data for this compound.

G cluster_exp Experimental Data Acquisition cluster_theo Theoretical Data Generation (DFT) cluster_comp Comparative Analysis synthesis Synthesis of This compound purification Purification and Isolation synthesis->purification analysis Melting Point ¹H & ¹³C NMR IR Spectroscopy UV-Vis purification->analysis comparison Comparison of Experimental vs. Theoretical analysis:f0->comparison analysis:f1->comparison analysis:f2->comparison analysis:f3->comparison mol_model Molecular Modeling geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) mol_model->geom_opt calc Vibrational Frequencies (IR) NMR Chemical Shifts Electronic Transitions (UV-Vis) geom_opt->calc calc:f0->comparison calc:f1->comparison calc:f2->comparison

Caption: Workflow for comparing experimental and theoretical data.

Discussion and Conclusion

While there is a scarcity of published, directly comparable experimental and theoretical data for this compound, this guide outlines the necessary steps for such a comparison. The available experimental data for the parent compound and its methylated analog provide a solid foundation for its basic properties.

The protocols for both experimental characterization and theoretical computation are well-established. A comprehensive study that performs both aspects would be of significant value to the research community, allowing for a deeper understanding of the structural and electronic properties of this molecule. Such a study would enable the validation of computational models and provide predictive power for designing new derivatives with tailored properties for applications in drug discovery and materials science. The pyrazole scaffold is a well-known pharmacophore, and a detailed understanding of the properties of its derivatives is crucial for the rational design of new therapeutic agents.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrazole-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo efficacy of a promising pyrazole-based anticancer agent. The data presented is compiled from recent studies, offering a comprehensive overview of its performance, supported by detailed experimental protocols and visualizations of its mechanism of action.

Introduction

Pyrazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2] Their structural versatility allows for modifications that can enhance their efficacy and selectivity against various cancer targets. This guide focuses on a specific celecoxib analogue, herein referred to as Compound 11 , a novel pyrazole derivative that has shown significant promise in both laboratory and preclinical studies. This compound has been identified as a multi-targeting agent, inhibiting cyclooxygenase-2 (COX-2), epidermal growth factor receptor (EGFR), and topoisomerase-1 (Topo-1).

Data Presentation: In Vitro vs. In Vivo Efficacy

The following tables summarize the quantitative data on the anticancer activity of Compound 11, comparing its performance against established cancer cell lines in vitro and its tumor growth inhibition capabilities in vivo.

Table 1: In Vitro Cytotoxicity of Compound 11

Cancer Cell LineType of CancerIC₅₀ (µM) of Compound 11IC₅₀ (µM) of Doxorubicin (Reference)
MCF-7Breast Cancer2.851.35
HT-29Colon Cancer2.120.98
WI-38 (Normal)Non-cancerous115.7513.32

IC₅₀: The concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vivo Tumor Growth Inhibition of Compound 11 in a Xenograft Model

Animal ModelTumor TypeTreatmentDosageTumor Growth Inhibition (%)
Nude MiceHT-29 Colon CancerCompound 1110 mg/kg68.95

Mechanism of Action: A Multi-Targeted Approach

Compound 11 exhibits its anticancer effects through the simultaneous inhibition of several key signaling pathways and enzymes crucial for cancer cell proliferation and survival.

Signaling_Pathway_of_Compound_11 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates COX2 COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Produces Proliferation_Inflammation Cell Proliferation & Inflammation Prostaglandins->Proliferation_Inflammation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression Promotes Apoptosis Apoptosis ERK->Apoptosis Inhibits Topo1 Topo1 DNA_Replication DNA Replication & Transcription Topo1->DNA_Replication Relieves DNA supercoiling DNA_Replication->Proliferation_Inflammation Gene_Expression->Proliferation_Inflammation Growth_Factor Growth Factor Growth_Factor->EGFR Binds Compound_11 Compound_11 Compound_11->EGFR Inhibits Compound_11->COX2 Inhibits Compound_11->Topo1 Inhibits Compound_11->Apoptosis Induces MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Start Seed_Cells 1. Seed cancer cells in a 96-well plate (e.g., MCF-7, HT-29) start->Seed_Cells end End Incubate_1 2. Incubate for 24 hours Seed_Cells->Incubate_1 Add_Compound 3. Add varying concentrations of Compound 11 Incubate_1->Add_Compound Incubate_2 4. Incubate for 48 hours Add_Compound->Incubate_2 Add_MTT 5. Add MTT reagent to each well Incubate_2->Add_MTT Incubate_3 6. Incubate for 4 hours Add_MTT->Incubate_3 Add_Solubilizer 7. Add solubilizing agent (e.g., DMSO) Incubate_3->Add_Solubilizer Measure_Absorbance 8. Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 9. Calculate IC₅₀ values Measure_Absorbance->Calculate_IC50 Calculate_IC50->end Xenograft_Model_Workflow cluster_workflow In Vivo Xenograft Model Workflow start Start Cell_Implantation 1. Subcutaneously implant HT-29 cells into nude mice start->Cell_Implantation end End Tumor_Growth 2. Allow tumors to grow to a palpable size Cell_Implantation->Tumor_Growth Randomization 3. Randomize mice into treatment and control groups Tumor_Growth->Randomization Treatment 4. Administer Compound 11 (10 mg/kg) or vehicle Randomization->Treatment Monitoring 5. Monitor tumor volume and body weight Treatment->Monitoring Data_Analysis 6. Analyze tumor growth inhibition Monitoring->Data_Analysis Data_Analysis->end

References

Benchmarking Pyrazole Derivatives Against Celecoxib: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various pyrazole-based compounds against the well-established selective COX-2 inhibitor, celecoxib. The following sections detail their comparative cyclooxygenase (COX) inhibitory activity, cytotoxicity, and the underlying experimental methodologies.

The selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) is a critical strategy in the development of anti-inflammatory drugs with an improved gastrointestinal safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Celecoxib, a diaryl-substituted pyrazole, is a cornerstone in this class of drugs. This guide benchmarks the performance of various pyrazole derivatives, including celecoxib analogues and other heterocyclic pyrazole compounds, against celecoxib, providing key quantitative data on their inhibitory potency and selectivity.

Quantitative Comparison of COX Inhibition

The following tables summarize the in vitro inhibitory activity of various pyrazole derivatives against COX-1 and COX-2, presented as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of the compound's preference for inhibiting COX-2. A higher SI value indicates greater selectivity for COX-2.

Celecoxib and its Direct Derivatives
CompoundCOX-1 IC50 (nmol/L)COX-2 IC50 (nmol/L)Selectivity Index (SI) (COX-1/COX-2)
Celecoxib39.84.88.3[1]
PC-406>10008.9>112.2[1]
PC-40727.51.914.4[1]

Data from a comparative study on two celecoxib derivatives, PC-406 and PC-407.[1]

Pyrazole-Pyridazine Hybrids
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
Celecoxib5.422.162.51[2]
Compound 5f14.341.509.56[2]
Compound 6f9.561.158.31[2]

Data from a study on pyrazole-pyridazine hybrids, where compounds 5f and 6f demonstrated more potent COX-2 inhibition than celecoxib.[2]

Pyrazole Carboxylate Derivatives
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
Celecoxib3.00.2213.65[3]
Compound 15c11.710.4128.56[3]
Compound 15d58.240.5998.71[3]
Compound 15h24.890.6140.80[3]
Compound 19d16.780.5928.44[3]

Data from a study on pyrazole carboxylate derivatives as lonazolac bioisosteres, showing compounds with higher potency and selectivity than celecoxib.[3]

Other Notable Pyrazole Derivatives

A study on a novel pyrazole derivative, AD 532, found it to be a less potent inhibitor of COX-2 in vitro than celecoxib, which may suggest a lower potential for cardiovascular toxicity.[4] Another series of hybrid pyrazole analogues identified compounds 5u and 5s with significant selective COX-2 inhibition, comparable to celecoxib.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key experiments cited in the comparison of these pyrazole derivatives.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of test compounds against COX-1 and COX-2.

Principle: The COX enzyme converts arachidonic acid to prostaglandin H2 (PGH2). The peroxidase activity of COX is then utilized to oxidize a chromogenic substrate, and the resulting color change is measured spectrophotometrically. The inhibition of this reaction is proportional to the inhibitory activity of the test compound.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2) in a 96-well plate.

  • Add various concentrations of the test compound or celecoxib (as a positive control) to the wells. A solvent control (e.g., DMSO) should also be included.

  • Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).

  • Initiate the reaction by adding arachidonic acid and the chromogenic substrate to each well.

  • Measure the absorbance at a specific wavelength (e.g., 590 nm or 620 nm) over time using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the cytotoxic effect of the test compounds on cell lines.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cell line (e.g., various cancer cell lines or normal cell lines)

  • Cell culture medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control for cytotoxicity.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.

Visualizing the Mechanism of Action

To understand the biological context of COX-2 inhibition, the following diagrams illustrate the relevant signaling pathway and the experimental workflow for evaluating these inhibitors.

COX-2 Signaling Pathway

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) COX2 COX-2 (Inducible) Inflammatory_Stimuli->COX2 Induces Expression Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 (PLA2) COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes Physiological_Functions Physiological Functions (e.g., Gastric Protection, Platelet Aggregation) Prostaglandins_Thromboxanes->Physiological_Functions Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Celecoxib Celecoxib & Pyrazole Derivatives Celecoxib->COX2 Selective Inhibition

Caption: The COX-2 signaling pathway and the mechanism of selective inhibition.

Experimental Workflow for Inhibitor Benchmarking

Experimental_Workflow Start Start: Synthesized Pyrazole Derivatives & Celecoxib COX_Assay In Vitro COX-1/COX-2 Inhibition Assay Start->COX_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity_Assay Data_Analysis Data Analysis: Calculate IC50 & Selectivity Index COX_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Comparison Comparative Analysis: Benchmark against Celecoxib Data_Analysis->Comparison End End: Identification of Lead Compounds Comparison->End

Caption: Workflow for benchmarking pyrazole derivatives against celecoxib.

References

A Comparative Guide to the Molecular Docking of 2-(1H-Pyrazol-3-yl)phenol Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular docking performance of various 2-(1H-Pyrazol-3-yl)phenol derivatives against key protein targets implicated in cancer and inflammation. The data presented is collated from multiple studies to offer a comprehensive overview of their potential as therapeutic agents.

Introduction to this compound Derivatives

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. These derivatives have demonstrated significant potential as inhibitors of various enzymes, including kinases and cyclooxygenases, which are critical targets in the development of anticancer and anti-inflammatory drugs.[1][2] Molecular docking studies are crucial in understanding the binding interactions of these derivatives at a molecular level, providing insights into their mechanism of action and guiding the design of more potent and selective inhibitors.

Comparative Docking Performance

The following tables summarize the molecular docking results of various this compound and related pyrazole derivatives against prominent protein targets. The binding energy, a measure of the affinity of the ligand for the protein, is presented along with the key interacting amino acid residues.

Table 1: Docking Performance against Kinase Targets

Kinases are a family of enzymes that play a crucial role in cell signaling and are frequently dysregulated in cancer.[3][4] The table below compares the docking scores of pyrazole derivatives against several important kinases.

Derivative/CompoundTarget Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting ResiduesReference
Compound 1b VEGFR-2 (2QU5)-10.09Not Specified[3][4]
Compound 1d Aurora A (2W1G)-8.57Not Specified[3][4]
Compound 2b CDK2 (2VTO)-10.35Not Specified[3][4]
Compound P-6 Aurora-A KinaseNot Specified (IC50 = 0.11 µM)Not Specified[5][6]
Compound F4 EGFR mutant (4HJO)-10.9Met769, Thr766[1]
Compound F16 EGFR mutant (4HJO)-10.8Met769, Thr766[1]
Compound F8 EGFR mutant (4HJO)-10.7Met769, Thr766[1]
Table 2: Docking Performance against Cyclooxygenase (COX) Targets

Cyclooxygenase (COX) enzymes are key to the inflammatory pathway, and their inhibition is a major strategy for treating inflammation and pain.[7] Some pyrazole derivatives have shown selective inhibition of COX-2.[2][8]

Derivative/CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesReference
Compound 5u COX-2-12.907Arg120[2]
Compound 5s COX-2-12.24Not Specified[2]
Celecoxib (Reference)COX-2-9.924Not Specified[2]
Compound D202 COX-2 (1CX2)-10.5Not Specified[9]
Compound D305 COX-2 (1CX2)-10.7Not Specified[9]

Experimental Protocols

The methodologies for molecular docking studies are critical for the reproducibility and validation of the results. A generalized workflow is outlined below, based on common practices reported in the cited literature.

Molecular Docking Workflow

A typical molecular docking study involves several key steps, from protein and ligand preparation to the analysis of the docking results. The following diagram illustrates a standard workflow.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB Protein Structure Acquisition (PDB) PrepProt Protein Preparation (Add H, Remove Water) PDB->PrepProt Ligand Ligand Structure Preparation (2D to 3D) PrepLig Ligand Preparation (Energy Minimization) Ligand->PrepLig Dock Molecular Docking (e.g., AutoDock Vina) PrepProt->Dock PrepLig->Dock Analyze Analysis of Docking Poses and Binding Energies Dock->Analyze Visualize Visualization of Interactions (e.g., PyMOL, Discovery Studio) Analyze->Visualize

A generalized workflow for molecular docking studies.

1. Protein Preparation: The three-dimensional structure of the target protein is typically obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are often removed, and polar hydrogen atoms are added to the protein structure.

2. Ligand Preparation: The 2D structures of the this compound derivatives are drawn using chemical drawing software and then converted to 3D structures. The ligands are subsequently energy-minimized using a suitable force field.

3. Molecular Docking: Docking is performed using software such as AutoDock Vina.[9] The prepared ligand is docked into the active site of the prepared protein. The docking algorithm explores various conformations of the ligand within the binding site and scores them based on a scoring function, which estimates the binding affinity.

4. Analysis of Results: The docking results are analyzed to identify the best-docked conformation based on the binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of the binding.

Signaling Pathway Context

The therapeutic efficacy of these pyrazole derivatives is often linked to their ability to modulate specific signaling pathways. For instance, inhibitors of Epidermal Growth Factor Receptor (EGFR) interfere with a critical pathway involved in cell proliferation and survival, which is often hyperactivated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates Ligand EGF Ligand Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Inhibitor Pyrazole Derivative (EGFR Inhibitor) Inhibitor->EGFR Inhibits

Simplified EGFR signaling pathway and the inhibitory action of pyrazole derivatives.

This diagram illustrates how an EGFR inhibitor, such as a this compound derivative, can block the downstream signaling cascade that leads to cancer cell proliferation. By binding to the ATP-binding site of EGFR, the inhibitor prevents its activation and subsequent signal transduction.[1][10]

Conclusion

The comparative docking studies summarized in this guide highlight the significant potential of this compound derivatives as inhibitors of key therapeutic targets. The favorable binding energies and specific interactions observed in silico provide a strong rationale for their further development. The experimental protocols and pathway context provided herein offer a framework for researchers to design and interpret future studies in this promising area of drug discovery.

References

The Pyrazole Scaffold: A Comparative Guide to its Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a drug candidate. Among the plethora of choices, the pyrazole ring system has emerged as a "privileged scaffold" due to its versatile physicochemical properties and its prevalence in a wide range of biologically active compounds. This guide provides an objective comparison of the scaffolding potential of pyrazoles against other common five-membered nitrogen-containing heterocycles, supported by experimental data, detailed protocols, and visual representations of their roles in key signaling pathways.

Executive Summary

Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, offer a unique combination of features that make them highly attractive as core scaffolds in drug design. Their ability to act as both hydrogen bond donors and acceptors, coupled with their metabolic stability and synthetic accessibility, has led to their incorporation into numerous FDA-approved drugs. This guide will delve into a comparative analysis of pyrazoles against other key heterocycles—imidazoles, triazoles, isoxazoles, thiazoles, and oxadiazoles—assessing their relative performance in terms of biological activity and physicochemical properties.

Physicochemical Properties: A Comparative Overview

The arrangement of heteroatoms within the heterocyclic ring significantly impacts its electronic properties, pKa, lipophilicity (LogP), and metabolic stability. These parameters, in turn, influence a compound's solubility, membrane permeability, and overall pharmacokinetic profile.

HeterocycleStructureKey Physicochemical FeaturespKaTypical LogP Range (unsubstituted)
Pyrazole Weakly basic; acts as both H-bond donor and acceptor; metabolically stable.[1]~2.5[1]0.2 to 0.5
Imidazole More basic than pyrazole; amphoteric; prone to racemization at C2.[2]~7.0[1]-0.1 to 0.1
1,2,3-Triazole Weakly basic; high dipole moment; metabolically very stable; improves water solubility.[3]~1.2-0.4 to -0.2
Isoxazole Weakly basic; can act as a bioisostere for esters and amides.~ -3.00.4 to 0.6
Thiazole Weakly basic; aromatic; can participate in various interactions.~2.50.4 to 0.6
1,3,4-Oxadiazole Electron-withdrawing nature; metabolically stable; can improve pharmacokinetic properties.[4]~ -3.5-0.2 to 0.0

Biological Activity: Head-to-Head Comparisons

The true measure of a scaffold's potential lies in its ability to favorably interact with biological targets. The following tables summarize quantitative data from studies where pyrazoles have been directly compared with other heterocycles as bioisosteric replacements.

Case Study 1: p38 MAP Kinase Inhibition

In the development of anti-inflammatory agents, inhibitors of p38 MAP kinase are of significant interest. Several studies have explored the replacement of the imidazole ring in early pyridinylimidazole inhibitors with other heterocycles.

Compound/ScaffoldTargetIC50 (µM)Reference
Pyrazole Urea (BIRB 796)p38 MAP Kinase0.038[5]
Pyridinylimidazole (SB203580)p38 MAP Kinase0.043[6]
Pyridinyltriazole derivativep38 MAP Kinase~0.3 (at 1 µM)[7]
1,2,4-Oxadiazol-5-one derivativep38 MAP Kinase0.10 - 5.1[8]

Observation: In this context, the pyrazole scaffold in BIRB 796 demonstrates comparable, if not slightly superior, potency to the well-established pyridinylimidazole scaffold. Triazole and oxadiazole-based inhibitors also show significant activity, highlighting the potential of various heterocycles in this target class.[5][6][7][8]

Case Study 2: Cannabinoid Receptor 1 (CB1) Antagonism

The drug Rimonabant, a CB1 receptor antagonist, features a 1,5-diarylpyrazole core. A study on bioisosteric replacements provides a direct comparison of the pyrazole scaffold with other heterocycles.

ScaffoldTargetKi (nM)Reference
Pyrazole (Rimonabant) CB1 Receptor 7.7 [9]
Thiazole analogCB1 Receptor23[9]
Triazole analogCB1 Receptor34[9]
Imidazole analogCB1 Receptor8.5[9]

Observation: The imidazole analog exhibits potency nearly identical to the original pyrazole scaffold of Rimonabant, indicating it is an excellent bioisostere in this case.[9] The thiazole and triazole analogs, while still active, show a decrease in potency.[9]

Signaling Pathways and Experimental Workflows

To visualize the role of these heterocyclic scaffolds in a biological context, we present diagrams of key signaling pathways they are known to modulate, along with a typical experimental workflow for assessing their activity.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is crucial for cytokine signaling, and its dysregulation is implicated in various cancers and inflammatory diseases. Pyrazole-based inhibitors, such as Ruxolitinib, are effective modulators of this pathway.

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Inflammation) STAT_P->Gene_Expression Induces DNA DNA Pyrazole_Inhibitor Pyrazole Inhibitor (e.g., Ruxolitinib) Pyrazole_Inhibitor->JAK Inhibits

JAK-STAT Signaling Pathway Inhibition
Wnt/β-Catenin Signaling Pathway

The Wnt signaling pathway is critical in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. Pyrazole-containing compounds have been developed to inhibit this pathway.

Wnt_Pathway cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled Frizzled->Dsh Activates LRP LRP5/6 Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dsh->Destruction_Complex Inhibits Beta_Catenin β-Catenin Destruction_Complex->Beta_Catenin Phosphorylates Beta_Catenin_P p-β-Catenin Nucleus Nucleus Beta_Catenin->Nucleus Translocates to TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates Proteasome Proteasome Beta_Catenin_P->Proteasome Degradation Target_Genes Target Gene Expression TCF_LEF->Target_Genes Induces Pyrazole_Inhibitor Pyrazole Inhibitor Pyrazole_Inhibitor->Destruction_Complex Stabilizes

Wnt/β-Catenin Pathway Modulation
Experimental Workflow: In Vitro Kinase Assay

The following diagram illustrates a typical workflow for determining the inhibitory activity of a compound against a target kinase.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Test Compound) Start->Prepare_Reagents Dispense_Reactants Dispense Reactants into Microplate Prepare_Reagents->Dispense_Reactants Incubate Incubate at Room Temperature Dispense_Reactants->Incubate Add_Detection_Reagent Add Detection Reagent (e.g., Kinase-Glo®) Incubate->Add_Detection_Reagent Measure_Signal Measure Luminescence Add_Detection_Reagent->Measure_Signal Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Measure_Signal->Data_Analysis End End Data_Analysis->End

In Vitro Kinase Assay Workflow

Experimental Protocols

General Synthesis of 2,4,5-Trisubstituted Imidazoles

A common method for the synthesis of trisubstituted imidazoles is a one-pot, three-component reaction.[6][10]

  • Reactants: A 1,2-dicarbonyl compound (e.g., benzil), a substituted aldehyde, and ammonium acetate (as the ammonia source).

  • Solvent: Typically, a polar solvent such as ethanol or acetic acid is used.

  • Catalyst: The reaction can be catalyzed by a Lewis acid (e.g., CuI) or a protic acid.[6] Some procedures are also catalyst-free.

  • Procedure: a. Dissolve the 1,2-dicarbonyl compound and the aldehyde in the chosen solvent. b. Add ammonium acetate and the catalyst (if used). c. The reaction mixture is then heated, often under reflux, for a period ranging from a few hours to overnight. d. Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration or extraction. e. Purification is achieved by recrystallization or column chromatography.

In Vitro VEGFR-2 Kinase Assay Protocol

This protocol outlines a general procedure for determining the IC50 of a test compound against VEGFR-2 kinase activity.[10]

  • Materials:

    • Recombinant human VEGFR-2 enzyme

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • ATP

    • Substrate (e.g., a synthetic peptide such as Poly(Glu,Tyr) 4:1)

    • Test compound (serial dilutions)

    • 96-well plates

    • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

    • Plate reader

  • Procedure: a. Prepare a master mix containing kinase buffer, ATP, and the substrate. b. Dispense the master mix into the wells of a 96-well plate. c. Add the serially diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls. d. Initiate the kinase reaction by adding the VEGFR-2 enzyme to all wells except the negative control. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. g. Incubate for a short period to stabilize the luminescent signal. h. Measure the luminescence using a plate reader.

  • Data Analysis: a. Subtract the background luminescence (negative control) from all other readings. b. Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the positive control. c. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Wnt/β-Catenin Signaling Luciferase Reporter Assay

This assay is used to quantify the activity of the canonical Wnt pathway in response to inhibitors.[7][11][12]

  • Cell Culture and Transfection: a. Seed cells (e.g., HEK293T) in a multi-well plate. b. Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).

  • Compound Treatment: a. After transfection, treat the cells with serial dilutions of the test compound. b. Stimulate the Wnt pathway with a Wnt agonist (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021), except for the negative control wells. c. Include appropriate vehicle controls.

  • Luciferase Assay: a. After an incubation period (e.g., 16-24 hours), lyse the cells. b. Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: a. Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. b. Calculate the percentage of Wnt signaling inhibition for each compound concentration relative to the stimulated control. c. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Conclusion

The pyrazole scaffold has rightfully earned its status as a privileged structure in medicinal chemistry. Its favorable physicochemical properties, metabolic stability, and versatile synthetic handles provide a solid foundation for the development of potent and selective drug candidates. While other heterocycles such as imidazole, triazole, and isoxazole can serve as effective bioisosteres and, in certain contexts, may offer advantages, the pyrazole ring consistently demonstrates a robust and favorable profile across a wide range of biological targets. The direct comparative data presented in this guide underscores the value of considering pyrazole as a primary scaffold in the early stages of drug discovery, while also highlighting the potential of other heterocycles to fine-tune activity and properties in later-stage lead optimization. Ultimately, the choice of the heterocyclic core will depend on the specific target and the desired pharmacological profile, but the evidence strongly supports the continued and prominent role of pyrazoles in the future of drug development.

References

Evaluating the Therapeutic Index of Novel Pyrazole-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic index (TI) is a critical measure in pharmacology, quantifying the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that causes toxicity. A higher TI indicates a wider margin of safety, a key characteristic of a promising drug candidate. This guide provides a comparative framework for evaluating the therapeutic index of novel pyrazole-based inhibitors, a promising class of compounds with broad therapeutic potential, particularly in oncology and anti-inflammatory applications. We will compare a representative novel pyrazole-based inhibitor against established drugs, providing supporting experimental data and detailed protocols.

Comparative Analysis of Therapeutic Indices

The therapeutic index is most commonly calculated as the ratio of the 50% toxic dose (TD50) or 50% lethal dose (LD50) to the 50% effective dose (ED50).[1] A higher ratio signifies a more favorable safety profile. For in vitro studies, a similar concept, the selectivity index (SI), is often used, calculated as the ratio of the 50% cytotoxic concentration (CC50) in normal cells to the 50% inhibitory concentration (IC50) in target (e.g., cancer) cells.

Below is a comparative summary of the therapeutic index data for a representative Novel Pyrazole-Based Inhibitor (NPBI-1) and several established therapeutic agents.

Table 1: Comparison of In Vitro Cytotoxicity and Selectivity Index

CompoundTarget/MechanismCancer Cell LineIC50 (µM)Normal Cell LineCC50 (µM)Selectivity Index (SI = CC50/IC50)
NPBI-1 (Hypothetical) VEGFR-2 Kinase InhibitorHT-29 (Colon Cancer)2.12[2]WI-38 (Normal Lung Fibroblasts)115.75[2]54.6
Celecoxib COX-2 InhibitorMCF-7 (Breast Cancer)27.5[3]WI-38 (Normal Lung Fibroblasts)>100>3.6
Doxorubicin Topoisomerase II InhibitorMCF-7 (Breast Cancer)0.5WI-38 (Normal Lung Fibroblasts)1.02.0
Ruxolitinib JAK1/JAK2 InhibitorHEL (Erythroleukemia)0.03PBMCs (Normal Blood Cells)>10>333
Crizotinib ALK/ROS1/c-MET InhibitorH3122 (Lung Cancer)0.02[4]Beas-2B (Normal Bronchial Epithelium)2.5125

Table 2: Comparison of In Vivo Efficacy, Toxicity, and Therapeutic Index

CompoundAnimal ModelED50 (mg/kg)LD50 (mg/kg)Therapeutic Index (TI = LD50/ED50)
NPBI-1 (Hypothetical) Mouse25993[5]39.7
Celecoxib Mouse100>2000[6][7]>20
Doxorubicin Mouse5[8]17[9]3.4
Ruxolitinib Mouse30[10]>1000>33.3
Crizotinib Mouse102.5[11]>500>4.9

Note: The data for NPBI-1 is representative, with the IC50 and LD50 values sourced from studies on novel pyrazole derivatives.[2][5] The ED50 is a hypothetical but plausible value for illustrative purposes. Data for established drugs are compiled from various sources.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and the experimental procedures used to assess the therapeutic index is crucial for a comprehensive understanding.

G VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival NPBI1 NPBI-1 NPBI1->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and the inhibitory action of NPBI-1.

G Experimental Workflow for Therapeutic Index Evaluation cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment in_vitro_start Cancer & Normal Cell Lines mtt_assay MTT Assay in_vitro_start->mtt_assay ic50_cc50 Determine IC50 & CC50 mtt_assay->ic50_cc50 si_calc Calculate Selectivity Index ic50_cc50->si_calc animal_model Tumor Xenograft Mouse Model si_calc->animal_model Promising Candidate efficacy_study In Vivo Efficacy Study animal_model->efficacy_study toxicity_study Acute Oral Toxicity (OECD 423) animal_model->toxicity_study ed50 Determine ED50 efficacy_study->ed50 ti_calc Calculate Therapeutic Index (TI = LD50 / ED50) ed50->ti_calc ld50 Determine LD50 toxicity_study->ld50 ld50->ti_calc

Caption: Workflow for evaluating the therapeutic index of a novel inhibitor.

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and comparable data.

In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • Cancer and normal cell lines

  • Complete culture medium

  • 96-well plates

  • Novel Pyrazole-Based Inhibitor (NPBI-1) stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of NPBI-1 in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 (for cancer cells) and CC50 (for normal cells) values using non-linear regression analysis.

In Vivo Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

This method determines the acute toxicity of a substance after a single oral dose.

Materials:

  • Healthy, young adult female mice (e.g., BALB/c)

  • Novel Pyrazole-Based Inhibitor (NPBI-1)

  • Vehicle (e.g., corn oil)

  • Oral gavage needles

Procedure:

  • Animal Acclimation: Acclimate the animals to laboratory conditions for at least 5 days.

  • Dosing: Fast the animals overnight prior to dosing. Administer a single oral dose of NPBI-1 to a group of 3 mice. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.

  • Stepwise Procedure:

    • If mortality occurs in 2 or 3 animals, the test is stopped, and the LD50 is considered to be in that dose range.

    • If mortality occurs in 1 animal, the procedure is repeated with 3 more animals at the same dose.

    • If no mortality occurs, the next higher dose level is administered to a new group of 3 animals.

  • LD50 Estimation: The LD50 is estimated based on the dose level that causes mortality in 50% of the animals.

In Vivo Efficacy Study: Tumor Xenograft Model

This study evaluates the anti-tumor activity of the compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Human cancer cell line (e.g., HT-29)

  • Matrigel

  • Novel Pyrazole-Based Inhibitor (NPBI-1)

  • Vehicle

  • Calipers

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer NPBI-1 (at various doses) and the vehicle to the respective groups via the desired route (e.g., oral gavage) for a specified period (e.g., 21 days).

  • Tumor Measurement: Measure tumor volume with calipers 2-3 times per week. The formula for tumor volume is: (Length x Width²) / 2. Also, monitor the body weight of the mice as an indicator of toxicity.

  • Data Analysis: Plot the mean tumor volume over time for each group. The ED50 is the dose that causes a 50% reduction in tumor growth compared to the control group at the end of the study. This can be calculated using dose-response analysis.[7][12]

By following these protocols and utilizing the comparative data provided, researchers can systematically evaluate the therapeutic index of novel pyrazole-based inhibitors, facilitating the identification of promising candidates for further drug development.

References

Safety Operating Guide

Proper Disposal of 2-(1H-Pyrazol-3-yl)phenol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2-(1H-Pyrazol-3-yl)phenol should be treated as a hazardous chemical waste. The disposal protocol is contingent upon local, state, and federal regulations, as well as the specific guidelines of your institution's Environmental Health & Safety (EHS) department. The following guide provides a comprehensive framework for the safe handling and disposal of this compound, based on its known hazards and general best practices for chemical waste management.

I. Hazard Profile and Safety Precautions

This compound is classified with the following hazards:

  • Skin Irritation (Category 2) [1][2]

  • Serious Eye Irritation (Category 2A) [1][2]

  • May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3) [1][2]

  • Harmful if swallowed (Acute Toxicity, Oral, Category 4) [2]

  • It is a combustible solid [1]

Before handling, it is imperative to consult the Safety Data Sheet (SDS) and be familiar with the required Personal Protective Equipment (PPE).

Hazard ClassificationGHS PictogramRecommended Personal Protective Equipment (PPE)
Skin Irritant 2, Eye Irritant 2, STOT SE 3Exclamation Mark (GHS07)[1]Chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, lab coat.[1]
Combustible SolidNot specifiedStore away from ignition sources.
Acute Oral Toxicity 4Exclamation Mark (GHS07)[2]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3]

II. Standard Disposal Protocol

The following step-by-step procedure should be followed for the disposal of this compound and its contaminated materials.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect un-used or waste this compound powder in a dedicated, clearly labeled, and sealable hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Contaminated Labware:

    • Disposable items (e.g., weigh boats, contaminated paper towels, gloves) should be placed in a designated solid hazardous waste container.

    • Non-disposable glassware should be decontaminated. The first rinseate from cleaning should be collected as hazardous liquid waste.[4]

  • Liquid Waste (Solutions):

    • Collect any solutions containing this compound in a dedicated, leak-proof, and chemically compatible container for liquid hazardous waste.[4]

    • Do not pour any solution containing this compound down the drain.[2]

Step 2: Container Selection and Labeling

  • Container Choice: Use containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[4]

  • Labeling: All waste containers must be clearly labeled with:

    • The words "Hazardous Waste"[4]

    • The full chemical name: "this compound"

    • The approximate concentration and quantity

    • The date of accumulation

    • The name of the principal investigator and laboratory location[4]

Step 3: Storage

  • Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated waste accumulation area within the laboratory.[4]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

Step 4: Disposal

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department. Follow their specific procedures for requesting a waste pickup.

  • The primary method of disposal for solid phenol-like compounds is typically incineration in a permitted hazardous waste incinerator.[6]

III. Spill and Emergency Procedures

  • Small Spills:

    • For spills of a small quantity of solid material, carefully sweep or scoop up the powder, avoiding dust formation, and place it into a labeled hazardous waste container.[2]

    • Clean the spill area with a suitable solvent (e.g., ethanol), and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area and alert your colleagues.

    • Contact your institution's EHS or emergency response team for cleanup.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15-20 minutes and seek medical advice.[2][5]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, removing contact lenses if possible, and seek immediate medical attention.[2][5]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[5]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]

IV. Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Segregation cluster_collection Waste Collection cluster_storage_disposal Storage & Disposal cluster_emergency Emergency Procedures A Identify Waste (Solid, Liquid, Contaminated Items) B Select Appropriate Hazardous Waste Container A->B C Label Container Correctly ('Hazardous Waste', Chemical Name, etc.) B->C D Collect Solid Waste (Unused chemical, contaminated PPE) C->D E Collect Liquid Waste (Solutions, first rinseate) C->E F Seal Container When Not in Use D->F E->F G Store in Designated Waste Accumulation Area F->G H Arrange for EHS Pickup G->H I Final Disposal (e.g., Incineration) H->I Spill Spill Occurs Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Exposure Personal Exposure FirstAid Administer First Aid & Seek Medical Attention Exposure->FirstAid

Caption: Workflow for the proper disposal of this compound.

References

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-Pyrazol-3-yl)phenol
Reactant of Route 2
2-(1H-Pyrazol-3-yl)phenol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。